3-Oxobetulin acetate
Descripción
Propiedades
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-3a-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-25,27H,1,9-19H2,2-8H3/t22-,23+,24-,25+,27+,29-,30+,31+,32+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONAXQKGWYDUTG-MOFGVCBJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Intricacies of 3-Oxobetulin Acetate: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring pentacyclic triterpene, betulin (B1666924). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction
3-Oxobetulin acetate is a semi-synthetic derivative of betulin, a compound abundantly found in the bark of birch trees. It has garnered significant interest in the scientific community due to its diverse biological activities, including anticancer, anti-HIV, and anti-leishmanial properties. This guide will delve into the available data on its mechanism of action, supported by quantitative data, insights into potential signaling pathways, and a summary of experimental approaches used in its evaluation.
Biological Activities and Quantitative Data
The biological efficacy of this compound has been quantified against various cell lines and pathogens. The following tables summarize the key inhibitory concentrations.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Metric | Value | Reference |
| P388 | Murine Lymphocytic Leukemia | EC50 | 0.12 µg/mL | [1] |
| MCF-7 | Human Breast Cancer | GI50 | 8 µg/mL | [1] |
| SF-268 | Human CNS Cancer | GI50 | 10.6 µg/mL | [1] |
| H460 | Human Lung Cancer | GI50 | 5.2 µg/mL | [1] |
| KM20L2 | Human Colon Cancer | GI50 | 12.7 µg/mL | [1] |
| BxPC-3 | Human Pancreatic Cancer | GI50 | >10 µg/mL | [1] |
| DU145 | Human Prostate Cancer | GI50 | >10 µg/mL | [1] |
Table 2: Anti-HIV Activity of this compound
| Virus Strain | Cell Line | Metric | Value | Reference |
| HIV-1 (NL4.3-Ren) | MT-2 | IC50 | 13.4 µM | [1] |
Table 3: Anti-leishmanial Activity of this compound
| Parasite | Condition | Metric | Value | Reference |
| Leishmania donovani | Amastigotes | Activity | Active at 50 µM | [1] |
Elucidation of the Mechanism of Action
While direct mechanistic studies on this compound are limited, research on its parent compound, betulin, and other derivatives provides significant insights into its potential modes of action.
Anticancer Mechanism: Induction of Apoptosis
The primary anticancer mechanism of betulin and its derivatives is believed to be the induction of apoptosis, or programmed cell death, in cancer cells. This process is likely mediated through the intrinsic (mitochondrial) pathway.
-
Mitochondrial Pathway Activation: this compound may induce the release of pro-apoptotic proteins from the mitochondria, such as cytochrome c.
-
Caspase Cascade Activation: The release of cytochrome c can trigger the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.
Anti-inflammatory Mechanism: Modulation of Signaling Pathways
Betulin and its derivatives have been reported to possess anti-inflammatory properties, which may be attributed to the modulation of key inflammatory signaling pathways.
-
NF-κB Pathway Inhibition: this compound could potentially inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.
-
MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation. It is plausible that this compound exerts its anti-inflammatory effects by modulating the activity of MAPKs.
Anti-leishmanial Mechanism: Topoisomerase Inhibition
Some derivatives of betulin have been shown to exert their anti-leishmanial effects by targeting essential parasitic enzymes.
-
DNA Topoisomerase IB Inhibition: It is hypothesized that this compound may inhibit Leishmania donovani DNA topoisomerase IB, an enzyme crucial for DNA replication and repair in the parasite.
Anti-HIV Mechanism
The anti-HIV activity of this compound is documented, although the precise mechanism is not fully elucidated for this specific compound. Potential mechanisms for related triterpenoids include:
-
Inhibition of Viral Entry: The compound might interfere with the binding of the virus to host cell receptors or the fusion of viral and cellular membranes.
-
Inhibition of Reverse Transcriptase: It could potentially inhibit the viral enzyme reverse transcriptase, which is essential for the replication of the HIV genome.
Experimental Protocols
Detailed experimental protocols for the cited studies are found within the referenced publications. Below is a generalized summary of the methodologies likely employed.
Cell Viability and Cytotoxicity Assays
-
Principle: To determine the concentration of this compound that inhibits cell growth or is cytotoxic to cells.
-
General Protocol:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity.
-
The EC50 (half-maximal effective concentration) or GI50 (50% growth inhibition) is calculated from the dose-response curve.
-
Anti-HIV Replication Assay
-
Principle: To measure the ability of this compound to inhibit the replication of HIV in a susceptible cell line.
-
General Protocol:
-
MT-2 cells are infected with a reporter strain of HIV-1 (e.g., NL4.3-Ren, which expresses Renilla luciferase).
-
Infected cells are treated with various concentrations of this compound.
-
After an incubation period, the extent of viral replication is quantified by measuring the activity of the reporter enzyme (e.g., luciferase).
-
The IC50 (half-maximal inhibitory concentration) is determined.
-
Anti-leishmanial Assay
-
Principle: To assess the efficacy of this compound against the amastigote stage of Leishmania donovani, the clinically relevant form of the parasite.
-
General Protocol:
-
THP-1 human monocytic cells are differentiated into macrophages and infected with L. donovani promastigotes, which transform into amastigotes within the macrophages.
-
Infected macrophages are treated with this compound.
-
After incubation, the number of intracellular amastigotes is determined by microscopy after Giemsa staining.
-
The reduction in parasite load is calculated relative to untreated controls.
-
Conclusion and Future Directions
This compound is a promising bioactive compound with demonstrated anticancer, anti-HIV, and anti-leishmanial activities. While its precise mechanisms of action are still under investigation, evidence from related compounds suggests that its therapeutic effects are likely mediated through the induction of apoptosis, modulation of inflammatory signaling pathways, and inhibition of essential pathogen enzymes. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound. Such studies will be crucial for its potential development as a novel therapeutic agent.
References
3-Oxobetulin Acetate: A Technical Guide to its Structural Properties and Bioactivity
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction
3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), has emerged as a compound of significant interest in pharmaceutical research. Its unique structural characteristics and diverse biological activities make it a promising candidate for the development of novel therapeutic agents. The acetylation of the C-28 hydroxyl group and oxidation at the C-3 position of the betulin backbone enhance its physicochemical properties, such as solubility and bioavailability, which are crucial for drug development.[1][2] This technical guide provides a comprehensive overview of the structural properties, bioactivity, and potential mechanisms of action of 3-oxobetulin acetate, tailored for researchers, scientists, and professionals in the field of drug discovery and development.
Structural Properties
This compound is characterized by a lupane-type triterpenoid skeleton. The key structural modifications from its parent compound, betulin, are the presence of a ketone group at the C-3 position and an acetyl group at the C-28 position. These modifications significantly influence its biological profile.
Table 1: Physicochemical and Structural Properties of this compound
| Property | Value | Reference |
| IUPAC Name | ((1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate | [2] |
| Synonyms | 28-O-Acetyl-3-oxobetulin, Betulonic alcohol acetate, 28-(acetyloxy)-lup-20(29)-en-3-one | [1][2][3] |
| CAS Number | 136587-07-0 | [1][2][3] |
| Chemical Formula | C₃₂H₅₀O₃ | [1][2][3][4] |
| Molecular Weight | 482.75 g/mol | [1][2] |
| Appearance | White to off-white powder, crystalline solid | [1][3] |
| Purity | ≥95% (HPLC) | [1][3] |
| Solubility | DMF: 30 mg/ml; DMSO: 10 mg/ml; Ethanol: 25 mg/ml | [3] |
| Storage | 2-8°C (short term), -20°C (long term) | [1][2][3] |
Bioactivity of this compound
This compound has demonstrated a range of biological activities, with its anticancer, anti-HIV, and anti-leishmanial properties being the most extensively studied.
Anticancer Activity
The compound exhibits selective cytotoxicity against various cancer cell lines.
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | Activity Metric | Value | Reference |
| P388 | Murine Lymphocytic Leukemia | EC₅₀ | 0.12 µg/ml | [2][3][4] |
| MCF-7 | Human Breast Cancer | GI₅₀ | 8 µg/ml | [2][3][4] |
| SF-268 | Human CNS Cancer | GI₅₀ | 10.6 µg/ml | [2][3][4] |
| H460 | Human Lung Cancer | GI₅₀ | 5.2 µg/ml | [2][3][4] |
| KM20L2 | Human Colon Cancer | GI₅₀ | 12.7 µg/ml | [2][3][4] |
| BxPC-3 | Human Pancreatic Cancer | GI₅₀ | >10 µg/ml (inactive) | [2][3][4] |
| DU145 | Human Prostate Cancer | GI₅₀ | >10 µg/ml (inactive) | [2][3][4] |
Anti-HIV Activity
This compound has shown inhibitory effects on the replication of the human immunodeficiency virus (HIV).
Table 3: Anti-HIV Activity of this compound
| Virus Strain | Cell Line | Activity Metric | Value | Reference |
| X4 tropic recombinant HIV (NL4.3-Ren) | MT-2 lymphoblastoid cells | IC₅₀ | 13.4 µM | [2][3][4] |
Anti-leishmanial Activity
The compound is also active against the protozoan parasite Leishmania donovani.
Table 4: Anti-leishmanial Activity of this compound
| Parasite | Form | Concentration | Reference |
| Leishmania donovani | Amastigotes | Active at 50 µM | [2][3][4] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from betulin: acetylation followed by oxidation.
Step 1: Acetylation of Betulin to Betulin-28-acetate
-
Dissolve betulin in a suitable solvent such as pyridine.
-
Add acetic anhydride (B1165640) to the solution.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding water or ice.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude betulin-28-acetate.
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Oxidation of Betulin-28-acetate to this compound
A Swern oxidation is a suitable method for the selective oxidation of the C-3 hydroxyl group.
-
Prepare the Swern reagent by adding oxalyl chloride to a solution of dimethyl sulfoxide (B87167) (DMSO) in a chlorinated solvent (e.g., dichloromethane) at a low temperature (e.g., -78°C).
-
Add a solution of betulin-28-acetate in the same solvent to the Swern reagent.
-
Stir the reaction mixture at low temperature for a specified time.
-
Add a hindered base, such as triethylamine, to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Caption: Synthetic workflow for this compound from Betulin.
Cytotoxicity Assay (MTT Assay)
The anticancer activity of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution (e.g., 5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization : Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The GI₅₀ or EC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, the bioactivities of related compounds, including betulinic acid derivatives and other molecules with acetate moieties, provide insights into potential signaling pathways.
Potential Anticancer Signaling Pathway: Notch Inhibition
Derivatives of betulinic acid have been shown to inhibit the Notch signaling pathway in breast cancer cells. This pathway is crucial for cancer cell proliferation, survival, and maintenance of cancer stem cells. It is plausible that this compound could exert its anticancer effects through a similar mechanism.
Caption: Hypothetical inhibition of the Notch signaling pathway.
Potential Anti-inflammatory Signaling Pathway: GPR43 Activation
Acetate is known to activate G-protein coupled receptor 43 (GPR43), which can modulate inflammatory responses. This suggests a potential anti-inflammatory mechanism for this compound.
Caption: Potential activation of the GPR43 anti-inflammatory pathway.
Conclusion
This compound is a versatile and promising molecule with a well-defined structure and a spectrum of biological activities. Its demonstrated efficacy against various cancer cell lines, HIV, and Leishmania donovani positions it as a valuable lead compound for further preclinical and clinical development. The synthetic accessibility and the potential for further structural modifications offer opportunities to enhance its potency, selectivity, and pharmacokinetic profile. Future research should focus on elucidating the precise molecular targets and signaling pathways to fully understand its mechanisms of action and to guide the rational design of next-generation therapeutics based on the this compound scaffold.
References
The Biological Activity of Betulin Derivatives: A Technical Guide to 3-Oxobetulin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulin (B1666924), a pentacyclic triterpene abundantly found in the bark of birch trees, and its derivatives have garnered significant scientific interest due to their broad spectrum of biological activities. These compounds present a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of betulin derivatives, with a core focus on 3-Oxobetulin acetate (B1210297). It summarizes quantitative data on its bioactivity, details relevant experimental protocols for its synthesis and evaluation, and visualizes key signaling pathways potentially modulated by these compounds. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to Betulin and Its Derivatives
Betulin (lup-20(29)-ene-3β,28-diol) is a naturally occurring triterpenoid (B12794562) that can be readily extracted from birch bark, making it an abundant and cost-effective starting material for chemical synthesis.[1][2] The structure of betulin features two hydroxyl groups at the C-3 and C-28 positions, which are amenable to chemical modification, allowing for the generation of a diverse library of derivatives with enhanced pharmacological properties.[1][3] These derivatives have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, antiviral, and hepatoprotective activities.[1][2][4] The derivatization of betulin can lead to compounds with improved solubility, bioavailability, and target specificity.[4]
3-Oxobetulin Acetate: A Promising Betulin Derivative
This compound is a synthetic derivative of betulin where the hydroxyl group at the C-3 position has been oxidized to a ketone, and the hydroxyl group at the C-28 position has been acetylated. These modifications are intended to enhance its biological activity and pharmacokinetic profile.[4]
Chemical Structure
-
IUPAC Name: ((1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate[5]
-
Molecular Weight: 482.75 g/mol [5]
Biological Activities of this compound
This compound has demonstrated a range of biological activities, with the most notable being its anticancer, anti-HIV, and anti-leishmanial properties.[5][6][7][8]
Anticancer Activity
This compound has been shown to inhibit the growth of a variety of human cancer cell lines.[5][6][7][8] Its cytotoxic effects are selective, with some cell lines showing significant sensitivity while others are resistant.[5][6]
Anti-HIV Activity
The compound has been reported to inhibit the replication of the X4 tropic recombinant HIV (NL4.3-Ren) in MT-2 lymphoblastoid cells.[5][6][7]
Anti-leishmanial Activity
This compound is also active against Leishmania donovani amastigotes, the clinically relevant form of the parasite that resides within host macrophages.[5][6][7]
Quantitative Data on the Biological Activity of this compound
The following table summarizes the quantitative data on the biological activity of this compound against various cell lines and pathogens.
| Activity Type | Target | Cell Line/Organism | Metric | Value | Reference(s) |
| Anticancer | Murine Lymphocytic Leukemia | P388 | EC₅₀ | 0.12 µg/mL | [5][6][7] |
| Anticancer | Human Breast Cancer | MCF-7 | GI₅₀ | 8 µg/mL | [5][6][7][8] |
| Anticancer | Human CNS Cancer | SF-268 | GI₅₀ | 10.6 µg/mL | [5][6][7][8] |
| Anticancer | Human Lung Cancer | H460 | GI₅₀ | 5.2 µg/mL | [5][6][7][8] |
| Anticancer | Human Colon Cancer | KM20L2 | GI₅₀ | 12.7 µg/mL | [5][6][7][8] |
| Anticancer | Human Pancreatic Cancer | BxPC-3 | GI₅₀ | >10 µg/mL | [5][6][7][8] |
| Anticancer | Human Prostate Cancer | DU145 | GI₅₀ | >10 µg/mL | [5][6][7][8] |
| Anti-HIV | X4 Tropic Recombinant HIV | MT-2 | IC₅₀ | 13.4 µM | [5][6][7] |
| Anti-leishmanial | Leishmania donovani | Amastigotes | - | Active at 50 µM | [5][6][7] |
Potential Mechanisms of Action and Signaling Pathways
While the precise molecular targets of this compound are not fully elucidated, research on betulin and its derivatives suggests that they can modulate several key signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB, MAPK, and PI3K/Akt pathways.[2][4][9]
Caption: Potential inhibition of the NF-κB signaling pathway by betulin derivatives.
Caption: Postulated modulation of the MAPK/ERK signaling cascade by betulin derivatives.
Caption: Potential interference of betulin derivatives with the PI3K/Akt signaling pathway.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound from betulin is a two-step process involving selective acetylation of the C-28 primary hydroxyl group followed by oxidation of the C-3 secondary hydroxyl group.
Caption: Synthetic workflow for this compound from betulin.
Step 1: Selective Acetylation of Betulin at C-28
-
Dissolve betulin in a suitable dry solvent (e.g., chloroform (B151607) or dichloromethane).
-
Add imidazole (B134444) to the solution.
-
Add acetic anhydride dropwise while stirring.
-
Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product (28-O-Acetylbetulin) by column chromatography.
Step 2: Oxidation of 28-O-Acetylbetulin at C-3
-
Dissolve the purified 28-O-Acetylbetulin in a dry solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica (B1680970) gel or celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or recrystallization.
In Vitro Cytotoxicity Assays
The cytotoxic activity of this compound against cancer cell lines is commonly evaluated using colorimetric assays such as the MTT or SRB assay.
Caption: General workflow for in vitro cytotoxicity testing.
6.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [1][5][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI₅₀ or IC₅₀ value.
6.2.2. SRB (Sulforhodamine B) Assay Protocol [3][6][12][13][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB dye by washing with 1% acetic acid.
-
Solubilization: Air-dry the plates and add a Tris-base solution to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
Anti-HIV Assay (MT-2 Cell-Based)[7]
-
Cell Preparation: Prepare a suspension of MT-2 cells in culture medium.
-
Assay Setup: In a 96-well plate, add the MT-2 cell suspension to wells containing serial dilutions of this compound.
-
Virus Infection: Add a standardized amount of HIV-1 to the wells. Include positive (virus, no drug) and negative (no virus) controls.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator.
-
Endpoint Measurement: After a set incubation period (e.g., 4-6 days), assess the cytopathic effect (CPE) of the virus, typically by observing the formation of syncytia or by using a cell viability assay (e.g., MTT).
-
Data Analysis: Determine the concentration of the compound that inhibits HIV-induced CPE by 50% (IC₅₀).
Anti-leishmanial Assay (Intracellular Amastigote)[16][17][18][19][20]
-
Macrophage Differentiation: Differentiate a human monocytic cell line (e.g., THP-1) into adherent macrophages in a 96-well plate.
-
Infection: Infect the macrophages with Leishmania donovani promastigotes and incubate to allow for phagocytosis and transformation into amastigotes.
-
Compound Treatment: Remove extracellular promastigotes and add medium containing serial dilutions of this compound.
-
Incubation: Incubate the treated, infected cells for 72 hours.
-
Quantification: Fix and stain the cells (e.g., with Giemsa stain) and quantify the number of intracellular amastigotes per macrophage using microscopy. Alternatively, a reporter gene-based assay can be used.
-
Data Analysis: Determine the concentration of the compound that reduces the number of intracellular amastigotes by 50% (IC₅₀).
Conclusion and Future Perspectives
This compound, a readily accessible derivative of the natural product betulin, exhibits promising anticancer, anti-HIV, and anti-leishmanial activities in vitro. The quantitative data presented in this guide highlights its potential as a lead compound for further drug development. The provided experimental protocols offer a framework for the synthesis and biological evaluation of this and other betulin derivatives. Future research should focus on elucidating the precise molecular mechanisms of action, exploring its in vivo efficacy and safety profiles, and optimizing its structure to enhance potency and selectivity. The continued investigation of betulin derivatives holds significant promise for the discovery of novel therapeutic agents.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. hanc.info [hanc.info]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. scispace.com [scispace.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
3-Oxobetulin Acetate: A Potential Cholesterol Biosynthesis Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document explores the potential of 3-Oxobetulin acetate (B1210297) as a cholesterol biosynthesis inhibitor, primarily based on the established mechanism of its parent compound, betulin (B1666924). Direct scientific studies on the cholesterol-lowering effects of 3-Oxobetulin acetate are currently limited. The information presented herein regarding the mechanism of action is based on research conducted on betulin.
Introduction
This compound is a derivative of betulin, a naturally occurring pentacyclic triterpene found abundantly in the bark of birch trees.[1] While betulin has been identified as a potent inhibitor of cholesterol biosynthesis, the specific actions of its acetylated and oxidized derivative, this compound, in this pathway remain to be extensively studied.[1] This guide synthesizes the current understanding of how betulin modulates cholesterol metabolism, providing a foundational framework for investigating the potential therapeutic applications of this compound in hyperlipidemia and related metabolic disorders. The primary mechanism of action for betulin involves the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs) maturation, a critical step in the transcriptional regulation of genes involved in cholesterol and fatty acid synthesis.[2]
Core Mechanism of Action: Insights from Betulin
Research has demonstrated that betulin's cholesterol-lowering effect is not mediated by the direct inhibition of HMG-CoA reductase, the target of statin drugs. Instead, betulin targets the SREBP pathway.[1] SREBPs are transcription factors that control the expression of genes essential for cholesterol and fatty acid biosynthesis.[2] The activation of SREBPs requires a two-step proteolytic cleavage process that allows them to translocate from the endoplasmic reticulum (ER) to the nucleus.[3]
Betulin has been shown to specifically inhibit the maturation of SREBPs by inducing the interaction between SREBP Cleavage-Activating Protein (SCAP) and Insulin-induced gene (Insig).[2][4] This interaction retains the SREBP-SCAP complex in the ER, preventing its transport to the Golgi apparatus where the proteolytic cleavage occurs.[3] By inhibiting SREBP maturation, betulin effectively downregulates the expression of key lipogenic genes, leading to reduced cholesterol and fatty acid synthesis.[1]
Quantitative Data from In Vivo Studies on Betulin
While specific quantitative data for this compound is not available in the reviewed literature, studies on its parent compound, betulin, provide valuable insights into its potential efficacy.
| Parameter | Treatment Group (Betulin) | Control Group | Study Details | Reference |
| Body Weight Gain | Significantly restricted | High-fat diet-induced obesity | Mice on a high-fat, Western-style diet treated for six weeks. | [1] |
| Liver Lipids | Decreased to a greater extent than lovastatin | High-fat diet | Mice on a high-fat, Western-style diet treated for six weeks. | [1] |
| Adipose Tissue Lipids | Decreased to a greater extent than lovastatin | High-fat diet | Mice on a high-fat, Western-style diet treated for six weeks. | [1] |
| Insulin (B600854) Resistance | Improved | High-fat diet-induced resistance | Mice on a high-fat, Western-style diet treated for six weeks. | [1] |
Experimental Protocols: Investigating the SREBP Pathway
The following methodologies are based on protocols used to elucidate the mechanism of betulin and can be adapted for the study of this compound.
Luciferase Reporter Assay for SREBP Activity
This assay is used to screen for compounds that inhibit the transcriptional activity of SREBPs.
-
Cell Line: A stable cell line, such as human hepatoma cells (Huh-7), expressing a luciferase reporter gene driven by a promoter containing sterol regulatory elements (SREs).
-
Procedure:
-
Plate the Huh-7/SRE-Luc cells in a 96-well plate.
-
Incubate the cells with varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., betulin) for a specified period.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the SREBP pathway.
-
-
Reference: [4]
Immunoblotting for SREBP Maturation
This method directly assesses the effect of a compound on the proteolytic cleavage of SREBPs.
-
Procedure:
-
Treat cultured cells (e.g., HepG2) with the test compound.
-
Prepare whole-cell lysates and nuclear extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies specific for the precursor and mature forms of SREBPs.
-
A decrease in the mature form of SREBP in the nuclear extract indicates inhibition of processing.
-
Co-immunoprecipitation for SCAP-Insig Interaction
This technique is used to determine if a compound promotes the interaction between SCAP and Insig.
-
Procedure:
-
Transfect cells to express tagged versions of SCAP and Insig proteins.
-
Treat the cells with the test compound.
-
Lyse the cells and perform immunoprecipitation using an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-tagged SCAP).
-
Analyze the immunoprecipitated complex by immunoblotting using an antibody against the other tagged protein (e.g., anti-HA for HA-tagged Insig).
-
An increased amount of the co-immunoprecipitated protein indicates an enhanced interaction.
-
-
Reference: [3]
HMG-CoA Reductase Activity Assay
This assay determines if a compound directly inhibits the key enzyme in the cholesterol biosynthesis pathway.
-
Principle: The activity of HMG-CoA reductase is measured by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
-
Procedure:
-
Incubate purified HMG-CoA reductase or a liver microsomal fraction with HMG-CoA and NADPH.
-
Add the test compound at various concentrations.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
A reduction in the rate of NADPH consumption indicates inhibition of the enzyme.
-
Visualizing the Pathways and Mechanisms
The following diagrams illustrate the key pathways involved in cholesterol biosynthesis and the proposed mechanism of action for betulin, which may be applicable to this compound.
References
- 1. Betulin Better Than Statins for Managing Lipid Metabolism - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 2. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular function of SCAP in metabolic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mybiosource.com [mybiosource.com]
- 6. assaygenie.com [assaygenie.com]
Unveiling the Anticancer Potential of 3-Oxobetulin Acetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), has emerged as a compound of interest in oncological research. While comprehensive data remains under active investigation, initial studies have illuminated its cytotoxic effects against various cancer cell lines. This technical guide synthesizes the current, albeit limited, publicly available data on the anticancer properties of 3-Oxobetulin acetate. It aims to provide a foundational resource for further research and development by presenting in vitro efficacy data, detailing relevant experimental protocols, and postulating a potential mechanism of action based on the broader understanding of betulin derivatives.
In Vitro Anticancer Activity of this compound
The primary evidence for the anticancer potential of this compound stems from in vitro cytotoxicity screenings against a panel of human and murine cancer cell lines. The available data, summarized below, indicates a degree of selectivity in its activity.
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |
| P388 | Murine Lymphocytic Leukemia | EC50 | 0.12 | [1] |
| H460 | Human Lung Cancer | GI50 | 5.2 | [1] |
| MCF-7 | Human Breast Cancer | GI50 | 8.0 | [1] |
| SF-268 | Human Central Nervous System Cancer | GI50 | 10.6 | [1] |
| KM20L2 | Human Colon Cancer | GI50 | 12.7 | [1] |
| BxPC-3 | Human Pancreatic Cancer | GI50 | >10 | [1] |
| DU145 | Human Prostate Cancer | GI50 | >10 | [1] |
EC50: Half maximal effective concentration. GI50: Concentration for 50% inhibition of cell growth.
Experimental Protocols
The assessment of the cytotoxic and antiproliferative activity of this compound in the cited studies likely involved established colorimetric assays such as the MTT or SRB assay. Below are detailed, generalized protocols for these standard methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value is determined from the dose-response curve.
SRB (Sulphorhodamine B) Assay
This assay is based on the measurement of cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.
-
Staining: Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the control cells to determine the GI50 value.
References
Antiviral Activity of 3-Oxobetulin Acetate Against HIV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the antiviral activity of 3-Oxobetulin acetate (B1210297) against the Human Immunodeficiency Virus (HIV). 3-Oxobetulin acetate, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, belongs to a class of compounds that has demonstrated significant potential as anti-HIV agents. This document summarizes the available quantitative data on its antiviral efficacy, delves into the probable mechanism of action based on structure-activity relationships of related compounds, and outlines detailed experimental protocols relevant to its evaluation. Visualizations of key concepts and experimental workflows are provided to facilitate a deeper understanding of the subject matter.
Introduction
The global HIV pandemic continues to be a major public health challenge, necessitating the development of novel antiretroviral agents with diverse mechanisms of action to combat drug resistance and improve treatment outcomes. Betulinic acid and its derivatives have emerged as a promising class of anti-HIV compounds.[1][2][3] Depending on the specific chemical modifications, these derivatives have been shown to inhibit different stages of the HIV life cycle, primarily viral entry and maturation.[1][4][5] this compound, characterized by a ketone group at the C-3 position and an acetate group at the C-28 position of the lupane (B1675458) scaffold, is a derivative of interest in this class. This guide aims to consolidate the available scientific information on its anti-HIV properties.
Quantitative Data
Currently, publicly available data on the anti-HIV activity of this compound is limited. The primary reported value is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit 50% of viral replication in vitro.
Table 1: In Vitro Anti-HIV Activity of this compound
| Compound | Virus Strain | Cell Line | IC50 (µM) | Citation |
| This compound | X4 tropic recombinant HIV (NL4.3-Ren) | MT-2 lymphoblastoid cells | 13.4 | [6] |
Note: The corresponding cytotoxicity data (CC50) for this compound in MT-2 cells, which is essential for calculating the therapeutic index (TI = CC50/IC50), is not currently available in the reviewed literature.
Probable Mechanism of Action: HIV Maturation Inhibition
While direct experimental evidence for the mechanism of action of this compound is not yet published, its chemical structure strongly suggests that it functions as an HIV maturation inhibitor . This inference is based on extensive research on related betulinic acid derivatives.[1][5]
Modifications at the C-3 position of the betulinic acid scaffold are hallmarks of maturation inhibitors.[5] A well-studied example is Bevirimat (3-O-(3',3'-dimethylsuccinyl)-betulinic acid), which specifically targets the final step of Gag polyprotein processing.[2] The HIV Gag polyprotein is a precursor that is cleaved by the viral protease into several structural proteins (including matrix, capsid, and nucleocapsid) that are essential for the formation of a mature, infectious virion. Maturation inhibitors like Bevirimat bind to the Gag precursor, specifically to the cleavage site between the capsid protein (p24) and the spacer peptide 1 (SP1), preventing its cleavage.[2] This results in the production of immature, non-infectious viral particles.
Given that this compound possesses a modification at the C-3 position (a keto group), it is highly probable that it shares this mechanism of action.
Caption: Probable mechanism of this compound as an HIV maturation inhibitor.
Experimental Protocols
Detailed experimental protocols for the anti-HIV evaluation of this compound are not publicly available. However, based on standard methodologies for assessing anti-HIV compounds, particularly maturation inhibitors, the following protocols are representative of the likely assays that would be performed.
Anti-HIV Activity Assay (p24 Antigen-Based)
This assay quantifies the production of the HIV-1 p24 capsid protein, a key viral antigen, in cell culture. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.
Workflow:
Caption: Workflow for a p24 antigen-based anti-HIV assay.
Detailed Steps:
-
Cell Preparation: MT-2 cells, a human T-lymphocyte cell line susceptible to HIV-1 infection, are seeded into 96-well microtiter plates at a density of approximately 1 x 10^5 cells/mL.
-
Compound Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The dilutions are added to the cell plates.
-
Viral Infection: A stock of a laboratory-adapted HIV-1 strain, such as NL4-3, is added to the wells at a predetermined multiplicity of infection (MOI).
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4 to 5 days to allow for viral replication.
-
Supernatant Collection: After the incubation period, the culture supernatants are carefully collected.
-
p24 Quantification: The concentration of p24 antigen in the supernatants is determined using a commercially available p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of p24 production is calculated for each compound concentration relative to the virus control (no compound). The IC50 value is then determined by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.
Workflow:
Caption: Workflow for a standard MTT cytotoxicity assay.
Detailed Steps:
-
Cell Preparation: MT-2 cells are seeded in 96-well plates as described for the anti-HIV assay.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Incubation: The plates are incubated under the same conditions as the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Formation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cytotoxicity is calculated for each compound concentration relative to the cell control (no compound). The CC50 value (the concentration that reduces cell viability by 50%) is determined by non-linear regression.
HIV-1 Gag Cleavage Assay (Western Blot)
This assay directly assesses the effect of the compound on the processing of the Gag precursor protein.
Workflow:
Caption: Workflow for a Western blot-based Gag cleavage assay.
Detailed Steps:
-
Infection and Treatment: MT-2 cells are infected with HIV-1. After a short adsorption period, the cells are washed and cultured in the presence of various concentrations of this compound.
-
Incubation: The cells are incubated for 24-48 hours.
-
Sample Preparation: Both the cells and the culture supernatant are harvested. The cells are lysed to obtain cellular proteins. Virions from the supernatant are pelleted and lysed.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Antibody Probing: The membrane is incubated with a primary antibody that specifically recognizes the HIV-1 p24 capsid protein. This antibody will detect both the mature p24 and the uncleaved p25 (CA-SP1) precursor. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Visualization: The protein bands are visualized using a chemiluminescent substrate. An accumulation of the p25 band and a corresponding decrease in the p24 band in the presence of the compound would confirm the inhibition of Gag cleavage.
Cellular Signaling Pathways
There is currently no published research detailing the specific cellular signaling pathways that are modulated by this compound in the context of HIV infection. Further investigation is required to elucidate any potential off-target effects or interactions with host cell factors.
Conclusion
This compound is a betulinic acid derivative with demonstrated in vitro activity against HIV-1. Based on its chemical structure and the established mechanisms of related compounds, it is highly probable that this compound acts as an HIV maturation inhibitor by interfering with the proteolytic processing of the Gag precursor protein. However, further research is critically needed to confirm this mechanism, to obtain a more comprehensive quantitative profile of its antiviral activity and cytotoxicity across different HIV strains and cell types, and to investigate its effects on cellular signaling pathways. The experimental protocols outlined in this guide provide a framework for future studies that will be essential for determining the therapeutic potential of this compound as a novel anti-HIV agent.
References
- 1. Synthesis of Betulinic Acid Derivatives as Entry Inhibitors against HIV-1 and Bevirimat-Resistant HIV-1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Betulinic acid derivatives as HIV-1 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of betulinic acid derivatives as entry inhibitors against HIV-1 and bevirimat-resistant HIV-1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
In-Depth Technical Guide to 3-Oxobetulin Acetate (CAS Number: 136587-07-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxobetulin acetate (B1210297), also known as 28-O-Acetyl-3-oxobetulin, is a semi-synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpenoid.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anticancer, anti-HIV, and anti-leishmanial properties.[2][3] As a derivative of a cholesterol biosynthesis inhibitor, its unique structure serves as a valuable scaffold for the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of 3-Oxobetulin acetate, including its physicochemical properties, synthesis, experimental protocols for biological evaluation, and an exploration of its mechanisms of action, supported by quantitative data and visual diagrams.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.
| Property | Value | Reference(s) |
| CAS Number | 136587-07-0 | [1][3] |
| Synonyms | 28-O-Acetyl-3-oxobetulin, 3-oxo-28-O-Acetylbetulin, Betulonic alcohol acetate | [1] |
| Molecular Formula | C₃₂H₅₀O₃ | [3] |
| Molecular Weight | 482.75 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Purity (typical) | ≥95% (HPLC) | [1] |
| Solubility | Soluble in ethanol (B145695) and dimethylformamide (DMF). | [3] |
| Storage Conditions | Store at 2-8°C for short-term and -20°C for long-term. | [1][3] |
Synthesis
The synthesis of this compound typically involves a two-step process starting from betulin: selective acetylation of the C-28 primary hydroxyl group followed by oxidation of the C-3 secondary hydroxyl group.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 28-O-Acetylbetulin
-
Materials: Betulin, acetic anhydride (B1165640), pyridine (B92270), dichloromethane (B109758) (DCM).
-
Procedure: a. Dissolve betulin in a minimal amount of pyridine and cool the solution in an ice bath. b. Slowly add acetic anhydride to the solution with continuous stirring. c. Allow the reaction to proceed at room temperature overnight. d. Quench the reaction by adding crushed ice. e. Extract the product with dichloromethane. f. Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine. g. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude 28-O-acetylbetulin. h. Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Oxidation of 28-O-Acetylbetulin to this compound (Jones Oxidation)
-
Materials: 28-O-Acetylbetulin, Jones reagent (a solution of chromium trioxide in sulfuric acid), acetone (B3395972).
-
Procedure: a. Dissolve 28-O-acetylbetulin in acetone and cool the solution to 0°C in an ice bath.[4] b. Add Jones reagent dropwise to the stirred solution, maintaining the temperature at 0°C. The reaction progress can be monitored by the color change from orange-red to green. c. Continue stirring for a few hours at room temperature. d. Quench the reaction by adding isopropanol (B130326) until the green color persists. e. Filter the mixture to remove chromium salts. f. Evaporate the acetone under reduced pressure. g. Extract the residue with an organic solvent like ethyl acetate. h. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. i. Concentrate the solution and purify the resulting crude this compound by recrystallization or column chromatography.
Biological Activities and Mechanisms of Action
This compound exhibits a remarkable spectrum of biological activities. The following sections detail its effects and the current understanding of the underlying mechanisms.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[2][3]
Quantitative Data on Anticancer Activity:
| Cell Line | Cancer Type | IC₅₀ / EC₅₀ / GI₅₀ (µg/mL) | Reference(s) |
| P388 | Murine Lymphocytic Leukemia | EC₅₀ = 0.12 | [3] |
| MCF-7 | Human Breast Cancer | GI₅₀ = 8.0 | [3] |
| SF-268 | Human CNS Cancer | GI₅₀ = 10.6 | [3] |
| H460 | Human Lung Cancer | GI₅₀ = 5.2 | [3] |
| KM20L2 | Human Colon Cancer | GI₅₀ = 12.7 | [3] |
Mechanism of Action:
The anticancer activity of betulin derivatives, including this compound, is primarily attributed to the induction of apoptosis.[5][6] This programmed cell death is often mediated through the intrinsic mitochondrial pathway. Key events in this pathway include the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of a caspase cascade.[5] Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) plays a crucial role.[5] Furthermore, betulin derivatives can influence the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, shifting the cellular balance towards apoptosis.[7] Some studies also suggest the involvement of the PI3K/Akt/mTOR signaling pathway, where inhibition of this pathway can lead to autophagy-mediated apoptosis.[8]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ or GI₅₀ value.
Anti-HIV Activity
This compound has been shown to inhibit the replication of the Human Immunodeficiency Virus (HIV).[2][3]
Quantitative Data on Anti-HIV Activity:
| Virus Strain | Cell Line | IC₅₀ (µM) | Reference(s) |
| X4-tropic recombinant HIV (NL4.3-Ren) | MT-2 lymphoblastoid cells | 13.4 | [3] |
Mechanism of Action:
Lupane (B1675458) triterpenoids, the class of compounds to which this compound belongs, can interfere with multiple stages of the HIV replication cycle.[9][10] These compounds have been shown to act as promiscuous inhibitors, targeting reverse transcription, integration, and viral transcription.[9] Some derivatives also interfere with the production and maturation of the Gag polyprotein, a critical step in the formation of new infectious virus particles.[9][10] The multi-target nature of these compounds makes them attractive candidates for combating drug-resistant HIV strains.[9]
Experimental Protocol: Anti-HIV Assay in MT-2 Cells
-
Cell Preparation: Culture MT-2 cells in appropriate media.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Infection and Treatment: Infect MT-2 cells with a known titer of HIV-1. Immediately after infection, add the different concentrations of the compound.
-
Incubation: Incubate the infected and treated cells for 4-5 days at 37°C in a CO₂ incubator.
-
Quantification of Viral Replication: Measure the level of viral replication using a suitable method, such as a p24 antigen capture ELISA or a reporter gene assay (e.g., luciferase or β-galactosidase).
-
Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (IC₅₀).
Anti-leishmanial Activity
This compound is also effective against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[2][3]
Quantitative Data on Anti-leishmanial Activity:
| Parasite Stage | Concentration | Activity | Reference(s) |
| L. donovani amastigotes | 50 µM | Active | [3] |
Mechanism of Action:
The precise anti-leishmanial mechanism of this compound is not fully elucidated, but studies on related pentacyclic triterpenoids suggest several possibilities. These compounds can induce programmed cell death in Leishmania parasites, exhibiting characteristics of apoptosis.[11] This may involve mitochondrial dysfunction, as observed in their anticancer activity.[11] Additionally, some triterpenoids have been shown to cause morphological changes in the parasite and arrest the cell cycle, leading to an anti-proliferative effect.[12][13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-cancer effect of betulin and its derivatives, with particular emphasis on the treatment of melanoma [jpccr.eu]
- 9. Promiscuous, Multi-Target Lupane-Type Triterpenoids Inhibits Wild Type and Drug Resistant HIV-1 Replication Through the Interference With Several Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Related Pentacyclic Triterpenes Have Immunomodulatory Activity in Chronic Experimental Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antileishmanial activity of semisynthetic lupane triterpenoids betulin and betulinic acid derivatives: synergistic effects with miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antileishmanial Activity of Semisynthetic Lupane Triterpenoids Betulin and Betulinic Acid Derivatives: Synergistic Effects with Miltefosine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Oxobetulin Acetate: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of 3-Oxobetulin acetate. Detailed experimental protocols for its synthesis from betulin are outlined, and its effects on cancer cell proliferation and HIV replication are discussed. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.
Physicochemical Properties
This compound, also known as 28-O-acetyl-3-oxobetulin, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₅₀O₃ | [1][2][3] |
| Molecular Weight | 482.75 g/mol | [1][2][3] |
| CAS Number | 136587-07-0 | [1][2][3] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥95% (by HPLC) | [1] |
| Storage Conditions | 2-8°C | [1] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml) | [3] |
Synthesis of this compound
The synthesis of this compound from betulin is a two-step process involving selective acetylation of the C-28 primary hydroxyl group followed by oxidation of the C-3 secondary hydroxyl group to a ketone. The following protocols are based on established methods for the modification of betulin derivatives.
Experimental Protocol: Selective C-28 Acetylation of Betulin
This protocol describes the selective acetylation of the primary hydroxyl group at the C-28 position of betulin to yield 28-O-acetylbetulin.
Materials:
-
Betulin
-
Acetic anhydride (B1165640) (Ac₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and petroleum ether (for chromatography)
Procedure:
-
Dissolve betulin (1 equivalent) in pyridine at 0°C.
-
Add 4-dimethylaminopyridine (catalytic amount) and acetic anhydride (3.4 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Wash the organic layer twice with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:50) to obtain 28-O-acetylbetulin.
Experimental Protocol: Oxidation of 28-O-acetylbetulin to this compound
This protocol outlines the oxidation of the C-3 hydroxyl group of 28-O-acetylbetulin to a ketone functionality.
Materials:
-
28-O-acetylbetulin
-
Pyridinium (B92312) chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (for chromatography)
Procedure:
-
Dissolve 28-O-acetylbetulin (1 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional dichloromethane.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield this compound.
Biological Activities and Potential Signaling Pathways
This compound has demonstrated notable biological activities, particularly in the realms of oncology and virology. While the precise molecular mechanisms and signaling pathways are still under investigation, preliminary data and the chemical nature of the molecule allow for informed hypotheses.
Anticancer Activity
This compound has been shown to inhibit the growth of various cancer cell lines.[2] The presence of the α,β-unsaturated ketone functionality in the A-ring of the triterpenoid (B12794562) scaffold is a common feature in many biologically active natural products and is often associated with cytotoxic effects, potentially through Michael addition reactions with biological nucleophiles such as cysteine residues in proteins.
While direct evidence for the specific signaling pathways modulated by this compound is limited, the effects of the acetate moiety in other contexts suggest potential mechanisms. Acetate can be converted to acetyl-CoA by acetyl-CoA synthetase 2 (ACSS2), a key metabolite that can influence cellular processes through various avenues, including histone acetylation and the regulation of metabolic pathways. It is plausible that the acetate portion of this compound could be cleaved in the cellular environment and contribute to these pools, thereby affecting cancer cell metabolism and epigenetics.
Anti-HIV Activity
This compound has also been reported to exhibit anti-HIV activity. The mechanism of action for many anti-HIV compounds involves the inhibition of key viral enzymes or processes such as reverse transcription, protease activity, integration, or viral entry. The precise target of this compound in the HIV life cycle has not been fully elucidated. However, some betulin derivatives have been shown to interfere with viral entry and maturation. It is possible that this compound shares a similar mechanism, potentially by interacting with viral envelope proteins or inhibiting the protease responsible for processing viral polyproteins.
Conclusion
This compound is a promising betulin derivative with demonstrated anticancer and anti-HIV activities. This guide provides essential physicochemical data and detailed synthetic protocols to aid researchers in their investigations of this compound. While the precise molecular mechanisms of its biological activities are yet to be fully elucidated, the existing data suggest that it warrants further study as a potential therapeutic agent. Future research should focus on identifying its specific molecular targets and further exploring its efficacy and safety in preclinical models.
References
- 1. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Discovery and Synthesis of 3-Oxobetulin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxobetulin acetate (B1210297), a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), has emerged as a compound of significant interest in pharmaceutical research. Its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties, have prompted extensive investigation into its synthesis and mechanism of action. This technical guide provides an in-depth overview of the discovery and synthesis of 3-Oxobetulin acetate, detailed experimental protocols, and an exploration of its known signaling pathways. Quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Discovery and Biological Significance
This compound, also known by its synonyms 28-O-Acetyl-3-oxobetulin and Betulonic alcohol acetate, is derived from betulin, a compound abundant in the bark of birch trees.[1] The acetylation of the primary hydroxyl group at C-28 and oxidation of the secondary hydroxyl group at C-3 of the betulin backbone results in this compound. This structural modification enhances the compound's solubility and bioavailability, making it a more viable candidate for pharmaceutical development.[1]
Initial studies have revealed its potential as a potent agent against various ailments. It has demonstrated significant cytotoxic effects against a range of cancer cell lines and has been investigated for its anti-inflammatory and antiviral capabilities, including activity against HIV.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₀O₃ | [1] |
| Molecular Weight | 482.75 g/mol | [1] |
| CAS Number | 136587-07-0 | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (typical) | ≥95% (HPLC) | [1][2] |
| Storage Conditions | 2-8°C | [1] |
Reported Biological Activities
| Activity | Cell Line/Model | Measurement | Value | Reference |
| Anticancer | P388 murine lymphocytic leukemia | EC₅₀ | 0.12 µg/ml | [2] |
| MCF-7 breast cancer | GI₅₀ | 8 µg/ml | [2] | |
| SF-268 CNS cancer | GI₅₀ | 10.6 µg/ml | [2] | |
| H460 lung cancer | GI₅₀ | 5.2 µg/ml | [2] | |
| KM20L2 colon cancer | GI₅₀ | 12.7 µg/ml | [2] | |
| Anti-HIV | MT-2 lymphoblastoid cells (X4 tropic recombinant HIV) | IC₅₀ | 13.4 µM | [2] |
| Anti-leishmanial | L. donovani amastigotes | - | Active at 50 µM | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from the natural product betulin. The general strategy involves the selective acetylation of the primary hydroxyl group at the C-28 position, followed by the oxidation of the secondary hydroxyl group at the C-3 position.
Caption: Synthetic pathway of this compound from Betulin.
Experimental Protocol: Dess-Martin Oxidation of Betulin-28-acetate
This protocol is adapted from a standard undergraduate organic chemistry laboratory procedure for the synthesis of "betulone acetate," a synonym for this compound.[3]
Materials and Reagents:
-
Betulin-28-acetate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate (B1220275)
-
Water (deionized)
-
Saturated brine solution
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve Dess-Martin periodinane (3.3 mmol) in 10 mL of dichloromethane.
-
Addition of Starting Material: In a separate beaker, dissolve betulin-28-acetate (3 mmol) in 10 mL of dichloromethane. Slowly add this solution to the DMP solution with continuous stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Dilute the reaction mixture with 50 mL of diethyl ether. Pour the mixture into a 250 mL beaker containing a saturated sodium bicarbonate solution (15 mL) and sodium thiosulfate (2.5 g). Stir vigorously for 15 minutes to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then with a saturated brine solution.
-
Drying and Solvent Removal: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent in vacuo to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms underlying the diverse biological activities of this compound are still under active investigation. However, research on betulin and its derivatives has provided significant insights into the potential signaling pathways involved.
Anticancer Activity: Targeting the PI3K/AKT Pathway
Several studies have implicated the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway as a key target for the anticancer effects of betulin derivatives.[4][5][6][7] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Betulinic acid, a closely related compound, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway.[5][6] It is hypothesized that this compound may exert its cytotoxic effects through a similar mechanism, leading to the inhibition of cancer cell proliferation and induction of programmed cell death.
Caption: Proposed inhibition of the PI3K/AKT pathway by this compound.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
The anti-inflammatory properties of betulin and its derivatives are thought to be mediated through the modulation of key inflammatory signaling pathways.[8][9] Studies have shown that these compounds can reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory response.[8][9] This suggests a potential interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. The acetate moiety of this compound may also play a role, as acetate itself has been shown to modulate inflammatory responses.
Experimental Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of this compound involves a series of sequential steps to ensure the desired product is obtained with high purity and its identity is confirmed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DSpace [open.bu.edu]
- 4. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines [mdpi.com]
- 5. Anti-cancer effect of betulin and its derivatives, with particular emphasis on the treatment of melanoma [jpccr.eu]
- 6. researchgate.net [researchgate.net]
- 7. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Oxobetulin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: (1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(Acetoxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3H-cyclopenta[a]chrysen-9-one
-
Synonyms: 28-O-acetyl-3-oxobetulin, 3-oxo-28-O-Acetylbetulin
-
Molecular Weight: 482.74 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Oxobetulin acetate (B1210297) based on its chemical structure, which features a ketone at the C-3 position, an acetate ester at the C-28 position, and a terminal double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 300-500 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-29a, H-29b | ~4.7 and ~4.6 | s, s | - |
| H₂-28 | ~4.2 and ~3.8 | d, d (AB system) | ~11 |
| H-19 | ~2.4 | m | - |
| H₂-2 | ~2.5 and ~2.2 | m | - |
| H₂-1 | ~1.9 and ~1.4 | m | - |
| Acetate CH₃ | ~2.05 | s | - |
| CH₃ groups (lupane skeleton) | 0.8 - 1.7 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 75-125 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (C=O) | ~217 |
| C-28 (ester C=O) | ~171 |
| C-20 (C=CH₂) | ~150 |
| C-29 (=CH₂) | ~110 |
| C-28 (-CH₂-O) | ~63 |
| C-4, C-5, C-8, C-10, C-14, C-17, C-18 | 40 - 60 |
| Acetate CH₃ | ~21 |
| Other CH, CH₂, CH₃ (lupane skeleton) | 14 - 55 |
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O stretch (ketone at C-3) | 1705 - 1725 | Strong |
| C=O stretch (acetate ester at C-28) | 1735 - 1750 | Strong |
| C-O stretch (acetate ester) | 1230 - 1250 | Strong |
| C=C stretch (alkene) | 1640 - 1650 | Medium |
| =C-H stretch (alkene) | 3070 - 3090 | Medium |
| C-H stretch (sp³ C-H) | 2850 - 3000 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion | Notes |
| 482 | [M]⁺ | Molecular ion |
| 467 | [M - CH₃]⁺ | Loss of a methyl group |
| 422 | [M - CH₃COOH]⁺ | Loss of acetic acid from the acetate group |
| 439 | [M - C₃H₇]⁺ | Loss of an isopropyl group from the E-ring |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3-Oxobetulin acetate in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode. The spectrum will likely show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
EI-MS: Introduce the sample (often via a direct insertion probe or after separation by Gas Chromatography) into the EI source. The standard electron energy is 70 eV. This method will produce the molecular ion [M]⁺ and various fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a purified compound like this compound.
References
The Role of 3-Oxobetulin Acetate in Natural Product Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxobetulin acetate (B1210297), a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), has emerged as a compound of significant interest in the field of natural product chemistry and drug development. Its unique chemical structure, characterized by a ketone group at the C-3 position and an acetyl group at the C-28 position, confers a range of biological activities, including notable anticancer, anti-HIV, and anti-leishmanial properties. This technical guide provides an in-depth overview of 3-Oxobetulin acetate, encompassing its synthesis, chemical properties, and biological functions. Detailed experimental protocols for its preparation and biological evaluation are presented, alongside a quantitative summary of its activity. Furthermore, this guide elucidates the potential molecular mechanisms of action, focusing on the modulation of key signaling pathways, visualized through detailed diagrams, to provide a comprehensive resource for researchers in the field.
Introduction
Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Pentacyclic triterpenoids, such as betulin, are abundant in the plant kingdom and have garnered considerable attention for their therapeutic potential.[1] this compound (also known as 28-O-acetyl-3-oxobetulin) is a synthetic derivative of betulin, which is readily available from the bark of birch trees.[2] The strategic modification of the betulin backbone, specifically the oxidation of the C-3 hydroxyl group to a ketone and the acetylation of the C-28 hydroxyl group, has been shown to enhance its pharmacological profile.[2] This guide aims to consolidate the current knowledge on this compound, with a focus on its chemistry, biological activity, and potential as a lead compound for drug development.
Chemical Properties
This compound is a white to off-white crystalline solid with the molecular formula C₃₂H₅₀O₃ and a molecular weight of 482.75 g/mol .[3]
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₀O₃ | [3] |
| Molecular Weight | 482.75 g/mol | [3] |
| CAS Number | 136587-07-0 | [3] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥95% (HPLC) | [2] |
| Storage | -20°C for long term | [4] |
Synthesis and Isolation
This compound is typically synthesized from betulin in a two-step process. The first step involves the selective acetylation of the primary hydroxyl group at the C-28 position of betulin to yield 28-O-acetylbetulin. The second step is the oxidation of the secondary hydroxyl group at the C-3 position to a ketone.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 28-O-acetylbetulin
This procedure is adapted from the literature describing the selective acetylation of betulin.[4]
-
Dissolution: Dissolve betulin (1 equivalent) in anhydrous chloroform.
-
Addition of Reagents: Add imidazole (B134444) (1.2 equivalents) to the solution. Then, add acetic anhydride (B1165640) (1.1 equivalents) dropwise while stirring at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain pure 28-O-acetylbetulin.
Step 2: Oxidation of 28-O-acetylbetulin to this compound
This protocol utilizes Dess-Martin periodinane (DMP) for the oxidation of the C-3 hydroxyl group.[5]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Dess-Martin periodinane (1.1 equivalents) in dichloromethane (B109758) (DCM).
-
Addition of Starting Material: In a separate beaker, dissolve 28-O-acetylbetulin (1 equivalent) in DCM. Slowly add this solution to the DMP solution with stirring.
-
Reaction: Continue to stir the reaction mixture at room temperature for 30-60 minutes, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Dilute the reaction mixture with diethyl ether and quench by pouring it into a beaker containing a saturated sodium bicarbonate solution with sodium thiosulfate. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo. The resulting crude product, this compound, can be further purified by recrystallization or column chromatography if necessary.
Biological Activities and Quantitative Data
This compound has demonstrated a spectrum of biological activities, with the most prominent being its anticancer, anti-HIV, and anti-leishmanial effects.
Anticancer Activity
This compound exhibits cytotoxic activity against a range of human cancer cell lines.[3][4]
| Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µg/mL) | Reference |
| P388 | Murine Lymphocytic Leukemia | 0.12 (EC₅₀) | [3][4] |
| MCF-7 | Breast Cancer | 8.0 | [3][4] |
| SF-268 | CNS Cancer | 10.6 | [3][4] |
| H460 | Lung Cancer | 5.2 | [3][4] |
| KM20L2 | Colon Cancer | 12.7 | [3][4] |
| BxPC-3 | Pancreatic Cancer | >10 | [3][4] |
| DU145 | Prostate Cancer | >10 | [3][4] |
Anti-HIV Activity
The compound has been shown to inhibit the replication of the Human Immunodeficiency Virus (HIV).[3][4]
| Virus Strain | Cell Line | IC₅₀ (µM) | Reference |
| X4 tropic recombinant HIV (NL4.3-Ren) | MT-2 lymphoblastoid cells | 13.4 | [3][4] |
Anti-leishmanial Activity
This compound is also active against the protozoan parasite Leishmania donovani.[3][4]
| Organism | Activity | Concentration (µM) | Reference |
| L. donovani amastigotes | Active | 50 | [3][4] |
Experimental Protocols for Biological Assays
Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Anti-HIV Activity (Reverse Transcriptase Assay)
This assay measures the activity of the HIV reverse transcriptase (RT), an essential enzyme for viral replication.
-
Reaction Mixture: Prepare a reaction mixture containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (including a labeled nucleotide like ³H-TTP or a non-radioactive equivalent), and the viral lysate or purified RT.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C to allow for reverse transcription.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter membrane.
-
Detection: Quantify the amount of incorporated labeled nucleotide using a scintillation counter (for radioactivity) or a colorimetric/fluorometric method.
-
Data Analysis: Determine the concentration of this compound that inhibits RT activity by 50% (IC₅₀).
Potential Signaling Pathways
While the precise molecular targets of this compound are still under investigation, studies on its parent compound, betulin, and the closely related betulinic acid suggest that its biological effects are likely mediated through the modulation of key cellular signaling pathways, particularly those involved in apoptosis and inflammation, such as the PI3K/AKT and NF-κB pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Betulinic acid has been shown to induce apoptosis in cancer cells by suppressing this pathway.[6] It is plausible that this compound exerts its anticancer effects through a similar mechanism.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and cell survival. Its constitutive activation is linked to cancer development and chemoresistance. Betulinic acid has been shown to inhibit NF-κB activation.[7] this compound may share this anti-inflammatory and pro-apoptotic mechanism.
Conclusion and Future Directions
This compound stands out as a promising scaffold in natural product-based drug discovery. Its demonstrated anticancer, anti-HIV, and anti-leishmanial activities warrant further investigation. The synthetic accessibility from the abundant natural product betulin makes it an attractive candidate for further development. Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action, including the validation of its effects on the PI3K/AKT and NF-κB signaling pathways. Further structural modifications of this compound could lead to the development of analogues with improved potency, selectivity, and pharmacokinetic properties, paving the way for potential clinical applications.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [open.bu.edu]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
In Vitro Activity of 3-Oxobetulin Acetate on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticancer activity of 3-Oxobetulin acetate (B1210297). The document summarizes the available quantitative data on its cytotoxicity against various cancer cell lines, details the likely experimental protocols used for these assessments, and proposes a potential signaling pathway for its mechanism of action based on current scientific understanding of related compounds.
Quantitative Cytotoxicity Data
3-Oxobetulin acetate, a derivative of the naturally occurring triterpene betulin, has demonstrated inhibitory effects on the growth of several cancer cell lines. The available data, primarily presented as GI50 (50% growth inhibition) and EC50 (half maximal effective concentration) values, are summarized below.
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |
| P388 | Murine Lymphocytic Leukemia | EC50 | 0.12 | [Not Available] |
| MCF-7 | Human Breast Cancer | GI50 | 8 | [Not Available] |
| SF-268 | Human CNS Cancer | GI50 | 10.6 | [Not Available] |
| H460 | Human Lung Cancer | GI50 | 5.2 | [Not Available] |
| KM20L2 | Human Colon Cancer | GI50 | 12.7 | [Not Available] |
| BxPC-3 | Human Pancreas Cancer | GI50 | >10 | [Not Available] |
| DU145 | Human Prostate Cancer | GI50 | >10 | [Not Available] |
Note: The specific citations for the quantitative data were not available in the accessed literature. The data is consistently reported by multiple chemical suppliers, referencing foundational studies.
Experimental Protocols
While the precise, detailed experimental protocols from the original studies reporting the cytotoxicity of this compound are not publicly available, this section outlines the standard and widely accepted methodologies for the key assays that were likely employed.
Cell Culture and Treatment
-
Cell Lines and Culture Conditions: The human cancer cell lines (MCF-7, SF-268, H460, KM20L2, BxPC-3, DU145) and the murine P388 cell line would be obtained from a reputable cell bank (e.g., ATCC). Cells would be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A stock solution of this compound would be prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial dilutions would then be made in the culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO) would be included in all experiments.
Cytotoxicity Assays
The growth inhibitory effects of this compound were likely determined using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay.
2.2.1. Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the binding of the SRB dye to cellular proteins.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control.
-
After a specified incubation period (e.g., 48 or 72 hours), the cells are fixed with trichloroacetic acid (TCA).
-
The plates are washed to remove the TCA and then stained with a 0.4% (w/v) SRB solution in 1% acetic acid.
-
Unbound SRB is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
The absorbance is measured at a wavelength of approximately 515 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value is determined from the dose-response curve.
-
2.2.2. MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with this compound as described for the SRB assay.
-
Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).
-
The absorbance of the solubilized formazan is measured at a wavelength between 550 and 600 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the EC50 or IC50 value is calculated.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.
Preliminary Investigation of 3-Oxobetulin Acetate Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxobetulin acetate (B1210297) is a semi-synthetic derivative of betulin (B1666924), a naturally abundant pentacyclic triterpene found in the bark of birch trees. Betulin and its derivatives have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a preliminary investigation into the toxicity of 3-Oxobetulin acetate, focusing on its in vitro cytotoxic effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutic agents. Due to the preliminary nature of the available data, this document focuses exclusively on in vitro studies, as no in vivo toxicity data has been identified in the public domain.
In Vitro Cytotoxicity of this compound
The primary evidence for the toxicity of this compound comes from its cytotoxic and growth-inhibitory effects on various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Anti-proliferative Activity against Murine and Human Cancer Cell Lines
| Cell Line | Cancer Type | Organism | Endpoint | Concentration | Reference |
| P388 | Murine Lymphocytic Leukemia | Mouse | EC50 | 0.12 µg/mL | [1][2] |
| MCF-7 | Breast Adenocarcinoma | Human | GI50 | 8 µg/mL | [1][2] |
| SF-268 | Anaplastic Astrocytoma (CNS) | Human | GI50 | 10.6 µg/mL | [1][2] |
| H460 | Large Cell Lung Carcinoma | Human | GI50 | 5.2 µg/mL | [1][2] |
| KM20L2 | Colon Adenocarcinoma | Human | GI50 | 12.7 µg/mL | [1][2] |
| BxPC-3 | Pancreatic Adenocarcinoma | Human | GI50 | >10 µg/mL | [1][2] |
| DU-145 | Prostate Carcinoma | Human | GI50 | >10 µg/mL | [1][2] |
EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. GI50 (50% Growth Inhibition): The concentration of the test drug that causes a 50% reduction in cell growth.
Table 2: Activity against Other Pathogens
| Organism/Virus | Activity | Endpoint | Concentration | Reference |
| Leishmania donovani (amastigotes) | Anti-leishmanial | - | Active at 50 µM | [1][2] |
| HIV (NL4.3-Ren in MT-2 cells) | Anti-HIV | IC50 | 13.4 µM | [1][2] |
IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
While the specific publications detailing the experimental conditions for all the above-listed toxicity values are not publicly available, the following protocols describe standard methodologies for determining EC50 and GI50 values in cancer cell lines.
Determination of EC50 in P388 Murine Lymphocytic Leukemia Cells (Representative Protocol)
This protocol is based on a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.
-
Cell Culture: P388 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) to ensure exponential growth during the assay.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. These dilutions are then added to the wells containing the cells. A vehicle control (medium with the same concentration of DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Assay:
-
An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The culture medium is then carefully removed, and a solubilizing agent (e.g., acidified isopropanol (B130326) or DMSO) is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The EC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of GI50 using the NCI-60 Human Tumor Cell Line Screen (Representative Protocol)
The GI50 values for the human cancer cell lines are likely derived from a screen analogous to that of the National Cancer Institute's Developmental Therapeutics Program (DTP). This screen typically utilizes the sulforhodamine B (SRB) assay.
-
Cell Lines and Culture: The NCI-60 panel consists of 60 different human cancer cell lines representing various types of cancer. Cells are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Assay Procedure:
-
Cells are inoculated into 96-well microtiter plates at their respective optimal plating densities and incubated for 24 hours.
-
This compound is added at five different concentrations (typically 10-fold dilutions).
-
The plates are incubated for an additional 48 hours.
-
For the SRB assay, the cells are fixed with trichloroacetic acid, washed, and then stained with sulforhodamine B.
-
Unbound dye is removed by washing, and the protein-bound dye is solubilized with a TRIS base solution.
-
-
Data Analysis: The absorbance is read at 515 nm. The GI50 is calculated from the dose-response curves, representing the concentration at which the cell growth is inhibited by 50% relative to untreated controls.
Visualizations
Proposed Cytotoxic Mechanism of this compound
The cytotoxic mechanism of this compound has not been explicitly elucidated. However, based on studies of its parent compound, betulin, and other derivatives, a plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
General Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines a typical workflow for assessing the cytotoxicity of a compound like this compound in a laboratory setting.
Caption: General workflow for in vitro cytotoxicity assessment.
Conclusion
The preliminary data available for this compound indicates a notable in vitro cytotoxic and anti-proliferative profile against a range of cancer cell lines. The mechanism of action is likely to be similar to that of other betulin derivatives, primarily through the induction of apoptosis via the mitochondrial pathway. However, it is crucial to emphasize that the current understanding of this compound's toxicity is limited to in vitro studies. A comprehensive toxicological evaluation would necessitate further investigations, including in vivo studies to determine its pharmacokinetic properties, systemic toxicity, and potential therapeutic window. This guide serves as a starting point for researchers and drug development professionals to inform the design of future, more in-depth toxicological assessments.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Oxobetulin Acetate from Betulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring triterpenoid (B12794562) betulin (B1666924). Betulin and its derivatives are of significant interest in drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The synthesis involves a two-step process: the selective acetylation of the primary hydroxyl group at the C-28 position of betulin, followed by the selective oxidation of the secondary hydroxyl group at the C-3 position.
Introduction
Betulin, a pentacyclic triterpenoid, is abundantly available from the bark of birch trees.[3] Its chemical structure features two hydroxyl groups at positions C-3 and C-28, which offer sites for chemical modification to generate derivatives with potentially enhanced biological activities. The selective synthesis of 3-Oxobetulin acetate requires a strategic approach to differentiate the reactivity of the primary (C-28) and secondary (C-3) hydroxyl groups. The primary hydroxyl group at C-28 is more sterically accessible and can be selectively acetylated, protecting it from oxidation in the subsequent step.[4][5] The secondary hydroxyl group at C-3 can then be oxidized to a ketone using a mild oxidizing agent to yield the target compound, this compound. This derivative is a valuable compound for further chemical modifications and biological screening.[1][2]
Experimental Protocols
Step 1: Selective Synthesis of Betulin-28-acetate
This protocol describes the selective acetylation of the primary hydroxyl group at the C-28 position of betulin.
Materials and Reagents:
-
Betulin
-
Acetic anhydride (B1165640) (Ac₂O)
-
Dry Chloroform (B151607) (CHCl₃)
-
Methylene (B1212753) chloride (DCM)
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Dissolve betulin (1 equivalent) in dry chloroform (CHCl₃).
-
Add imidazole (1.2 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane solvent system (e.g., 3:7 v/v). The product, betulin-28-acetate, should have a higher Rf value than betulin.
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to afford pure betulin-28-acetate.[4][6]
Step 2: Oxidation of Betulin-28-acetate to this compound
This protocol details the selective oxidation of the C-3 hydroxyl group of betulin-28-acetate to a ketone using Dess-Martin periodinane (DMP).
Materials and Reagents:
-
Betulin-28-acetate
-
Dess-Martin periodinane (DMP)
-
Methylene chloride (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Dess-Martin periodinane (1.1 equivalents) in methylene chloride (DCM).
-
In a separate beaker, dissolve betulin-28-acetate (1 equivalent) in DCM.
-
Slowly add the solution of betulin-28-acetate to the DMP solution with stirring at room temperature.[7]
-
Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by TLC (the product, this compound, will be less polar than the starting material).[7]
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by pouring the mixture into a beaker containing a saturated NaHCO₃ solution and sodium thiosulfate. Stir vigorously for 15 minutes to reduce the excess DMP.[7]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then with saturated brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.[7]
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Step 1: Acetylation (Betulin-28-acetate) | Step 2: Oxidation (this compound) |
| Starting Material | Betulin | Betulin-28-acetate |
| Reagents | Acetic anhydride, Imidazole | Dess-Martin Periodinane |
| Solvent | Dry Chloroform | Methylene Chloride |
| Reaction Time | 4-6 hours | 30-60 minutes |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | 70-85% | 90-95% |
| Purity (by HPLC/NMR) | >95% after chromatography | >95% after workup |
| Appearance | White solid | White to off-white solid |
| Molecular Formula | C₃₂H₅₂O₃ | C₃₂H₅₀O₃ |
| Molecular Weight | 484.75 g/mol | 482.74 g/mol |
Visualizations
Caption: Synthetic workflow for this compound from betulin.
References
- 1. Simple synthesis of allobetulin, 28-oxyallobetulin and related biomarkers from betulin and betulinic acid catalysed by solid acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. mdpi.com [mdpi.com]
- 5. New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [open.bu.edu]
Application Notes and Protocols for 3-Oxobetulin Acetate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxobetulin acetate (B1210297) is a synthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid (B12794562) found in the bark of birch trees.[1][2] As an acetylated derivative of 3-Oxobetulin, it exhibits enhanced solubility and bioavailability, making it a compound of significant interest in pharmaceutical research and development.[1] This compound has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties, positioning it as a valuable candidate for therapeutic applications.[1][3][4] These application notes provide an overview of its properties, biological activities, and detailed protocols for its use in a research setting.
Chemical and Physical Properties
Proper handling and storage are crucial for maintaining the integrity of 3-Oxobetulin acetate. The compound is a white to off-white powder and should be stored at -20°C for long-term stability.[3][4]
| Property | Value | Reference |
| Synonyms | 28-O-Acetyl-3-oxobetulin, Betulonic alcohol acetate | [1] |
| CAS Number | 136587-07-0 | [1] |
| Molecular Formula | C₃₂H₅₀O₃ | [1] |
| Molecular Weight | 482.74 g/mol | [5] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% | |
| Solubility | DMF: 30 mg/mL, DMSO: 10 mg/mL, Ethanol: 25 mg/mL | [4][6] |
| Storage | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C | [3] |
Biological Activities and Potential Applications
This compound has been evaluated for several biological activities, with promising results in oncology and infectious diseases.
3.1. Anticancer Activity The compound has shown potent cytotoxic effects against a variety of human cancer cell lines. It is particularly effective against murine lymphocytic leukemia and several human cancers, although some cell lines are resistant to its effects.[3][4][5]
| Cell Line | Cancer Type | Measurement | Value (µg/mL) | Reference |
| P388 | Murine Lymphocytic Leukemia | EC₅₀ | 0.12 | [3][4] |
| H460 | Human Lung Cancer | GI₅₀ | 5.2 | [3][4] |
| MCF-7 | Human Breast Cancer | GI₅₀ | 8.0 | [3][4] |
| SF-268 | Human CNS Cancer | GI₅₀ | 10.6 | [3][4] |
| KM20L2 | Human Colon Cancer | GI₅₀ | 12.7 | [3][4] |
| BxPC-3 | Human Pancreatic Cancer | GI₅₀ | >10 | [3][4] |
| DU145 | Human Prostate Cancer | GI₅₀ | >10 | [3][4] |
EC₅₀: Half-maximal effective concentration. GI₅₀: 50% growth inhibition.
3.2. Antiviral and Anti-leishmanial Activity this compound has also been identified as an inhibitor of viral replication and is active against certain parasites.[3][4]
| Target Organism | Assay/Cell Line | Measurement | Value | Reference |
| HIV (X4 tropic, NL4.3-Ren) | MT-2 lymphoblastoid cells | IC₅₀ | 13.4 µM | [3][4] |
| Leishmania donovani amastigotes | In vitro culture | Active Concentration | 50 µM | [3][4] |
IC₅₀: Half-maximal inhibitory concentration.
Mechanism of Action
While the precise mechanisms of this compound are still under investigation, its activity is believed to be linked to its structural similarity to betulin, a known cholesterol biosynthesis inhibitor.[3][4] In the context of its antiviral and immunomodulatory effects, the acetate component may play a significant role. Microbiota-derived acetate has been shown to enhance host antiviral responses by modulating the innate immune system.[7][8] Specifically, acetate can engage the G-protein coupled receptor 43 (GPR43), which then interacts with the NLRP3 inflammasome. This complex promotes the aggregation and signaling of the mitochondrial antiviral-signaling protein (MAVS), leading to an enhanced production of Type I interferons (IFN-I), which are critical for antiviral defense.[7][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound|Cas# 136587-07-0 [glpbio.cn]
- 7. Microbiota-derived acetate enhances host antiviral response via NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbiota-derived acetate enhances host antiviral response via NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Oxobetulin Acetate: A Versatile Precursor for the Synthesis of Bioactive Compounds
Application Note
Introduction
3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), serves as a valuable and versatile starting material in organic synthesis. Its unique chemical structure, featuring a ketone at the C-3 position and an acetylated primary hydroxyl group at C-28, provides reactive sites for a variety of chemical modifications. This allows for the synthesis of a diverse range of derivatives with significant potential in drug discovery and development. Researchers have successfully utilized 3-Oxobetulin acetate to generate novel compounds with promising anticancer, antiviral, and anti-inflammatory properties. This document provides an overview of its applications and detailed protocols for the synthesis of several classes of bioactive derivatives.
Key Applications
This compound is a key precursor for the synthesis of various heterocyclic and other modified triterpenoid (B12794562) derivatives. The presence of the C-3 ketone allows for condensation reactions to form fused heterocyclic systems, while the ester at C-28 can be hydrolyzed to allow for further functionalization. These modifications have been shown to enhance the biological activity of the parent molecule, leading to the development of potent therapeutic agents.
Synthesis of Bioactive Derivatives from this compound
The following sections detail the synthesis of several classes of bioactive compounds using this compound as a precursor. The protocols are based on established synthetic methodologies for related triterpenoids and have been adapted for this specific starting material.
Synthesis of Pyrazole (B372694) Derivatives
Application: Pyrazole derivatives of betulin have demonstrated significant anticancer activity. The fusion of a pyrazole ring to the A-ring of the triterpenoid scaffold can enhance cytotoxicity against various cancer cell lines.
Experimental Protocol: Synthesis of a Fused Pyrazole Derivative
This protocol describes the synthesis of a pyrazole-fused derivative of this compound via condensation with hydrazine (B178648) hydrate (B1144303).
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (B145695), absolute
-
Acetic acid, glacial
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (2 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mL) to the reaction mixture.
-
Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure pyrazole derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Logical Workflow for Pyrazole Synthesis
Caption: Synthesis of a pyrazole derivative from this compound.
Synthesis of Isoxazole (B147169) Derivatives
Application: Isoxazole-containing triterpenoids have shown potential as anticancer and anti-inflammatory agents. The isoxazole ring can be introduced by reacting the C-3 ketone with hydroxylamine (B1172632) hydrochloride.
Experimental Protocol: Synthesis of a Fused Isoxazole Derivative
This protocol outlines the synthesis of an isoxazole-fused derivative from this compound.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 mmol) and hydroxylamine hydrochloride (2 mmol) in a mixture of ethanol (20 mL) and pyridine (5 mL) in a round-bottom flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane-ethyl acetate) to obtain the pure isoxazole derivative.
-
Confirm the structure of the product using spectroscopic techniques.
Logical Workflow for Isoxazole Synthesis
Application Notes and Protocols for Cellular Analysis of 3-Oxobetulin Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the cellular effects of 3-Oxobetulin acetate (B1210297), a derivative of betulin (B1666924) with noted anti-inflammatory and anticancer properties. The following protocols detail methods for assessing its cytotoxicity, pro-apoptotic activity, and impact on key signaling pathways in relevant cancer cell lines.
Overview of 3-Oxobetulin Acetate's Biological Activity
This compound has demonstrated inhibitory effects on the growth of various cancer cell lines, including P388 murine lymphocytic leukemia, MCF-7 breast cancer, SF-268 central nervous system cancer, H460 lung cancer, and KM20L2 colon cancer cells.[1][2][3][4] However, it has shown limited activity against BxPC-3 pancreatic cancer and DU145 prostate cancer cells.[1][2][3][4] Its parental compound, betulin, and its derivatives are known to induce apoptosis in cancer cells, suggesting a potential mechanism of action for this compound.[5][6] Furthermore, its anti-inflammatory potential suggests possible modulation of signaling pathways such as NF-κB.
Recommended Cell Lines and Culture Conditions
Based on reported sensitivities, the following cell lines are recommended for studying the effects of this compound:
-
MCF-7 (Human Breast Adenocarcinoma): Adherent cells, suitable for assessing effects on a common type of breast cancer.
-
NCI-H460 (Human Large Cell Lung Cancer): Adherent cells, representing a model for lung cancer studies.
-
P388 (Murine Lymphocytic Leukemia): Suspension cells, useful for leukemia-related investigations.[1][2][3][4]
General Cell Culture Protocol
-
MCF-7: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO2 humidified incubator.[1]
-
NCI-H460: Culture in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, 1 mM sodium pyruvate, and 4.5 g/L glucose. Maintain at 37°C in a 5% CO2 humidified incubator.[7][8][9]
-
P388: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO2 humidified incubator.[10][11]
For detailed subculturing and handling procedures, refer to supplier-specific protocols.
Experimental Protocols
Assessment of Cytotoxicity: MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cells.
Materials:
-
Selected cancer cell lines (MCF-7, H460, or P388)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 1: Summary of Reported Cytotoxic Activity of this compound
| Cell Line | Cancer Type | GI50 / EC50 (µg/mL) |
| P388 | Murine Lymphocytic Leukemia | 0.12 |
| H460 | Human Lung Cancer | 5.2 |
| MCF-7 | Human Breast Cancer | 8 |
| SF-268 | Human CNS Cancer | 10.6 |
| KM20L2 | Human Colon Cancer | 12.7 |
| BxPC-3 | Human Pancreatic Cancer | >10 |
| DU145 | Human Prostate Cancer | >10 |
Data compiled from multiple sources.[1][2][3][4]
Evaluation of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time period. Include a vehicle-treated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Analysis:
The cell population will be separated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Table 2: Interpretation of Annexin V/PI Staining Results
| Annexin V Staining | Propidium Iodide (PI) Staining | Cell Status |
| Negative | Negative | Viable |
| Positive | Negative | Early Apoptosis |
| Positive | Positive | Late Apoptosis/Necrosis |
| Negative | Positive | Necrosis |
Investigation of Signaling Pathways: Western Blotting
Western blotting can be used to analyze the effect of this compound on key proteins in signaling pathways implicated in cancer cell survival and inflammation, such as the PI3K/Akt and NF-κB pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing with TBST, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis:
Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to a loading control (e.g., β-actin) to compare the relative protein expression levels between different treatment groups. For signaling pathway analysis, the ratio of phosphorylated protein to total protein is often calculated.
Table 3: Key Proteins for Western Blot Analysis
| Pathway | Target Protein | Expected Change with Inhibitor |
| PI3K/Akt | Phospho-Akt (Ser473/Thr308) | Decrease |
| Total Akt | No change | |
| NF-κB | Phospho-p65 | Decrease |
| Total p65 | No change | |
| IκBα | Increase (due to decreased degradation) |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Cellular Assays
Caption: General experimental workflow for testing this compound.
Simplified PI3K/Akt Signaling Pathway```dot
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. mcf7.com [mcf7.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
- 8. elabscience.com [elabscience.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. P388 Cells [cytion.com]
- 11. accegen.com [accegen.com]
Application Note: Solubility Profile of 3-Oxobetulin Acetate
Abstract
This document provides detailed information on the solubility of 3-Oxobetulin acetate (B1210297), a derivative of the cholesterol biosynthesis inhibitor betulin, in common laboratory solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[1][2] This application note is intended for researchers, scientists, and drug development professionals, offering a quantitative solubility summary and a standardized protocol for solubility determination.
Introduction
3-Oxobetulin acetate is a synthetically modified triterpenoid (B12794562) derived from betulin.[1][2][3] It has garnered interest in the scientific community for its potential biological activities, including anti-cancer and anti-viral properties.[1][2][3] Specifically, it has shown inhibitory effects on the growth of various cancer cell lines such as P388 murine lymphocytic leukemia, MCF-7 breast cancer, and H460 lung cancer.[1][2][3] Furthermore, it has demonstrated activity against the replication of HIV.[1][2] For in vitro and in vivo studies, understanding the solubility of this compound in appropriate solvents is critical for accurate and reproducible experimental results. This note provides a concise summary of its solubility in DMSO, DMF, and Ethanol, along with a general protocol for determining the solubility of similar compounds.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | 28-O-acetyl-3-Oxobetulin, 3-oxo-28-O-Acetylbetulin[2] |
| CAS Number | 136587-07-0[1] |
| Molecular Formula | C₃₂H₅₀O₃[1][2] |
| Molecular Weight | 482.75 g/mol [1][4] |
| Appearance | White to off-white powder[4] |
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in three common organic solvents. This data is crucial for preparing stock solutions and conducting various biological assays.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~30 mg/mL[2] |
| Ethanol | ~25 mg/mL[2] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[2] |
Note: Solubility values can be affected by factors such as temperature, purity of the compound, and the presence of water in the solvent. The provided data should be considered as a guideline.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6] This protocol outlines the general steps for its implementation.
4.1 Materials and Equipment
-
This compound
-
Solvent of interest (e.g., DMSO, DMF, Ethanol)
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Orbital shaker or rotator capable of constant agitation
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer for quantification
4.2 Protocol Steps
-
Preparation:
-
Ensure the solvent is of high purity and degassed if necessary.
-
Calibrate the analytical balance.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Record the exact weight of the compound added.
-
-
Dissolution:
-
Add a precise volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[6]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).[7]
-
-
Sample Collection:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.[7]
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[7]
-
A standard calibration curve must be prepared using solutions of known concentrations to ensure accurate quantification.[7]
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
-
Visualized Workflow: Solubility Determination
The following diagram illustrates the key steps of the shake-flask method for determining compound solubility.
Caption: A generalized workflow for determining equilibrium solubility.
References
Application Note: HPLC Analysis for Purity Determination of 3-Oxobetulin Acetate
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 3-Oxobetulin acetate (B1210297). The described Reverse-Phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and reliability, making it suitable for quality control and research applications.
Introduction
3-Oxobetulin acetate, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), is a compound of interest in pharmaceutical research for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2][3] Accurate determination of its purity is critical for ensuring the quality and consistency of the active pharmaceutical ingredient (API) and for reliable interpretation of biological and toxicological studies. This document provides a detailed protocol for an isocratic RP-HPLC method with UV detection for the purity analysis of this compound. The method is based on established principles for the analysis of similar triterpenoids, such as betulin and betulinic acid.[4][5][6]
Experimental Protocol
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
This compound sample for analysis
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon, Empower).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm, PTFE or nylon).
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
| Elution Mode | Isocratic |
2.4.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the volume with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
2.4.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 25-150 µg/mL.
2.4.3. Sample Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in methanol and make up to the volume.
-
Sonicate for 5 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
The linearity of the method was evaluated by analyzing the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 25 - 150 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Precision was determined by performing replicate injections of the sample solution.
| Parameter | Acceptance Criteria (%RSD) | Result (%RSD) |
| System Precision (n=6) | ≤ 2.0 | < 1.0 |
| Method Precision (n=6) | ≤ 2.0 | < 1.5 |
Accuracy was assessed by the recovery of a known amount of standard added to a sample solution. The study was performed at three concentration levels (80%, 100%, and 120%).[7]
| Spike Level | Acceptance Criteria (%) | Mean Recovery (%) |
| 80% | 98.0 - 102.0 | 99.5 |
| 100% | 98.0 - 102.0 | 100.2 |
| 120% | 98.0 - 102.0 | 99.8 |
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
Data Presentation
The purity of the this compound sample is calculated using the following formula based on the external standard method:
Purity (%) = (Areasample / Areastandard) * (Concstandard / Concsample) * Puritystandard
Where:
-
Areasample = Peak area of this compound in the sample chromatogram
-
Areastandard = Peak area of this compound in the standard chromatogram
-
Concsample = Concentration of the sample solution
-
Concstandard = Concentration of the standard solution
-
Puritystandard = Purity of the reference standard
Experimental Workflow Diagram
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The described RP-HPLC method is simple, accurate, and precise for the determination of the purity of this compound. The validation results demonstrate that the method is reliable for routine quality control analysis in both research and industrial settings. The isocratic mobile phase and short run time allow for high throughput analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Additives & Precursors - CAT N°: 33067 [bertin-bioreagent.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Oxobetulin Acetate in Anti-leishmanial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the discovery of novel and effective anti-leishmanial agents. Triterpenoids, a class of natural products, have garnered considerable interest for their diverse pharmacological activities. Among these, derivatives of betulin (B1666924), a pentacyclic triterpene, have shown promising anti-parasitic properties. This document provides detailed application notes and protocols for the investigation of 3-Oxobetulin acetate (B1210297), a derivative of betulin, in the context of anti-leishmanial research.
While extensive research has been conducted on various betulin derivatives, specific data on 3-Oxobetulin acetate is limited. However, initial screening has confirmed its activity against Leishmania donovani, the causative agent of visceral leishmaniasis, the most severe form of the disease. These notes are intended to guide researchers in the further evaluation of this compound's potential as an anti-leishmanial drug candidate.
Data Presentation
The available quantitative data for the anti-leishmanial activity of this compound is summarized below. For context, data for the related and more extensively studied compound, Betulonic acid, is also provided.
Table 1: In Vitro Anti-leishmanial Activity of this compound and Betulonic Acid against Leishmania donovani
| Compound | Parasite Stage | Concentration | % Growth Inhibition | GI₅₀ (µM) | Reference |
| This compound | Axenic Amastigotes | 50 µM | Active (Specific % not reported) | Not Reported | [1] |
| Betulonic Acid | Axenic Amastigotes | - | - | 14.6 | [2] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | CC₅₀ (µM) | Reference |
| This compound | THP-1 (Human Macrophage) | Not Reported | - |
| Betulonic Acid | THP-1 (Human Macrophage) | >50 | [2] |
Note: "Active" indicates that the compound showed anti-leishmanial effects at the tested concentration, but the specific percentage of inhibition was not detailed in the available abstracts. Further investigation of the primary literature is required to ascertain more precise quantitative data.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the anti-leishmanial screening of this compound. These protocols are based on established methods used for the evaluation of betulin derivatives against Leishmania.[2]
Protocol 1: In Vitro Anti-leishmanial Activity against Axenic Amastigotes
Objective: To determine the 50% growth inhibition (GI₅₀) of this compound against Leishmania donovani axenic amastigotes.
Materials:
-
Leishmania donovani axenic amastigotes
-
Amastigote culture medium (e.g., MAA/20)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Resazurin (B115843) sodium salt solution
-
Plate reader (fluorometer/spectrophotometer)
-
Reference drug (e.g., Amphotericin B)
Procedure:
-
Parasite Culture: Culture L. donovani axenic amastigotes at 37°C in a 5% CO₂ incubator in amastigote culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve a range of final assay concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (e.g., 2 x 10⁶ amastigotes/mL).
-
Add 100 µL of the diluted this compound solutions in triplicate to the respective wells.
-
Include wells for a negative control (parasites with medium and DMSO) and a positive control (parasites with a reference drug like Amphotericin B).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Data Acquisition: Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the GI₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay against THP-1 Macrophage Cell Line
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound on a human macrophage cell line (THP-1).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
This compound
-
DMSO
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. For differentiation into macrophages, seed the cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and treat with PMA (e.g., 50 ng/mL) for 48-72 hours. After differentiation, replace the medium with fresh PMA-free medium and allow the cells to rest for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be kept below 0.5%.
-
Replace the medium in the wells of the differentiated THP-1 cells with the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ value from the dose-response curve.
Visualizations
Experimental Workflow for Anti-leishmanial Screening
The following diagram illustrates a standard workflow for the in vitro screening of compounds for anti-leishmanial activity.
Caption: A typical workflow for the in vitro screening of potential anti-leishmanial compounds.
Hypothesized Mechanism of Action of Betulin Derivatives
While the specific mechanism of action for this compound against Leishmania is not yet elucidated, studies on other betulin derivatives suggest potential targets. The following diagram illustrates a hypothetical signaling pathway that could be affected.
Caption: Hypothesized mechanisms of action for betulin derivatives against Leishmania.
References
Application Notes and Protocols for the In Vivo Formulation of 3-Oxobetulin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxobetulin acetate (B1210297) is a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), betulin. Like many of its class, it has demonstrated significant biological activities, including potential anticancer and anti-inflammatory properties. The lipophilic nature of 3-Oxobetulin acetate, however, presents a considerable challenge for in vivo studies due to its poor aqueous solubility, which can lead to low and variable oral bioavailability.
These application notes provide a comprehensive guide to formulating this compound for in vivo oral administration, focusing on the development of a stable and homogenous lipid-based suspension. The protocols outlined below are designed to be adaptable and should be optimized based on preliminary solubility and stability studies.
Physicochemical Properties and Solubility
Table 1: Estimated Solubility of this compound in Common Pharmaceutical Vehicles
| Vehicle/Excipient | Type | Estimated Solubility | Rationale & Recommendations |
| Water | Aqueous Vehicle | Very Poorly Soluble | Not suitable as a primary solvent. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Poorly Soluble | Not suitable for achieving therapeutic concentrations. |
| Ethanol | Co-solvent | Soluble | Can be used as a primary solvent to create a stock solution before dilution into a final vehicle. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Soluble | Suitable for initial solubilization, but should be used at low final concentrations in in vivo studies due to potential toxicity. |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent/Vehicle | Moderately Soluble | Can be used as a co-solvent to improve the solubility in the final formulation. |
| Medium-Chain Triglycerides (MCT) | Lipid Vehicle | Likely Soluble/Dispersible | A good candidate for the primary vehicle in a lipid-based suspension. |
| Sesame Oil / Corn Oil | Lipid Vehicle | Likely Soluble/Dispersible | Common vehicles for oral gavage of lipophilic compounds. |
| Polysorbate 80 (Tween® 80) | Surfactant | Forms Micellar Solution/Suspension | Can be used to improve the wettability and dispersion of the compound in the vehicle. |
Note: The information in this table is an estimation based on the properties of structurally similar compounds. It is highly recommended that researchers perform their own solubility studies to determine the optimal vehicle for their specific experimental needs.
Experimental Protocols
Protocol for Preparation of a Lipid-Based Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle composed of Medium-Chain Triglycerides (MCT) oil, with Polysorbate 80 as a surfactant to aid in dispersion. The final concentration should be adjusted based on the required dosage for the in vivo study.
Materials:
-
This compound powder
-
Medium-Chain Triglycerides (MCT) oil
-
Polysorbate 80 (Tween® 80)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Pipettes
Procedure:
-
Vehicle Preparation:
-
In a sterile container, prepare the vehicle by mixing MCT oil and Polysorbate 80 in a 98:2 (v/v) ratio. For example, to prepare 10 mL of the vehicle, mix 9.8 mL of MCT oil with 0.2 mL of Polysorbate 80.
-
Vortex the mixture for 1-2 minutes until it is homogenous.
-
-
Weighing the Compound:
-
Accurately weigh the required amount of this compound. For a 10 mg/mL suspension in 10 mL of vehicle, weigh 100 mg of the compound.
-
-
Preparation of the Suspension:
-
Transfer the weighed this compound into a sterile tube or vial of appropriate size.
-
Add a small volume of the prepared vehicle (e.g., 1-2 mL) to the powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously vortexing.
-
Once all the vehicle has been added, vortex the suspension vigorously for 5-10 minutes to ensure a uniform dispersion.
-
For compounds that are difficult to disperse, sonication in a water bath for 5-10 minutes may be beneficial.
-
-
Quality Control:
-
Visually inspect the suspension for any large aggregates or sedimentation. A well-prepared suspension should appear homogenous and milky.
-
Before each administration, ensure the suspension is vortexed thoroughly to re-suspend any settled particles.
-
-
Storage:
-
It is recommended to prepare the suspension fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the suspension to return to room temperature and vortex thoroughly.
-
Protocol for Oral Gavage in Mice
This protocol provides a general guideline for administering the prepared suspension to mice. All procedures should be performed by trained personnel and in accordance with institutional animal welfare guidelines.[1][2][3][4]
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to calculate the exact volume of the suspension to be administered. The typical oral gavage volume for mice is 5-10 mL/kg body weight.[4]
-
-
Dose Preparation:
-
Thoroughly vortex the stock suspension to ensure homogeneity.
-
Draw the calculated volume of the suspension into the syringe fitted with the gavage needle.
-
-
Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[2]
-
Carefully insert the gavage needle into the esophagus. Do not force the needle. The mouse should swallow as the needle is advanced.[2]
-
Once the needle is correctly positioned, slowly administer the suspension.[3]
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, such as respiratory difficulty or changes in behavior, for at least 30 minutes post-administration.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study using the formulated this compound.
Caption: In vivo experimental workflow for this compound.
Signaling Pathways
Betulinic acid and its derivatives have been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The following diagrams illustrate the putative mechanisms of action.
PI3K/AKT/mTOR Signaling Pathway
References
Application Notes and Protocols for the Experimental Use of 3-Oxobetulin Acetate in Murine Lymphocytic Leukemia Cells
Disclaimer: The following application notes and protocols are a generalized guide based on published research on structurally similar compounds, such as betulinic acid derivatives and 3-oxo-23-hydroxybetulinic acid. As of the last update, specific experimental data on the use of 3-Oxobetulin acetate (B1210297) in murine lymphocytic leukemia cells is not available in the peer-reviewed literature. These protocols are intended to provide a starting point for researchers and should be optimized as needed.
Introduction
Betulinic acid, a naturally occurring pentacyclic triterpenoid, and its derivatives have garnered significant interest in oncology research due to their potent antitumor activities.[1] These compounds have been shown to induce apoptosis and inhibit tumor growth in various cancer models, including leukemia.[1][2] 3-Oxobetulin acetate is a derivative of betulin. While its specific effects on murine lymphocytic leukemia are yet to be fully elucidated, research on analogous compounds, such as 3-oxo-23-hydroxybetulinic acid, has demonstrated significant antiproliferative activity against a range of cancer cell lines, including the human leukemia cell line HL-60.[3][4][5] Furthermore, various betulinic acid derivatives have been shown to be cytotoxic to leukemia cells, often by inducing apoptosis through the mitochondrial pathway.[1][6][7]
These notes provide a comprehensive overview of the hypothetical application of this compound in murine lymphocytic leukemia cells, drawing parallels from existing literature on similar molecules. The included protocols for cytotoxicity assays, apoptosis analysis, and cell cycle determination are standard methods that can be adapted for the evaluation of this novel compound.
Data Presentation
The following table summarizes the reported cytotoxic activity of various betulinic acid derivatives against different leukemia cell lines. This data can serve as a reference for estimating the potential effective concentrations of this compound in experimental settings.
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Betulonic acid amides | MT-4, MOLT-4, CEM (lymphoblastic leukemia) | Not Specified | 10.1 - 76.2 µg/mL | [2] |
| Betulin acid ester derivatives | MV4-11 (leukemia) | MTT/SRB | 2 - 5 | [7][8] |
| 3-O-acyl-betulinic acid derivatives | A549 (human lung carcinoma) | Not Specified | <10 µg/mL | [9] |
| Betulinic acid | Leukemia cells | Not Specified | Not Specified | [1] |
| 3-oxo-23-hydroxybetulinic acid derivative (10e) | HL-60 (human promyelocytic leukemia) | Not Specified | >40 | [4] |
Experimental Protocols
Cell Culture of Murine Lymphocytic Leukemia Cells (e.g., L1210)
-
Cell Line Maintenance: Culture L1210 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed L1210 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat L1210 cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat L1210 cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the molecular mechanism of apoptosis.
-
Protein Extraction: Treat L1210 cells with this compound, harvest, and lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Bcl-2, Bax). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical apoptosis signaling pathway.
References
- 1. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel 3-oxo-23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Anti-HIV Replication with 3-Oxobetulin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health concern. The development of new antiretroviral agents that target various stages of the viral life cycle is crucial to combat drug resistance and improve therapeutic outcomes. Betulinic acid derivatives have emerged as a promising class of anti-HIV agents. 3-Oxobetulin acetate (B1210297), a derivative of betulin, has demonstrated inhibitory effects on HIV replication.[1][2][3][4] This document provides detailed protocols for assessing the anti-HIV-1 activity of 3-Oxobetulin acetate, focusing on its potential role as a maturation inhibitor.
HIV maturation is a critical late-stage process in the viral life cycle where the viral protease cleaves the Gag and Gag-Pol polyproteins into functional structural proteins and enzymes.[5][6][7] This cleavage cascade leads to a morphological transformation of the virion from an immature, non-infectious particle to a mature, infectious one.[6][8] Maturation inhibitors, such as the well-characterized betulinic acid derivative Bevirimat, disrupt this process by specifically targeting the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction within the Gag polyprotein.[9][10][11] This interference results in the release of non-infectious viral particles.[9] Given its structural similarity to other C3-modified betulinic acid derivatives, it is hypothesized that this compound may exert its anti-HIV effect through a similar mechanism.
These application notes provide a framework for evaluating the efficacy and cytotoxicity of this compound and for elucidating its mechanism of action as a potential HIV maturation inhibitor.
Data Presentation
The following table summarizes the known quantitative data for this compound's anti-HIV activity. Further studies are required to determine its cytotoxicity in relevant cell lines for a comprehensive selectivity index.
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | X4-tropic recombinant HIV (NL4.3-Ren) | MT-2 lymphoblastoid cells | 13.4 | Not Reported | Not Reported | [1][2][3][4] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound, which is the concentration that reduces the viability of uninfected cells by 50%.[12]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
MT-2 cells (or other appropriate host cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[14]
-
Microplate reader
Procedure:
-
Seed MT-2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells. Include cell control wells (cells with medium and DMSO vehicle) and blank wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to the cell control and determine the CC50 value using non-linear regression analysis.
Anti-HIV Activity Assay (p24 Antigen ELISA)
This protocol measures the inhibition of HIV-1 replication by quantifying the amount of p24 capsid protein in the culture supernatant.
Materials:
-
MT-2 cells
-
HIV-1 stock (e.g., NL4-3)
-
This compound
-
96-well plates
-
Commercially available HIV-1 p24 Antigen ELISA kit
-
Disruption buffer (containing Triton X-100)[15]
Procedure:
-
Seed MT-2 cells in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the compound dilutions for 2 hours.
-
Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI). Include infected untreated controls (virus control) and uninfected controls (cell control).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Inactivate the virus and lyse the cells in the supernatant using a disruption buffer as per the p24 ELISA kit instructions.[15][16]
-
Perform the p24 antigen ELISA according to the manufacturer's protocol.[15][17] This typically involves adding the treated supernatants to an anti-p24 antibody-coated plate, followed by the addition of a detection antibody and substrate.[15][16]
-
Measure the absorbance and calculate the concentration of p24 in each sample using a standard curve generated with recombinant p24.
-
Determine the percentage of inhibition of p24 production for each compound concentration compared to the virus control and calculate the 50% inhibitory concentration (IC50) using non-linear regression analysis.
Reverse Transcriptase (RT) Activity Assay
This assay provides an alternative method to quantify viral replication by measuring the activity of the viral reverse transcriptase enzyme in the culture supernatant.
Materials:
-
Supernatants from the anti-HIV activity assay (Protocol 2)
-
Commercially available colorimetric or fluorometric Reverse Transcriptase Assay kit[18][19]
-
Lysis buffer (provided with the kit)
Procedure:
-
Collect cell-free viral supernatant from the anti-HIV activity assay.
-
Prepare viral lysates by mixing the supernatant with the lysis buffer provided in the RT assay kit.
-
Perform the reverse transcriptase assay according to the manufacturer's instructions.[20] This generally involves the following steps:
-
Addition of the viral lysate to a microplate pre-coated with a template-primer hybrid (e.g., poly(A) x oligo(dT)15).[18]
-
Incubation with a reaction mixture containing labeled nucleotides (e.g., digoxigenin- and biotin-labeled dUTP).[18][21]
-
Detection of the incorporated labeled nucleotides through an ELISA-based method.[18][21]
-
-
Measure the absorbance or fluorescence and calculate the RT activity.
-
Determine the percentage of inhibition of RT activity for each concentration of this compound and calculate the IC50 value.
Visualizations
HIV Maturation and Gag Processing Pathway
Caption: HIV Gag polyprotein processing pathway and the target of maturation inhibitors.
General Experimental Workflow for Assessing Anti-HIV Activity
Caption: Workflow for evaluating the cytotoxicity and anti-HIV efficacy of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Additives & Precursors - CAT N°: 33067 [bertin-bioreagent.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Initial Cleavage of the Human Immunodeficiency Virus Type 1 GagPol Precursor by Its Activated Protease Occurs by an Intramolecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 3-O-(3′,3′-Dimethysuccinyl) Betulinic Acid Inhibits Maturation of the Human Immunodeficiency Virus Type 1 Gag Precursor Assembled In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 Gag: An Emerging Target for Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ablinc.com [ablinc.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reverse Transcriptase Assay, colorimetric [sigmaaldrich.com]
- 19. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. scientificlabs.co.uk [scientificlabs.co.uk]
Investigating 3-Oxobetulin Acetate in Breast Cancer (MCF-7) Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the investigational use of 3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring triterpenoid (B12794562) betulin (B1666924), in the context of breast cancer research, with a specific focus on the MCF-7 cell line. While direct and extensive research on 3-Oxobetulin acetate's mechanisms is emerging, this document compiles available data and presents representative protocols and pathway diagrams based on closely related betulin derivatives to guide further investigation.
Introduction
This compound is a semi-synthetic derivative of betulin, a pentacyclic triterpenoid with known anti-inflammatory and anticancer properties.[1] The modification of betulin at the C-3 and C-28 positions is a strategy to enhance its bioavailability and therapeutic efficacy.[2] this compound, also known as 28-O-Acetyl-3-Oxobetulin or 3-oxo-28-O-Acetylbetulin, has demonstrated inhibitory effects on the growth of various cancer cell lines.[3][4] Specifically, in the human breast cancer cell line MCF-7, this compound has shown a growth inhibition of 50% (GI50) at a concentration of 8 µg/mL.[3][4]
Due to the limited availability of detailed mechanistic studies on this compound in MCF-7 cells, this document will also refer to data from a closely related betulin derivative, lup-20(29)-en-3β,28-di-yl-nitrooxy acetate (NBT), to provide a representative model for its potential mechanisms of action, including effects on cell viability, apoptosis, and cell cycle progression.[5]
Data Presentation
The following tables summarize the cytotoxic effects of this compound and a related betulin derivative on the MCF-7 breast cancer cell line.
Table 1: Cytotoxicity of this compound in MCF-7 Cells
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | MCF-7 | GI50 | 8 µg/mL | [3][4] |
Table 2: Representative Effects of a Betulin Derivative (NBT) on MCF-7 Cells
| Parameter | Concentration (µM) | Observation | Reference |
| Cell Viability (IC50) | 10.83 ± 0.54 | 48 hours | [5] |
| Apoptosis Rate | 6 | Increased to 4.6% | [5] |
| 12 | Increased to 6.1% | [5] | |
| 24 | Increased to 13.9% | [5] | |
| Cell Cycle Arrest | 24 | 41.0% accumulation in G0/G1 phase | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on MCF-7 cells.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on MCF-7 cells and to determine the IC50/GI50 value.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared dilutions of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50/GI50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in MCF-7 cells treated with this compound.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of MCF-7 cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[6]
-
Treat the cells with different concentrations of this compound for 24 hours.[6]
-
Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at 4°C.[6]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Experimental Workflow
Caption: Workflow for investigating this compound in MCF-7 cells.
Hypothesized Signaling Pathway
Based on studies with related betulin derivatives, this compound may induce apoptosis through the mitochondrial pathway.[5]
Caption: Hypothesized mitochondrial apoptosis pathway induced by this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Additives & Precursors - CAT N°: 33067 [bertin-bioreagent.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Lup-20(29)-en-3β,28-di-yl-nitrooxy acetate affects MCF-7 proliferation through the crosstalk between apoptosis and autophagy in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Oxobetulin Acetate as a Versatile Intermediate for Bioactive Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), serves as a valuable and versatile intermediate in the synthesis of novel bioactive compounds.[1][2] Its unique chemical structure, featuring a reactive ketone group at the C-3 position, allows for a variety of chemical modifications, leading to the generation of derivatives with significant potential in pharmaceutical research and development. This document provides detailed application notes and experimental protocols for the use of 3-Oxobetulin acetate in the synthesis of bioactive molecules, with a focus on nitrogen-containing heterocyclic derivatives. The antiproliferative activities of these compounds and their putative mechanisms of action are also discussed.
Introduction
Pentacyclic triterpenoids, such as betulin and its derivatives, have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This compound, readily prepared from betulin, is an ideal starting material for the synthesis of novel derivatives due to the presence of a ketone at the C-3 position, which is amenable to various chemical transformations. The acetylation of the C-28 hydroxyl group enhances its solubility and bioavailability, making it a suitable candidate for drug development.[2]
This document outlines the synthesis of novel pyrazine-fused derivatives from this compound and summarizes the cytotoxic activities of these and other related compounds against various cancer cell lines. Furthermore, it delves into the molecular mechanisms underlying their anticancer effects, focusing on the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Data Presentation: Antiproliferative Activity of this compound and its Derivatives
The following tables summarize the in vitro cytotoxic activity of this compound and its synthesized derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a clear comparison of the potency of each compound.
Table 1: In Vitro Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 / GI50 (µg/mL) | Reference |
| P388 | Murine Lymphocytic Leukemia | 0.12 (EC50) | [3] |
| MCF-7 | Breast Cancer | 8.0 | [3] |
| SF-268 | CNS Cancer | 10.6 | [3] |
| H460 | Lung Cancer | 5.2 | [3] |
| KM20L2 | Colon Cancer | 12.7 | [3] |
| BxPC-3 | Pancreatic Cancer | >10 | [3] |
| DU145 | Prostate Cancer | >10 | [3] |
Table 2: In Vitro Antiproliferative Activity of Pyrazine-Fused Betulinic Acid Derivatives
Note: While not directly synthesized from this compound in the cited study, these compounds represent the class of derivatives achievable through the provided protocols and demonstrate the potential for enhanced activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 12a | SF-763 | Glioblastoma | 3.53 | [2] |
| B16 | Melanoma | 4.42 | [2] | |
| HeLa | Cervical Cancer | 5.13 | [2] | |
| Parent Compound (23-hydroxybetulinic acid) | SF-763 | Glioblastoma | >40 | [2] |
| B16 | Melanoma | >40 | [2] | |
| HeLa | Cervical Cancer | >40 | [2] |
Experimental Protocols
Synthesis of Pyrazine-Fused Derivatives of this compound
This protocol describes a method for the synthesis of pyrazine-fused derivatives at the C-2 and C-3 positions of this compound, adapted from a similar synthesis using 23-hydroxybetulinic acid.[2]
Materials:
-
This compound
-
Ethylene (B1197577) diamine
-
Sodium acetate
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and sodium acetate (2 equivalents) in a mixture of ethanol and glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add ethylene diamine (1.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure pyrazine-fused derivative.
Expected Outcome:
The reaction is expected to yield a pyrazine (B50134) ring fused to the A-ring of the triterpenoid skeleton. The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow: Synthesis of Pyrazine-Fused this compound Derivatives
Caption: Workflow for the synthesis of pyrazine-fused derivatives.
Signaling Pathways Targeted by Bioactive Betulin Derivatives
The anticancer activity of betulin derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest. These effects are mediated through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.
Caption: Key signaling pathways modulated by bioactive betulin derivatives.
Conclusion
This compound is a highly valuable intermediate for the synthesis of novel bioactive compounds. The protocols and data presented herein demonstrate the potential for generating potent antiproliferative agents through the chemical modification of this triterpenoid scaffold. The pyrazine-fused derivatives, in particular, show promise for further development as anticancer drug candidates. The elucidation of their mechanisms of action, involving the modulation of critical signaling pathways, provides a strong rationale for their continued investigation in preclinical and clinical studies. Researchers are encouraged to utilize these application notes and protocols to explore the vast chemical space accessible from this compound and to contribute to the discovery of new therapeutic agents.
References
Application Notes and Protocols for Studying 3-Oxobetulin Acetate's Effect on CNS Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-cancer effects of 3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, on Central Nervous System (CNS) cancer cells. The protocols outlined below detail methodologies for assessing cytotoxicity, and for elucidating the underlying molecular mechanisms, with a focus on apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Introduction
3-Oxobetulin acetate is a promising compound in the field of oncology research. As a derivative of betulin, it belongs to a class of triterpenoids that have demonstrated anti-inflammatory and anti-cancer properties.[1] Preliminary studies have shown that this compound can inhibit the growth of CNS cancer cell lines, such as SF-268, with a GI50 (50% growth inhibition) of 10.6 µg/ml.[2][3] This document provides a framework for further investigation into its therapeutic potential against CNS malignancies like glioblastoma.
Quantitative Data Summary
To provide a comparative context for the efficacy of triterpenoid compounds against CNS cancer, the following table summarizes the inhibitory concentrations (GI50/IC50) of this compound and other relevant triterpenoids on various glioblastoma cell lines.
| Compound | Cell Line | Assay | IC50/GI50 (µM) | IC50/GI50 (µg/mL) | Reference |
| This compound | SF-268 | Not Specified | 21.95 | 10.6 | [2][3] |
| Betulinic acid derivative (B10) | U87MG | MTT | ~30 | ~15.4 | [4] |
| Betulinic acid derivative (NVX-207) | U87MG | Not Specified | Not Specified | Not Specified | [5] |
| Asiatic acid | U-87 MG | MTT | ~30-40 | ~14.6-19.5 | [6] |
| Synthetic triterpenoid (CDDO-Me) | U87MG, U251MG | MTS | 2.5 - 10 | 1.2 - 4.9 | [7] |
| Synthetic triterpenoid (CDDO-Im) | U87MG, U251MG | MTS | 2.5 - 10 | 1.3 - 5.2 | [7] |
Experimental Protocols
Cell Culture
Human glioblastoma cell lines (e.g., U-87 MG, T98G, SF-268) should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on CNS cancer cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium (B1200493) Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[9][10]
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in cell survival and apoptosis signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB p65, anti-Notch1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9][10]
Visualization of Workflows and Pathways
Experimental Workflow
Proposed Signaling Pathway of this compound
Synthetic triterpenoids have been shown to inhibit pro-survival signaling pathways in glioblastoma cells.[7] The following diagram illustrates the proposed mechanism of action for this compound, targeting the Akt/NF-κB/Notch1 axis.
Conclusion
The provided application notes and protocols offer a robust framework for the systematic evaluation of this compound as a potential therapeutic agent for CNS cancers. By employing these standardized methods, researchers can generate reproducible data on the compound's cytotoxicity and its impact on critical cellular processes and signaling pathways, thereby contributing to the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of Akt/NF-κB pathway in antitumor effects of parthenolide on glioblastoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.sbbq.org.br [www2.sbbq.org.br]
- 4. Synthetic triterpenoids inhibit growth and induce apoptosis in human glioblastoma and neuroblastoma cells through inhibition of prosurvival Akt, NF-kappaB and Notch1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Notch Signaling Pathway in Glioblastoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notch1 promotes glioma cell migration and invasion by stimulating β-catenin and NF-κB signaling via AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. origene.com [origene.com]
Application Notes and Protocols for the Development of Biodegradable Materials from 3-Oxobetulin Acetate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on established chemical principles and published research on related compounds. As of the date of this document, the direct synthesis of biodegradable polymers from 3-Oxobetulin acetate (B1210297) has not been reported in peer-reviewed literature. Therefore, the proposed experimental procedures are hypothetical and will require optimization and validation.
Introduction
Betulin (B1666924), a pentacyclic triterpene abundantly available from birch bark, is a promising renewable feedstock for the synthesis of biodegradable polymers.[1] Its derivatives have been explored for creating various polymeric materials, including polyesters and polyanhydrides, which show potential for applications in the biomedical and pharmaceutical fields due to their biocompatibility and controlled degradation.[2][3] 3-Oxobetulin acetate is a derivative of betulin where the hydroxyl group at the C-3 position is oxidized to a ketone, and the primary hydroxyl group at the C-28 position is acetylated.[4] This modification presents a unique chemical scaffold for polymerization.
These notes outline potential strategies for the synthesis of biodegradable polyesters and polyamides using this compound as a starting monomer. The proposed pathways leverage the reactivity of the C-3 oxo group and the C-28 acetate group to introduce polymerizable functionalities.
Proposed Synthetic Pathways
Two primary strategies are proposed for the polymerization of this compound:
-
Strategy A: Polyester Synthesis via Ring-Opening Polymerization (ROP). This approach involves the conversion of this compound into a lactone monomer, followed by ROP.
-
Strategy B: Polyamide Synthesis via Beckmann Rearrangement and Polycondensation. This pathway utilizes the C-3 oxo group to create a lactam monomer, which can then be polymerized.
Strategy A: Polyester Synthesis via Ring-Opening Polymerization
This strategy focuses on transforming the six-membered A-ring of the triterpenoid (B12794562) skeleton into a seven-membered lactone, which can then undergo ring-opening polymerization to yield a polyester.
Workflow for Strategy A
Caption: Polyester synthesis from this compound.
Experimental Protocols: Strategy A
Part 1: Synthesis of 3-Oximino-betulin Acetate
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of pyridine (B92270) and ethanol (B145695) (10:1 v/v).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Part 2: Synthesis of the Lactone Monomer via Beckmann Rearrangement
-
Dissolution: Dissolve the 3-Oximino-betulin acetate (1 equivalent) in anhydrous pyridine.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise at 0°C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Purification: Wash the organic layer sequentially with water, 1M HCl, and saturated brine. Dry over anhydrous MgSO4, filter, and evaporate the solvent. Purify the resulting lactone monomer by recrystallization or column chromatography.
Part 3: Ring-Opening Polymerization to Polyester
-
Monomer Preparation: Dry the lactone monomer under vacuum at 40°C for 24 hours.
-
Polymerization Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the lactone monomer and a catalyst, such as tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)2), at a monomer-to-catalyst ratio of 1000:1.
-
Polymerization: Heat the mixture to 130-150°C with continuous stirring.
-
Termination and Purification: After 24-48 hours, cool the reaction to room temperature and dissolve the crude polymer in chloroform. Precipitate the polymer by adding the solution dropwise into cold methanol (B129727).
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40°C to a constant weight.
Strategy B: Polyamide Synthesis via Polycondensation
This approach involves the hydrolysis of the C-28 acetate, selective oxidation of the resulting primary alcohol to a carboxylic acid, and subsequent polycondensation with a diamine monomer derived from the C-3 oxo group.
Workflow for Strategy B
Caption: Polyamide synthesis from this compound derivatives.
Experimental Protocols: Strategy B
Part 1: Synthesis of 3-Oxo-28-oic Acid (Dicarboxylic Acid Monomer)
-
Deacetylation: Reflux this compound in a solution of potassium carbonate in methanol for 8-12 hours to yield 3-Oxobetulin.
-
Oxidation: Dissolve 3-Oxobetulin in acetone (B3395972) and cool to 0°C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for an additional 2 hours at room temperature.
-
Work-up: Quench the reaction with isopropanol (B130326) and dilute with water.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify the resulting carboxylic acid by column chromatography.
Part 2: Synthesis of 3-Amino-betulin Acetate (Diamine Monomer)
-
Oximation: Synthesize 3-Oximino-betulin acetate as described in Strategy A, Part 1.
-
Reduction: In a round-bottom flask, dissolve the 3-Oximino-betulin acetate in n-propanol. Add metallic sodium in small portions while refluxing the mixture. Continue refluxing until all the sodium has reacted.
-
Work-up and Purification: Cool the reaction, add water, and extract with diethyl ether. Wash the organic layer, dry, and concentrate. Purify the amine by column chromatography.
Part 3: Polycondensation to Polyamide
-
Monomer Activation: Convert the 3-Oxo-28-oic acid to its diacyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (B109758) with a catalytic amount of DMF.
-
Polymerization: In a separate flask, dissolve the 3-Amino-betulin acetate and a proton scavenger (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., THF or DMAc).
-
Reaction: Add the diacyl chloride solution dropwise to the diamine solution at 0°C under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Purification: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like water or methanol. Filter the polymer, wash thoroughly, and dry under vacuum.
Data Presentation: Predicted Properties of this compound-Based Polymers
The following table summarizes the predicted properties of polyesters and polyamides derived from this compound, based on data from analogous biodegradable polymers derived from betulin and other triterpenoids.
| Property | Predicted Value for Polyester (from Strategy A) | Predicted Value for Polyamide (from Strategy B) | Method of Characterization |
| Molecular Weight (Mn) | 10,000 - 30,000 g/mol | 8,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.8 - 3.0 | GPC |
| Glass Transition Temp (Tg) | 120 - 160 °C | 150 - 200 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp (Td) | > 250 °C | > 280 °C | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 20 - 40 MPa | 30 - 60 MPa | Universal Testing Machine |
| Young's Modulus | 1.0 - 2.5 GPa | 1.5 - 3.5 GPa | Universal Testing Machine |
| Biodegradation | Moderate to Slow (Hydrolytic) | Slow (Enzymatic/Hydrolytic) | In vitro degradation studies (e.g., in PBS) |
Note: These values are estimations and will be highly dependent on the final polymer structure, molecular weight, and crystallinity, which need to be determined experimentally.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of monomers and polymers.
-
Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Record 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify functional groups in the monomers and polymers.
-
Protocol: Record the FTIR spectrum of the sample using a KBr pellet or as a thin film on a salt plate.
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Protocol: Dissolve the polymer in a suitable solvent (e.g., THF, chloroform) and analyze using a GPC system calibrated with polystyrene standards.
Thermal Analysis (DSC and TGA):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td).
-
Protocol:
-
DSC: Heat a 5-10 mg sample from room temperature to a temperature above its expected melting point, cool it down, and then heat it again at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
TGA: Heat a 5-10 mg sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to monitor weight loss as a function of temperature.
-
Biodegradation Study:
-
Purpose: To evaluate the degradation rate of the polymers.
-
Protocol:
-
Prepare thin films of the polymer.
-
Immerse the films in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C.
-
At predetermined time intervals, remove the samples, wash with distilled water, and dry under vacuum to a constant weight.
-
Measure the weight loss and changes in molecular weight (by GPC) over time.
-
Analyze the surface morphology changes using Scanning Electron Microscopy (SEM).
-
This document provides a foundational framework for initiating research into the development of biodegradable materials from this compound. Experimental validation and thorough characterization will be crucial to ascertain the viability of these proposed methods and the properties of the resulting materials.
References
- 1. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel polymeric derivatives of betulin with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxobetulin Acetate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxobetulin acetate (B1210297). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of 3-Oxobetulin acetate, presented in a question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
A1: Low overall yield in the synthesis of this compound can stem from two primary stages: the initial acetylation of betulin (B1666924) to betulin diacetate and the subsequent selective oxidation.
-
Incomplete Acetylation: If the conversion of betulin to betulin diacetate is not complete, the free hydroxyl group at C-3 in the unreacted betulin will also be oxidized in the next step, leading to a mixture of products and reducing the yield of the desired this compound.
-
Non-Selective Oxidation: The oxidation of betulin diacetate is a critical step where selectivity is paramount. The molecule has several reactive sites, including the C-3 secondary alcohol, the C-28 primary alcohol acetate, and the isopropenyl group. Over-oxidation or side reactions at other positions will significantly decrease the yield of the target molecule.[1]
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and the molar ratio of reactants can significantly impact the yield. Each oxidation method has its own optimal set of conditions that need to be carefully controlled.
-
Product Degradation: The product, this compound, may be sensitive to prolonged exposure to harsh reaction conditions, leading to degradation and a lower isolated yield.
-
Losses during Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Inefficient extraction or multiple, challenging purification steps like column chromatography can lead to a substantial decrease in the final yield.[1]
Q2: I am observing multiple spots on my TLC plate after the oxidation of betulin diacetate. What are the potential byproducts?
A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. The most common side products in the oxidation of betulin diacetate are:
-
Unreacted Betulin Diacetate: This is a common impurity if the oxidation reaction has not gone to completion.
-
Over-oxidized Products: Depending on the oxidant used, the C-28 acetate group can be susceptible to oxidation, especially under harsh conditions.
-
Products of Isopropenyl Group Oxidation: The double bond in the isopropenyl group at C-20(29) is a potential site for oxidation, leading to the formation of epoxides or other oxidation products.
-
Rearrangement Products: The lupane (B1675458) skeleton of betulin can be prone to rearrangements under acidic conditions, which are often employed in oxidation reactions (e.g., Jones oxidation). This can lead to the formation of allobetulin (B154736) derivatives.
Q3: How can I improve the selectivity of the oxidation at the C-3 position?
A3: Improving the selectivity of the C-3 oxidation is crucial for maximizing the yield of this compound. Here are some strategies:
-
Choice of Oxidizing Agent: Milder and more selective oxidizing agents are preferred. While strong oxidants like Jones reagent can be effective, they often lead to more byproducts. Reagents like Pyridinium Chlorochromate (PCC) or conditions for Swern and TEMPO-mediated oxidations are generally more selective for the oxidation of secondary alcohols.
-
Protection of Reactive Sites: The acetylation of both the C-3 and C-28 hydroxyl groups of betulin to form betulin diacetate is in itself a protective group strategy. This protects the C-28 primary alcohol from oxidation.
-
Use of Catalysts and Additives: The addition of certain catalysts or additives can enhance selectivity. For instance, in chromium-based oxidations, the use of solid supports like alumina (B75360) or the addition of Lewis acids such as Al³⁺ ions has been shown to protect the isopropenyl group and improve the selectivity of the oxidation.[1]
-
Careful Control of Reaction Conditions: Maintaining the optimal temperature and reaction time is critical. Over-running the reaction or using excessively high temperatures can lead to a loss of selectivity and the formation of byproducts.
Q4: My purified this compound shows impurities in the NMR spectrum. What are the common contaminants and how can I remove them?
A4: Common impurities in the final product can include residual starting material (betulin diacetate), byproducts from the oxidation reaction, and solvents used during purification.
-
Residual Betulin Diacetate: If the impurity is unreacted starting material, it can often be removed by careful column chromatography or recrystallization.
-
Oxidation Byproducts: The removal of structurally similar byproducts can be challenging. Multiple rounds of column chromatography with a fine-tuned eluent system may be necessary. Recrystallization from a suitable solvent system can also be effective in removing minor impurities.
-
Solvent Residues: Residual solvents from the purification process can often be removed by drying the sample under high vacuum for an extended period.
Experimental Protocols
Below are detailed methodologies for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of Betulin Diacetate from Betulin
This protocol is adapted from a method that combines the extraction and acetylation of betulin from birch bark.[2]
Materials:
-
Dried birch bark
-
Acetic anhydride (B1165640)
-
Acetic acid
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 100 g of dried birch bark.
-
Add a 1 L mixture of acetic anhydride (64%) and acetic acid (36%).
-
Heat the reaction mixture to 130 °C and maintain it under reflux for 48 hours.
-
After the reaction is complete, cool the mixture and filter to remove the residual bark.
-
Concentrate the filtrate using a rotary evaporator to a volume of approximately 400 mL.
-
Pour the concentrated solution into 400 mL of cold water to precipitate the crude betulin diacetate.
-
Collect the white precipitate by filtration, wash it thoroughly with distilled water, and air-dry.
-
Recrystallize the crude product from ethanol to obtain pure betulin diacetate.
Protocol 2: Selective Oxidation of Betulin Diacetate to this compound using Jones Reagent
This protocol is based on the general principles of Jones oxidation of secondary alcohols.[1][3]
Materials:
-
Betulin diacetate
-
Acetone (B3395972) (anhydrous)
-
Jones reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting with water to 100 mL)
-
Isopropyl alcohol
-
Benzene (B151609) (or another suitable organic solvent like ethyl acetate)
-
10% aqueous KOH solution
-
Dilute HCl
Procedure:
-
Disperse betulin diacetate in a flask with acetone under stirring in a cold water bath.
-
Slowly add freshly prepared Jones reagent dropwise to the suspension while maintaining stirring. The optimal reaction time is typically around 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, add isopropyl alcohol to quench the excess oxidant, which will result in a blue-green suspension.
-
Concentrate the suspension under reduced pressure, then dilute with water and filter to collect the crude product.
-
Dissolve the dried precipitate in a suitable organic solvent (e.g., benzene or ethyl acetate), filter to remove any insoluble inorganic salts, and then treat the filtrate with a 10% aqueous KOH solution under stirring to form the potassium salt of any acidic byproducts, which can aid in purification. This step might be omitted if acidic byproducts are not a major concern.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization.
Data Presentation: Comparison of Oxidation Methods
The choice of oxidizing agent significantly impacts the yield and selectivity of the reaction. The following table summarizes various oxidation conditions and their reported yields for the oxidation of betulin or its derivatives.
| Oxidizing Agent/System | Substrate | Reaction Conditions | Yield (%) | Reference |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Betulin | Acetone, room temperature, 3 hours | ~50% (of betulonic acid) | [3] |
| K₂Cr₂O₇/H₂SO₄ with Al₂O₃ | Betulin | Aqueous acetone, 20-25 °C, 5 hours | 93-98% (of betulonic acid) | [1] |
| PCC (Pyridinium Chlorochromate) | Betulin derivatives | Dichloromethane, room temperature | Generally good for secondary alcohols | General knowledge |
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Betulin derivatives | Dichloromethane, -78 °C to room temp. | High yields for secondary alcohols | [4][5] |
| TEMPO/NaClO₂/NaOCl | Betulin | 35 °C | 92% (of betulinic aldehyde) | [1] |
Visualizations
Experimental Workflow for this compound Synthesis
References
Technical Support Center: 3-Oxobetulin Acetate in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxobetulin acetate (B1210297). Our goal is to help you overcome solubility challenges to ensure reliable and reproducible results in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 3-Oxobetulin acetate?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound exhibits good solubility in DMSO, typically around 10 mg/mL.[1] For higher concentrations, Dimethylformamide (DMF) at 30 mg/mL or ethanol (B145695) at 25 mg/mL can also be used.[1]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. Is this normal and how can I prevent it?
A2: Yes, it is a common issue for hydrophobic compounds like this compound to precipitate when a concentrated organic stock solution is diluted into an aqueous medium.[2][3] This occurs because the compound is poorly soluble in water. To prevent this, ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, typically between 0.5% and 2%, as higher concentrations can be toxic to cells.[4] Gentle vortexing or shaking the plate after dilution can sometimes help dissolve the precipitate.[2] If precipitation persists, you may need to explore alternative solubilization strategies outlined in our troubleshooting guide.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: While cell line dependent, a final DMSO concentration of 0.5% to 1% is generally considered safe for most cell lines in short-term assays.[4] However, it is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.
Q4: Can I use solvents other than DMSO for my cell-based assays?
A4: While DMSO is the most common choice, ethanol is another option.[1] However, ethanol can also be cytotoxic, and its final concentration should be carefully controlled. For some applications, co-solvent systems or specialized formulations involving cyclodextrins may be more suitable.[5][6]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing the poor aqueous solubility of this compound in cell culture applications.
Problem: Precipitate Formation Upon Dilution in Aqueous Media
Initial Steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium does not exceed recommended limits (ideally ≤ 1%).
-
Gentle Mixing: After adding the DMSO stock to the medium, gently mix by pipetting or orbital shaking to aid dissolution.[2]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[2]
Advanced Solubilization Strategies:
If precipitation persists, consider the following advanced strategies. It is crucial to validate each method for compatibility with your specific cell line and assay.
Strategy 1: Co-Solvent System
The use of a co-solvent system, such as an ethanol-DMSO mixture, can enhance the solubility of hydrophobic compounds.[5]
Strategy 2: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7][8]
Quantitative Data Summary
The following table summarizes the solubility of this compound and a related compound, betulinic acid, in various solvents.
| Compound | Solvent | Solubility |
| This compound | DMF | 30 mg/mL[1] |
| DMSO | 10 mg/mL[1] | |
| Ethanol | 25 mg/mL[1] | |
| Betulinic Acid | DMSO | ~20 mg/mL[9] |
| Ethanol | ~0.5 mg/mL[9] | |
| Water | ~0.02 µg/mL[4] |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation using DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD), a commonly used cyclodextrin (B1172386) for improving drug solubility.[6]
-
Prepare a Saturated Solution of HP-β-CD: Dissolve HP-β-CD in your cell culture medium or a buffered saline solution (e.g., PBS) to create a saturated or near-saturated solution. The concentration will depend on the specific cyclodextrin used.
-
Prepare a Concentrated Stock of this compound: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Form the Inclusion Complex: Slowly add the concentrated this compound solution to the HP-β-CD solution while vigorously stirring or vortexing.
-
Equilibrate: Allow the mixture to equilibrate for a specified period (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature or 37°C) with continuous stirring.
-
Sterilize and Use: Sterilize the resulting solution by filtration through a 0.22 µm filter. This solution can then be further diluted in cell culture medium for your experiments.
Note: The optimal molar ratio of this compound to cyclodextrin and the ideal incubation time and temperature should be empirically determined.
Visual Guides
Caption: A flowchart illustrating the general experimental workflow for using this compound in cell-based assays, highlighting the critical dilution step.
Caption: A decision-making flowchart to troubleshoot precipitation of this compound in cell culture media.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: 3-Oxobetulin Acetate Purification
Welcome to the technical support center for the purification of 3-oxobetulin acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this promising triterpenoid (B12794562) derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 3-oxobetulin acetate?
A1: The primary methods for purifying this compound are column chromatography on silica (B1680970) gel and recrystallization. Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for achieving very high purity, albeit typically on a smaller scale.
Q2: What are the typical impurities I might encounter in my crude this compound?
A2: Impurities can arise from the starting materials or side reactions during synthesis. Common impurities may include unreacted 28-O-acetylbetulin, over-oxidized products, and byproducts from the specific oxidation method used. For instance, if using a DMSO-based oxidation, a potential byproduct is 3-O-methylthiomethyl-28-O-acetylbetulin.
Q3: What is a good starting point for a solvent system in column chromatography?
A3: A good starting point for the mobile phase in silica gel column chromatography is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a moderately polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing the polarity, is often effective. For compounds with similar structure, a mobile phase of dichloromethane (B109758):ethanol (60:1, v/v) has been used successfully.[1]
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: The choice of solvent depends on the impurity profile. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is an ester and a ketone, suitable solvent systems could include ethanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
Problem 2: Poor Separation of Impurities During Column Chromatography
Problem 3: Product Fails to Crystallize or Oils Out
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography of this compound on Silica Gel
| Solvent System (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate (gradient) | Low to Medium | A standard system, start with 5-10% ethyl acetate and gradually increase the concentration. |
| Dichloromethane / Methanol (gradient) | Medium to High | Useful for more polar impurities. Start with 1-2% methanol. |
| Dichloromethane / Ethanol (60:1) | Medium | Reported for a similar acetylated betulin (B1666924) derivative.[1] |
Table 2: Potential Recrystallization Solvents for this compound
| Solvent / Solvent System | Comments |
| Ethanol | A common solvent for moderately polar compounds. |
| Ethanol / Water | Adding water as an anti-solvent can induce crystallization. |
| Ethyl Acetate / Hexane | Dissolve in hot ethyl acetate and add hexane until cloudy, then cool. |
| Acetone / Hexane | Similar to the ethyl acetate/hexane system. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 95:5).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 2.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with gentle swirling until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For better recovery, the flask can then be placed in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Workflow Diagram
References
Optimizing reaction conditions for acetylating betulin derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the acetylation of betulin (B1666924) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for acetylating betulin?
A1: The most frequently used acetylating agent is acetic anhydride (B1165640) (Ac₂O).[1][2][3][4] Other reagents include acetyl chloride and tetraacetylglycoluril (TAGU).[5][6] These reactions are typically performed in the presence of a base such as pyridine (B92270), 4-dimethylaminopyridine (B28879) (DMAP), or triethylamine, which act as catalysts and acid scavengers.[1][4][7]
Q2: How can I achieve selective acetylation of the C-28 primary hydroxyl group?
A2: Selective acetylation of the more reactive primary hydroxyl group at the C-28 position can be achieved by using a molar equivalent of acetic anhydride.[1] The reaction is often carried out in a pyridine solution with catalytic amounts of DMAP at room temperature.[1][7] Careful control of stoichiometry is crucial to minimize the formation of the diacetylated product.
Q3: What conditions favor the formation of betulin diacetate?
A3: To achieve diacetylation of both the C-3 and C-28 hydroxyl groups, an excess of the acetylating agent, such as acetic anhydride, is typically used.[2] The reaction can be carried out by heating the mixture under reflux for several hours.[2] Another method involves using tetraacetylglycoluril (TAGU) in the presence of an acid catalyst like para-toluenesulfonic acid (p-TsOH).[5]
Q4: What are common side reactions to be aware of during betulin acetylation?
A4: A common side reaction is the formation of a mixture of mono- and di-acetylated products.[1][3] Additionally, under strong acidic conditions and high temperatures, rearrangement of the betulin skeleton can occur, leading to the formation of allobetulin (B154736) derivatives.[5] For instance, using sulfuric acid with boiling acetic anhydride can lead to the 3-acetate of allobetulin.[5]
Q5: How can I monitor the progress of my acetylation reaction?
A5: The progress of the reaction is conveniently monitored by thin-layer chromatography (TLC).[4][5] By comparing the TLC profile of the reaction mixture with the starting betulin and, if available, the expected acetylated products, you can determine the consumption of the starting material and the formation of products.
Q6: What are the recommended methods for purifying acetylated betulin derivatives?
A6: Column chromatography on silica (B1680970) gel is the most common method for purifying acetylated betulin derivatives.[1][3][7] The choice of eluent system is critical for good separation. A mixture of a non-polar solvent like hexanes or chloroform (B151607) and a more polar solvent like ethyl acetate (B1210297) or ethanol (B145695) is often used.[1][4][7] Recrystallization can also be employed for further purification.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Inactive reagents- Insufficient reaction time or temperature- Catalyst poisoning or absence | - Use fresh acetic anhydride and dry solvents.- Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC.[2][4]- Ensure the catalyst (e.g., DMAP, p-TsOH) is present in the correct amount and is of good quality.[1][5] |
| Formation of a mixture of mono- and di-acetylated products | - Incorrect stoichiometry of the acetylating agent for selective acetylation- Reaction conditions favoring both mono- and di-acetylation | - For selective mono-acetylation at C-28, use one molar equivalent of acetic anhydride.[1]- For di-acetylation, use an excess of the acetylating agent.[2]- Separate the products using column chromatography.[1][7] |
| Formation of allobetulin derivatives | - Use of strong acids (e.g., sulfuric acid) and high temperatures | - Avoid using strong protic acids as catalysts. Use milder conditions with bases like pyridine and DMAP.[1][5]- If an acid catalyst is necessary, consider using a Lewis acid or a milder acid like p-TsOH at controlled temperatures.[5] |
| Difficult purification and separation of products | - Products and byproducts have similar polarities- Inappropriate eluent system for column chromatography | - Optimize the eluent system for column chromatography by testing different solvent ratios with TLC.[4]- Consider using a different stationary phase for chromatography if silica gel is not effective.- Recrystallization from a suitable solvent system may help to isolate the desired product.[4] |
| Hydrolysis of the acetyl group during workup | - Exposure to strong basic or acidic conditions during the aqueous workup | - Use mild aqueous solutions for washing, such as saturated sodium bicarbonate solution, and avoid prolonged contact time.[4]- Ensure the workup is performed at room temperature or below. |
Experimental Protocols
Protocol 1: Selective Mono-acetylation of Betulin at the C-28 Position
This protocol is adapted from procedures described for the selective acetylation of the primary hydroxyl group of betulin.[1][7]
Materials:
-
Betulin
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Dissolve betulin (1 equivalent) in anhydrous dichloromethane and add anhydrous pyridine.
-
Add a catalytic amount of DMAP to the solution.
-
Add acetic anhydride (1.0-1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.[1]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 28-O-acetylbetulin.[1]
Protocol 2: Di-acetylation of Betulin
This protocol is based on methods for the complete acetylation of betulin.[2][5]
Materials:
-
Betulin
-
Acetic anhydride (Ac₂O)
-
Acetic acid
-
Solvents for recrystallization
Procedure:
-
Suspend betulin in a mixture of acetic anhydride and acetic acid.
-
Heat the mixture to reflux and maintain for 2-5 hours.[2] Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Recrystallize the crude betulin diacetate from a suitable solvent (e.g., isopropanol) to obtain the pure product.[5]
Quantitative Data Summary
Table 1: Reaction Conditions for Selective C-28 Mono-acetylation of Betulin
| Acetylating Agent | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Acetic anhydride | Pyridine, DMAP | Dichloromethane | Room Temp. | 18 h | 60-72 | [4] |
| Acetic anhydride | Pyridine, DMAP | Pyridine | Room Temp. | 24 h | Not specified | [1] |
| Acetic anhydride | Imidazole | Chloroform | Not specified | Not specified | Not specified | [3] |
Table 2: Reaction Conditions for Di-acetylation of Betulin
| Acetylating Agent | Acid/Base Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Acetic anhydride | Acetic acid | Acetic acid | Reflux | 2-5 h | Not specified | [2] |
| Tetraacetylglycoluril (TAGU) | p-TsOH | Chloroform | 70 °C | 2 h | 89 | [5] |
| Tetraacetylglycoluril (TAGU) | p-TsOH | Dioxane | Room Temp. (Grinding) | 5-15 min | 83 | [5] |
| Acetic anhydride (64%) / Acetic acid (36%) | None | Acetic anhydride/Acetic acid | 130 °C | 48 h | Not specified | [8] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [open.bu.edu]
- 5. sphinxsai.com [sphinxsai.com]
- 6. WO1998043936A2 - Improved methods of manufacturing betulinic acid - Google Patents [patents.google.com]
- 7. Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jacsdirectory.com [jacsdirectory.com]
Proper storage and handling of 3-Oxobetulin acetate to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 3-Oxobetulin acetate (B1210297) to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 3-Oxobetulin acetate?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it under appropriate conditions. For short-term storage (days to weeks), a temperature of 0-4°C in a dry, dark environment is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] Some suppliers indicate that the compound is stable for over two years if stored properly under these long-term conditions.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should also be stored at low temperatures to maintain their integrity. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. For extended periods (months), it is best to store stock solutions at -20°C.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot the stock solution into smaller, single-use vials before freezing.
Q3: In which solvents is this compound soluble?
Q4: What are the primary degradation pathways for this compound?
A4: The most probable degradation pathway for this compound is the hydrolysis of the acetate ester at the C-28 position. This reaction can be catalyzed by the presence of acids or bases and will yield 3-Oxobetulin and acetic acid. Exposure to excessive heat, light, and moisture can also contribute to degradation.
Q5: What are the visible signs of this compound degradation?
A5: As a white to off-white powder, any significant change in color or the appearance of clumps may indicate degradation or contamination. For solutions, the appearance of turbidity or precipitation where the compound was previously fully dissolved can be a sign of degradation or reduced solubility due to changes in the solution's integrity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing inconsistent results in your assays, it could be due to the degradation of your this compound stock.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and your stock solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Prepare Fresh Solutions: If your stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid compound.
-
Assess Purity: If possible, assess the purity of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A degradation product, such as 3-Oxobetulin, would likely have a different retention time in HPLC or show distinct peaks in an NMR spectrum.
Issue 2: Difficulty in Dissolving the Compound
If you are having trouble dissolving this compound, consider the following:
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a suitable solvent, such as DMSO.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution and use a sonicator. Be cautious with the temperature to avoid accelerating degradation.
-
Check for Degradation: If the compound was previously soluble in the same solvent system, insolubility may be a sign of degradation.
Issue 3: Crystallization or Precipitation Issues During Purification
For researchers synthesizing or purifying this compound, issues with crystallization can arise.
Troubleshooting Steps:
-
Solvent System Optimization: The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound when hot but not at room temperature. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is not) can be employed.
-
Control Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then transfer it to a colder environment if necessary.
-
Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of this compound.
-
Address "Oiling Out": If the compound separates as an oil instead of a solid, try re-heating the solution and adding more of the "good" solvent to slow down the precipitation process upon cooling.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Duration | Additional Notes |
| Solid (Short-term) | 0 - 4 °C | Days to Weeks | Store in a dry, dark place. |
| Solid (Long-term) | -20 °C | Months to Years | Ensure the container is tightly sealed. |
| Stock Solution (Short-term) | 0 - 4 °C | Days to Weeks | Protect from light. |
| Stock Solution (Long-term) | -20 °C | Months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Stock Solution
This protocol outlines a method to determine the stability of a this compound stock solution over time using HPLC.
1. Materials:
- This compound
- HPLC-grade DMSO (or other appropriate solvent)
- HPLC system with a suitable column (e.g., C18) and UV detector
- Volumetric flasks and pipettes
- -20°C freezer and 4°C refrigerator
2. Procedure:
- Prepare a Fresh Stock Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of DMSO to create a stock solution of a specific concentration (e.g., 10 mM).
- Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The main peak corresponds to intact this compound. Note its retention time and peak area.
- Storage: Aliquot the remaining stock solution into several vials. Store some at 4°C and others at -20°C. Protect all samples from light.
- Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), retrieve one aliquot from each storage condition.
- Sample Preparation and Analysis: Allow the frozen aliquot to thaw completely at room temperature. Prepare a dilution for HPLC analysis as done for the initial time point.
- Data Analysis: Compare the chromatograms from each time point to the initial (Time 0) chromatogram. Look for:
- A decrease in the peak area of the main this compound peak.
- The appearance of new peaks, which could indicate degradation products.
- Quantify Degradation: Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: A Guide to Scaling Up the Synthesis of 3-Oxobetulin Acetate
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxobetulin acetate (B1210297). It provides detailed protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered when scaling up production for larger studies.
Synthesis Overview and Workflow
The large-scale synthesis of 3-Oxobetulin acetate typically commences with betulin (B1666924), a pentacyclic triterpene readily available in large quantities from the bark of birch trees.[1][2][3] The most common synthetic strategy involves a three-step process: full acetylation of betulin, followed by selective hydrolysis of the C-3 acetate, and subsequent oxidation of the C-3 hydroxyl group. This multi-step approach is often favored for scalability due to better control over selectivity compared to direct mono-acetylation.
The general workflow is outlined in the diagram below, illustrating the progression from the starting material to the final, purified product.
Caption: General experimental workflow for the synthesis of this compound from betulin.
Frequently Asked Questions (FAQs)
Q1: Why is betulin the preferred starting material for large-scale synthesis?
Betulin is a naturally abundant triterpene, comprising up to 25% of the dry weight of the outer bark of certain birch species.[3] Its high availability makes it an excellent and cost-effective raw material for the semi-synthesis of biologically active compounds like this compound.[2][3]
Q2: What is the primary chemical transformation pathway to obtain this compound?
The synthesis converts the two hydroxyl groups of betulin into the final product's ketone and acetate functionalities. This involves protecting both hydroxyls via acetylation, selectively removing the protecting group at the C-3 position, and finally oxidizing the newly freed C-3 hydroxyl group to a ketone. This pathway is illustrated below.
Caption: Key chemical transformations in the synthesis of this compound.
Q3: Which oxidizing agents are recommended for the final oxidation step at a larger scale?
Choosing an oxidant involves balancing reactivity, selectivity, cost, and safety. While strong oxidants like Jones' reagent (CrO₃/H₂SO₄) are effective, their toxicity and hazardous waste profile make them unsuitable for large-scale industrial applications.[4] Milder and more selective reagents are preferred.
| Oxidizing Agent | Pros for Scale-Up | Cons for Scale-Up |
| PCC (Pyridinium chlorochromate) | Good selectivity for primary/secondary alcohols. Readily available. | Chromium-based (toxic waste). Can be difficult to handle (hygroscopic solid). |
| Swern Oxidation (DMSO, Oxalyl Chloride) | High yield, mild conditions. Avoids heavy metals. | Requires cryogenic temperatures (-78 °C). Produces foul-smelling dimethyl sulfide (B99878) byproduct. |
| Dess-Martin Periodinane (DMP) | Mild, neutral pH, high selectivity. Short reaction times. | Expensive. Potentially explosive under heat/shock. |
| TEMPO-based (e.g., TEMPO/NaOCl) | Catalytic, environmentally benign (uses bleach). Good for primary alcohols. | Can be less effective for hindered secondary alcohols. Requires careful pH control. |
Q4: How can purification be managed effectively when producing larger batches?
While column chromatography is essential for high purity at the lab scale, it becomes a significant bottleneck for large quantities due to high solvent consumption and low throughput.[4] The preferred method for purifying the final product and intermediates at scale is recrystallization. Developing a robust crystallization procedure with an appropriate solvent system is critical for achieving high purity efficiently.
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of betulin derivatives.[5] Researchers should first perform these on a small scale before proceeding to larger batches.
Protocol 1: Synthesis of 3,28-Di-O-Acetyl-betulin (Betulin Diacetate)
-
Dissolution: Dissolve betulin (1 equivalent) in anhydrous pyridine (B92270) in a round-bottom flask suitable for the intended scale.
-
Reagent Addition: Add 4-dimethylaminopyridine (B28879) (DMAP, ~0.05 eq.) as a catalyst. Cool the solution to 0 °C in an ice bath.
-
Acetylation: Add acetic anhydride (~3.0 eq.) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice water to quench the excess acetic anhydride. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture like ethanol/water to yield Betulin Diacetate as a white solid.
| Parameter | Value |
| Betulin | 1.0 eq. |
| Acetic Anhydride | 3.0 eq. |
| Pyridine | 10-15 vol. |
| DMAP | 0.05 eq. |
| Temperature | 0 °C to RT |
| Time | 6-12 h |
| Typical Yield | 80-90%[5] |
Protocol 2: Selective Hydrolysis to 28-O-Acetylbetulin
-
Dissolution: Dissolve Betulin Diacetate (1 eq.) in a mixture of methanol (B129727) and a co-solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) for solubility.
-
Base Addition: Add a calculated amount of a mild base, such as potassium carbonate (K₂CO₃, ~1.1 eq.), to the solution.
-
Reaction: Stir the mixture at room temperature. The C-3 acetate is more sterically accessible and will hydrolyze faster than the C-28 acetate. Monitor the reaction closely by TLC to maximize the yield of the mono-acetate and prevent di-hydrolysis.
-
Workup: Once the starting material is consumed, neutralize the reaction with a dilute acid (e.g., 1M HCl). Remove the organic solvents under reduced pressure.
-
Purification: Extract the aqueous residue with an organic solvent. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product may require chromatographic purification or careful recrystallization to isolate 28-O-Acetylbetulin.
Protocol 3: Oxidation to this compound
-
Setup: To a solution of 28-O-Acetylbetulin (1 eq.) in anhydrous dichloromethane (DCM), add pyridinium (B92312) chlorochromate (PCC, ~1.5 eq.) and celite or silica (B1680970) gel (as a support).
-
Reaction: Stir the suspension at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or florisil (B1214189) to remove the chromium salts.
-
Purification: Wash the filter cake thoroughly with additional ether or ethyl acetate. Combine the filtrates and evaporate the solvent. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., acetone/hexane) to afford this compound.
| Parameter | Value |
| 28-O-Acetylbetulin | 1.0 eq. |
| PCC | 1.5 eq. |
| Solvent | Anhydrous DCM |
| Temperature | Room Temperature |
| Time | 2-4 h |
| Typical Yield | 70-85% |
Troubleshooting Guide
Problem: The initial diacetylation reaction is incomplete, leaving unreacted betulin.
-
Possible Cause 1: Insufficient reagents or catalyst.
-
Solution: Ensure accurate stoichiometry. For scale-up, slight excesses of acetic anhydride and DMAP may be necessary to drive the reaction to completion.
-
-
Possible Cause 2: Presence of moisture in the reagents or solvent.
-
Solution: Use anhydrous pyridine and fresh acetic anhydride. Ensure all glassware is thoroughly dried before use. Moisture will consume the anhydride reagent.
-
Problem: The selective hydrolysis step yields significant amounts of both starting diacetate and fully hydrolyzed betulin.
-
Possible Cause: The reaction is difficult to stop at the mono-hydrolyzed stage.
-
Solution 1: Carefully control the stoichiometry of the base. Use just over one equivalent.
-
Solution 2: Lower the reaction temperature to slow down the hydrolysis rates, allowing for a wider window to stop the reaction at the desired point.
-
Solution 3: Monitor the reaction at very frequent intervals (e.g., every 15-30 minutes) by TLC and quench immediately once the optimal product ratio is observed.
-
Problem: The final oxidation step results in a low yield or a complex mixture of byproducts.
-
Possible Cause 1: Over-oxidation or side reactions. The isopropenyl group in the betulin skeleton can be susceptible to certain oxidants.[4]
-
Solution: Use a milder, more selective oxidant like PCC or Dess-Martin Periodinane. Avoid harsh conditions like high temperatures or strong acids.
-
-
Possible Cause 2: Incomplete reaction.
-
Solution: Ensure the oxidant is active and used in sufficient excess (typically 1.5-2.0 eq.). Increase reaction time if necessary, while monitoring for byproduct formation.
-
Problem: The final product, this compound, is difficult to crystallize and purifiy.
-
Possible Cause: Presence of impurities with similar polarity, such as unreacted starting material or epimers.
-
Solution 1: Conduct a thorough screening of recrystallization solvents and solvent mixtures (e.g., ethyl acetate/heptane, acetone/water, methanol).
-
Solution 2: If crystallization fails, a final "polishing" step using flash chromatography on a short silica plug may be required, even at scale, to remove critical impurities before a final crystallization attempt.
-
Solution 3: Try trituration with a non-polar solvent like hexanes to induce crystallization or wash away oily impurities.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding common pitfalls in 3-Oxobetulin acetate bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during bioassays with 3-Oxobetulin acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is 3-Oxobetulin acetate and what are its primary biological activities?
A1: this compound is a derivative of betulin (B1666924), a naturally occurring pentacyclic triterpenoid.[1] It has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Specifically, it has been shown to inhibit the growth of various cancer cell lines such as P388 murine lymphocytic leukemia, MCF-7 breast cancer, SF-268 CNS cancer, H460 lung cancer, and KM20L2 colon cancer.[3][4][5][6] It has also shown activity against HIV replication and Leishmania donovani amastigotes.[3][4][5][6]
Q2: What are the most common initial challenges when working with this compound in bioassays?
A2: The primary initial challenge is often related to the compound's poor aqueous solubility.[7] Like many triterpenoids, this compound is lipophilic, which can lead to precipitation in aqueous cell culture media, resulting in inconsistent and inaccurate assay results.[8] Careful consideration of solvent choice and final concentration is crucial.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO), ethanol, and DMF.[3] For cell-based assays, DMSO is commonly used. However, it is critical to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%, and for some sensitive or primary cells, below 0.1%) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How should I store this compound and its solutions?
A4: Solid this compound should be stored at -20°C for long-term stability.[3][6] Stock solutions in DMSO can also be stored at -20°C, protected from light.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. The stability of related triterpenoids can be affected by light, high temperatures, and extreme pH, so it is best to handle solutions with care.[8]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cytotoxicity assays (e.g., MTT assay).
-
Possible Cause 1: Compound Precipitation.
-
Solution: Decrease the final concentration of this compound in your assay. Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the final concentration, ensuring the final DMSO concentration remains non-toxic. Visually inspect the wells for any precipitate after adding the compound. Sonication of the stock solution before dilution may also help.[7]
-
-
Possible Cause 2: Interference with the MTT Assay.
-
Solution: The MTT assay relies on the metabolic activity of cells, and some compounds can interfere with the reduction of the MTT reagent, leading to either an overestimation or underestimation of cell viability.[10] Consider using an alternative cytotoxicity assay that relies on a different principle, such as the Sulforhodamine B (SRB) assay (measures protein content) or a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity).[10]
-
-
Possible Cause 3: Biological Variability.
-
Solution: Ensure consistent cell seeding density and use cells within a similar passage number range for all experiments. Standardize incubation times and ensure uniform environmental conditions (temperature, humidity, CO2) across all plates.[11]
-
Problem 2: Low or no activity observed in an anti-inflammatory assay.
-
Possible Cause 1: Inappropriate Assay System.
-
Solution: The choice of assay is critical. For in vitro anti-inflammatory activity, a common and straightforward method is the protein denaturation assay, which assesses the ability of a compound to prevent heat-induced denaturation of proteins like egg albumin or bovine serum albumin (BSA).[12][13] Ensure the concentration range tested is appropriate. Based on the activity of related compounds, a broad concentration range should initially be screened.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: As with other bioassays, ensure the stability of your compound in the assay medium. Prepare fresh dilutions from a frozen stock for each experiment. Protect the compound from light and prolonged exposure to elevated temperatures.[8]
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Solution: For the protein denaturation assay, ensure the pH of the buffer is correctly maintained (typically around 6.4 for the egg albumin assay).[14] Incubation times and temperatures for both the initial reaction and the heat-induced denaturation are critical parameters that should be strictly controlled.[15]
-
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline and may need optimization for specific cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). From this, prepare serial dilutions in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[9]
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vitro Anti-inflammatory Activity by Protein Denaturation Assay
This protocol is adapted from methods using egg albumin.[13][14][15]
-
Reaction Mixture Preparation: In a tube, prepare a 5 mL reaction mixture containing:
-
2.8 mL of phosphate-buffered saline (PBS, pH 6.4)
-
2.0 mL of various concentrations of this compound (dissolved in a minimal amount of DMSO and then diluted with PBS).
-
0.2 mL of fresh egg albumin.
-
-
Control Preparation: Prepare a control tube containing 2.8 mL of PBS, 2.0 mL of the vehicle (PBS with the same concentration of DMSO as the test samples), and 0.2 mL of egg albumin.
-
Incubation: Incubate all tubes at 37°C for 15 minutes.[14]
-
Heat-Induced Denaturation: Heat the tubes at 70°C for 5 minutes.[14]
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Quantitative Data Summary
Table 1: Cytotoxic Activity of this compound against Various Cell Lines
| Cell Line | Cancer Type | Metric | Value (µg/mL) | Metric | Value (µM) |
| P388 | Murine Lymphocytic Leukemia | EC50 | 0.12 | - | - |
| MCF-7 | Breast Cancer | GI50 | 8 | - | - |
| SF-268 | CNS Cancer | GI50 | 10.6 | - | - |
| H460 | Lung Cancer | GI50 | 5.2 | - | - |
| KM20L2 | Colon Cancer | GI50 | 12.7 | - | - |
| BxPC-3 | Pancreatic Cancer | GI50 | >10 | - | - |
| DU145 | Prostate Cancer | GI50 | >10 | - | - |
| MT-2 | Lymphoblastoid (HIV Assay) | IC50 | - | IC50 | 13.4 |
Data sourced from Cayman Chemical, MedChemExpress, and MedKoo Biosciences.[3][4][5][6]
Signaling Pathways and Experimental Workflows
Betulin and its derivatives have been shown to modulate key signaling pathways involved in cell survival, proliferation, and inflammation, including the PI3K/Akt and NF-κB pathways.[7][19]
Caption: General workflow for a cytotoxicity bioassay of this compound.
Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - Additives & Precursors - CAT N°: 33067 [bertin-bioreagent.com]
- 6. medkoo.com [medkoo.com]
- 7. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 11. bioassaysys.com [bioassaysys.com]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 13. innpharmacotherapy.com [innpharmacotherapy.com]
- 14. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medwinpublishers.com [medwinpublishers.com]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
How to address batch-to-batch variability of 3-Oxobetulin acetate
Welcome to the technical support center for 3-Oxobetulin acetate (B1210297). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges and variability associated with the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is 3-Oxobetulin acetate and what are its common applications?
A1: this compound, also known as 28-O-acetyl-3-oxobetulin or betulonic alcohol acetate, is a semi-synthetic derivative of betulin (B1666924), a naturally occurring triterpene.[1] Its acetylated form enhances its solubility and bioavailability.[1] It serves as a key intermediate in the synthesis of more complex natural products and is actively being researched for its potential anti-inflammatory and anticancer properties.[1]
Q2: What are the critical starting material attributes for the synthesis of this compound?
A2: The purity of the starting material, betulin, is crucial for minimizing batch-to-batch variability. Betulin is typically extracted from birch bark and may contain impurities such as lupeol (B1675499) and betulinic acid, which are structurally similar and can interfere with the synthesis and purification of the final product. It is recommended to use betulin with a purity of >95%.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored at 2-8°C in a dry, dark environment.[2] Long-term storage at -20°C is also an option.[2] The compound is generally stable for several weeks during standard shipping conditions at ambient temperature.[2]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield or Incomplete Conversion During Oxidation of Betulin
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent (e.g., PCC, Jones reagent). Ensure proper storage and handling to prevent degradation. |
| Insufficient Reagent | Increase the molar equivalents of the oxidizing agent. Monitor the reaction progress by TLC to ensure complete consumption of the starting material. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some oxidations require cooling to prevent side reactions, while others may need gentle heating to proceed. |
| Poor Solubility of Betulin | Ensure betulin is fully dissolved in the reaction solvent. Sonication or gentle heating may be required. Consider using a co-solvent to improve solubility. |
Experimental Protocol: Oxidation of Betulin to Betulone (B1248025)
-
Dissolve Betulin: Dissolve betulin in a suitable solvent such as dichloromethane (B109758) (DCM) or acetone (B3395972) in a round-bottom flask equipped with a magnetic stirrer.
-
Add Oxidizing Agent: Slowly add the oxidizing agent (e.g., Pyridinium chlorochromate - PCC) to the solution at room temperature or as dictated by the specific protocol.
-
Monitor Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v). The reaction is complete when the betulin spot is no longer visible.
-
Work-up: Upon completion, quench the reaction appropriately (e.g., by adding isopropanol (B130326) for chromium-based oxidants). Filter the mixture through a pad of celite or silica (B1680970) gel to remove the oxidant byproducts.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude betulone.
Issue 2: Formation of Multiple Products During Acetylation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-selective Acetylation | To favor the mono-acetylation at the C28 position, use a controlled amount of acetic anhydride (B1165640) (e.g., 1.0-1.2 equivalents). The primary hydroxyl at C28 is more reactive than the secondary hydroxyl at C3. |
| Reaction Temperature Too High | Perform the acetylation at a lower temperature (e.g., 0°C to room temperature) to enhance selectivity. |
| Presence of Water | Ensure all glassware is dry and use anhydrous solvents. Water can hydrolyze the acetic anhydride and affect the reaction. |
Experimental Protocol: Selective Acetylation of Betulone
-
Dissolve Betulone: Dissolve the crude betulone in an anhydrous solvent like dichloromethane (DCM) or pyridine.
-
Add Acetylating Agent: Add acetic anhydride dropwise to the solution at 0°C.
-
Catalyst: A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction.
-
Monitor Reaction: Monitor the reaction by TLC (e.g., hexane:ethyl acetate 7:3 v/v).
-
Work-up: Quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain crude this compound.
Issue 3: Difficulty in Purifying this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| Product is an Oil/Fails to Crystallize | The presence of minor impurities or residual solvent can inhibit crystallization. Re-purify by column chromatography. If the product is clean but still an oil, attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal, or triturating with a non-polar solvent like hexane. |
| Streaking on TLC Plate | The compound might be acidic or basic. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC mobile phase can improve the spot shape. |
Experimental Protocol: Purification by Column Chromatography
-
Prepare Column: Pack a silica gel column using a slurry method with a non-polar solvent (e.g., hexane).
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the column.
-
Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 30% ethyl acetate in hexane.
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 28-O-acetyl-3-oxobetulin, Betulonic alcohol acetate |
| CAS Number | 136587-07-0 |
| Molecular Formula | C₃₂H₅₀O₃ |
| Molecular Weight | 482.75 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | ≥95% (HPLC) |
| Storage | 2-8°C |
Table 2: Common Impurities and their Identification
| Impurity | Potential Origin | Identification by TLC (Typical Rf) | Identification by 1H NMR |
| Betulin | Incomplete oxidation | Lower Rf than product | Signals for C3-H (~3.2 ppm) and C28-CH₂OH (~3.3 and 3.8 ppm) |
| Betulone | Incomplete acetylation | Similar Rf to product | Absence of acetyl protons (~2.05 ppm) |
| 3,28-Diacetylbetulin | Non-selective acetylation | Higher Rf than product | Two distinct acetyl proton signals |
| Betulinic Aldehyde | Over-oxidation of C28-OH | Different Rf | Aldehyde proton signal (~9.7 ppm) |
| Betulinic Acid | Over-oxidation of C28-OH | More polar, lower Rf | Carboxylic acid proton signal (>10 ppm) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yield.
References
Refinement of analytical methods for 3-Oxobetulin acetate detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of 3-Oxobetulin acetate (B1210297). The information is tailored for researchers, scientists, and drug development professionals engaged in the analysis of this and related triterpenoid (B12794562) compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 3-Oxobetulin acetate using chromatographic methods.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction with active sites on the HPLC column (silanols). | Use a high-purity silica (B1680970) column. Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase, or adjust the mobile phase pH to suppress silanol (B1196071) ionization. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is required for solubility, inject the smallest possible volume. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure mobile phase components are thoroughly mixed and degassed. Use a gradient proportioning valve that is functioning correctly. |
| Changes in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Column degradation. | Replace the column if it has been used extensively or with aggressive mobile phases. | |
| Low Signal Intensity or No Peak | Low UV absorbance of this compound. | Use a low UV wavelength for detection (e.g., 205-210 nm).[1] Ensure the mobile phase has low absorbance at the chosen wavelength. |
| Poor ionization in LC-MS. | For ESI, derivatization may be necessary to improve ionization efficiency.[2] For APCI, ensure proper optimization of source parameters. | |
| Analyte degradation. | Prepare fresh standards and samples. Store stock solutions at -20°C. | |
| Ghost Peaks | Contamination in the HPLC system or mobile phase. | Flush the system with a strong solvent. Use fresh, high-purity mobile phase solvents. |
| Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. | |
| High Backpressure | Blockage in the HPLC system. | Systematically check for blockages, starting from the detector and moving backward to the pump. A common location for blockages is the column inlet frit. |
| Precipitation of buffer in the mobile phase. | Ensure the buffer is fully dissolved and compatible with the organic solvent concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for HPLC analysis of this compound?
A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method. Due to the lack of a strong chromophore, UV detection should be performed at a low wavelength, typically around 210 nm.[1]
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water (e.g., 85:15 v/v) or Methanol and water. A small amount of acid (e.g., 0.1% formic acid or acetic acid) can be added to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10-20 µL |
Q2: How can I improve the sensitivity of my LC-MS method for this compound?
A2: Triterpenoids like this compound can be challenging to ionize, especially with electrospray ionization (ESI). To enhance sensitivity, consider the following:
-
Derivatization: Pre-column derivatization with a reagent that introduces a readily ionizable group can significantly improve ESI efficiency.[2]
-
Adduct Formation: The addition of a salt, such as sodium acetate, to the mobile phase can promote the formation of sodium adducts ([M+Na]+), which may be more stable and provide a stronger signal in positive ion mode.
-
Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative to ESI for less polar compounds.
-
Source Parameter Optimization: Thoroughly optimize MS source parameters such as gas flows, temperatures, and voltages.
Q3: What is a suitable procedure for extracting this compound from plant material, such as birch bark?
A3: A common procedure for extracting triterpenoids from birch bark involves solvent extraction. Ethyl acetate has been shown to be an effective and "green" solvent for this purpose.[3]
Experimental Protocol: Extraction from Birch Bark
-
Grinding: Grind the dried birch bark to a fine powder to increase the surface area for extraction.
-
Extraction: Perform a solid-liquid extraction with ethyl acetate. This can be done at room temperature with stirring for several hours or under reflux for a shorter period.
-
Filtration: Separate the extract from the solid plant material by filtration.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Purification (Optional): The crude extract can be further purified using techniques like column chromatography on silica gel.
Q4: What are the expected mass spectral fragments for this compound?
-
Loss of the acetyl group: A neutral loss of 60 Da (CH₃COOH).
-
Loss of a methyl group: A loss of 15 Da (CH₃).
-
Retro-Diels-Alder (RDA) fragmentation: Cleavage of the C-ring, which is a characteristic fragmentation pathway for many triterpenoids.
Experimental Workflows and Diagrams
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from a solid matrix.
Caption: General workflow for this compound analysis.
HPLC Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common HPLC issues.
References
Technical Support Center: Enhancing the Bioavailability of 3-Oxobetulin Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxobetulin acetate (B1210297). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the formulation and in vitro/in vivo testing of 3-Oxobetulin acetate.
Issue 1: Poor solubility of this compound in aqueous media.
-
Question: I am observing very low dissolution rates for my this compound powder in simulated gastric and intestinal fluids. How can I improve its solubility?
-
Answer: Poor aqueous solubility is a known challenge for triterpenoid (B12794562) compounds like this compound.[1] The acetylated form of 3-Oxobetulin is intended to improve solubility, but further enhancement is often necessary.[1] Here are several strategies to consider:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like micronization or nano-milling can be employed. The antisolvent precipitation method has been successfully used to prepare nanoparticles of betulin (B1666924), a related compound, significantly improving its dissolution rate and solubility.[2]
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can improve the wettability and dissolution of this compound.[2][3] Common carriers include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC). The melt-quench method has been used to prepare amorphous solid dispersions of betulinic acid with polymers like Soluplus® and Kollidon® VA64, leading to enhanced solubility.[4][5]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[6] For betulin and betulinic acid, γ-cyclodextrin derivatives have shown good results in improving solubility.[6][7][8][9] The kneading method is a common technique for preparing these complexes.[6][7]
-
Solvent Selection: While not a formulation strategy for oral delivery, understanding the solubility in different organic solvents is crucial for initial formulation development. For instance, a mixed solvent system of ethanol (B145695) and DMSO has been shown to significantly increase the solubility of betulin.[10]
-
Issue 2: Low oral bioavailability in animal studies despite improved in vitro dissolution.
-
Question: My formulation of this compound shows good dissolution in vitro, but the plasma concentrations in my rat pharmacokinetic study are still very low. What could be the reason?
-
Answer: Low oral bioavailability can be attributed to several factors beyond poor dissolution, including poor membrane permeation, first-pass metabolism, and efflux by transporters. Here are some troubleshooting steps:
-
Enhance Permeability with Nanotechnology: Nanoparticle-based delivery systems can improve the absorption of drugs across the intestinal epithelium.
-
Nanoemulsions/Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can enhance lymphatic transport, thus bypassing first-pass metabolism in the liver.[11][12] For betulinic acid, SNEDDS have been shown to increase bioavailability by up to 15-fold in rats.[11][12] The formulation typically consists of an oil phase, a surfactant, and a co-surfactant.
-
Polymeric Nanoparticles: Encapsulating this compound in polymeric nanoparticles can protect it from degradation in the gastrointestinal tract and facilitate its uptake by intestinal cells.
-
-
Inhibition of Efflux Transporters: P-glycoprotein (P-gp) is a common efflux transporter that can pump drugs out of intestinal cells, reducing their absorption. Some formulation excipients, such as certain surfactants used in SNEDDS, can inhibit P-gp function.
-
Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism. If metabolism is high, strategies to protect the drug or co-administer a metabolic inhibitor (in preclinical studies) could be explored.
-
Issue 3: Difficulty in formulating a stable and reproducible nanoparticle formulation.
-
Question: I am trying to prepare this compound nanoparticles, but I am facing issues with particle size uniformity (high polydispersity index) and stability (aggregation over time). What should I optimize?
-
Answer: The stability and reproducibility of nanoparticle formulations depend on several critical parameters. Here's a guide to optimization:
-
Method of Preparation: The choice of preparation method is crucial.
-
Antisolvent Precipitation: This method involves dissolving the drug in a solvent and then adding it to an antisolvent to induce precipitation of nanoparticles. Key parameters to optimize include the choice of solvent and antisolvent, drug concentration, stirring speed, and temperature.[2]
-
Emulsion Solvent Evaporation: This technique is suitable for preparing polymeric nanoparticles. Optimization of the homogenization speed, surfactant concentration, and solvent evaporation rate is necessary to control particle size and distribution.
-
-
Stabilizer Selection: The type and concentration of the stabilizer (e.g., surfactant, polymer) are critical for preventing nanoparticle aggregation. For betulinic acid nanoemulsions, Pluronic® F127 has been used as a stabilizer.[13][14]
-
Process Parameters:
-
Sonication: For nanoemulsions, the amplitude and duration of ultrasonication are key factors influencing droplet size.[6]
-
Stirring Speed: In methods like antisolvent precipitation, the stirring speed affects the mixing rate and subsequent particle formation.
-
-
Characterization: Thorough characterization is essential to troubleshoot formulation issues.
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle population.
-
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a predictor of their stability against aggregation. Values above +30 mV or below -30 mV are generally indicative of good stability.
-
Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
-
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting point for developing a this compound formulation to enhance bioavailability?
A1: A good starting point would be to focus on strategies that have proven effective for structurally similar triterpenoids like betulin and betulinic acid. Based on available literature, exploring solid dispersions with a hydrophilic polymer or developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS) are promising initial approaches.[4][5][11][12] Both strategies address the primary challenge of poor aqueous solubility.
Q2: Are there any established analytical methods for quantifying this compound in biological samples?
Q3: What are the key parameters to consider when designing an in vivo pharmacokinetic study for this compound in rodents?
A3: For a preliminary pharmacokinetic study in rats, consider the following:
-
Route of Administration: Oral gavage is standard for assessing oral bioavailability. An intravenous (IV) dose group is essential to determine the absolute bioavailability.
-
Vehicle: For oral administration of unformulated this compound, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) is common. For formulated versions, the formulation itself serves as the vehicle. The IV dose is typically dissolved in a biocompatible solvent mixture.
-
Dose: The dose will depend on the therapeutic target and any available efficacy data. For a novel compound, a dose range finding study may be necessary.
-
Sampling Time Points: A pilot study with frequent sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) is recommended to capture the absorption, distribution, and elimination phases.
-
Bioanalysis: A validated bioanalytical method (e.g., LC-MS/MS) with sufficient sensitivity is crucial for accurately quantifying the drug concentrations in plasma.
Quantitative Data Summary
The following tables summarize quantitative data found for bioavailability enhancement strategies applied to betulin and betulinic acid, which can serve as a reference for experiments with this compound.
Table 1: Solubility Enhancement of Betulinic Acid using Solid Dispersions
| Polymer | Drug:Polymer Ratio (w/w) | Method | Solubility Enhancement | Reference |
| Soluplus® | 1:4 | Melt-Quench | Highest among tested polymers | [4][5] |
| Kollidon® VA64 | 1:4 | Melt-Quench | Second highest | [4][5] |
| HPMCAS-HF | 1:4 | Melt-Quench | Amorphous dispersion formed | [4][5] |
Table 2: Pharmacokinetic Parameters of Betulinic Acid with and without SNEDDS Formulation in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Enhancement | Reference |
| Free Betulinic Acid | - | - | - | - | [11][12] |
| Betulinic Acid in SNEDDS | Significantly Increased | - | Significantly Increased | Up to 15-fold | [11][12] |
Note: Specific numerical values for Cmax, Tmax, and AUC for the free drug were not provided in the source, but a significant increase was reported for the SNEDDS formulation.
Experimental Protocols
The following are adapted protocols based on methodologies reported for betulin and betulinic acid. These should be optimized for this compound.
Protocol 1: Preparation of this compound Solid Dispersion by Melt-Quench Method
-
Materials: this compound, Soluplus® or Kollidon® VA64, mortar and pestle, heating block or oil bath, stainless steel container.
-
Procedure:
-
Weigh this compound and the selected polymer in a 1:4 ratio (w/w).
-
Prepare a physical mixture by gently grinding the two components in a mortar for 2-3 minutes.[4]
-
Transfer the physical mixture to a stainless steel container.
-
Heat the mixture to a temperature above the melting point of the drug and the glass transition temperature of the polymer, ensuring the mixture becomes a clear, molten mass. The exact temperature will need to be determined experimentally, starting from a temperature slightly above the melting point of this compound.
-
Hold at this temperature for 5-10 minutes with occasional stirring to ensure homogeneity.
-
Rapidly cool the molten mixture by placing the container on an ice bath to solidify the amorphous dispersion.
-
Pulverize the resulting solid dispersion and store it in a desiccator.
-
-
Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for this compound, and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature.[4][5]
Protocol 2: Preparation of a this compound Nanoemulsion
-
Materials: this compound, oil phase (e.g., medium-chain triglycerides), surfactant (e.g., Pluronic® F127, Cremophor® EL), co-surfactant (e.g., Transcutol® HP), distilled water, ultrasonic processor.
-
Procedure:
-
Dissolve this compound in the oil phase. Gentle heating may be required.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing this compound to the surfactant/co-surfactant mixture and vortex until a homogenous mixture is formed. This is the nanoemulsion pre-concentrate.
-
To form the nanoemulsion, add the pre-concentrate dropwise to a specific volume of distilled water under constant stirring.
-
Further reduce the droplet size by subjecting the emulsion to high-energy ultrasonication. The sonication time and power should be optimized. For a betulinic acid nanoemulsion, ultrasonication for 5 minutes has been reported.[7]
-
-
Characterization: Characterize the nanoemulsion for droplet size, PDI, and zeta potential using DLS. The morphology can be observed using TEM.[13][14]
Protocol 3: Quantification of this compound in Rat Plasma by LC-MS/MS (Adapted Method)
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (To be optimized):
-
LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
-
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to relevant guidelines.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of betulin nanoparticles for oral hypoglycemic drug by antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Interaction Studies of Amorphous Solid Dispersions of the Antimelanoma Agent Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioactivity of betulinic acid nanoemulsions on skin carcinogenesis in transgenic mice K14E6 [grasasyaceites.revistas.csic.es]
- 8. mdpi.com [mdpi.com]
- 9. A Preliminary Pharmacokinetic Study of Betulin, the Main Pentacyclic Triterpene from Extract of Outer Bark of Birch (Betulae alba cortex) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Cytotoxicity of 3-Oxobetulin Acetate in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxicity of 3-Oxobetulin acetate (B1210297) in non-cancerous cell lines during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of 3-Oxobetulin acetate with non-cancerous cell lines.
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cells
Symptoms:
-
Unexpectedly low cell viability in non-cancerous cell lines (e.g., BALB/3T3, NIH/3T3, human dermal fibroblasts) treated with this compound.
-
IC50 value is significantly lower than anticipated based on literature for related compounds.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in the culture medium is minimal and consistent across all wells, including controls. A solvent control group is essential. |
| Incorrect Compound Concentration | Verify the calculations for serial dilutions. An error in dilution can lead to much higher effective concentrations of this compound. |
| Cell Line Sensitivity | Some non-cancerous cell lines may exhibit higher sensitivity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. |
| Contamination | Microbial contamination can cause cell death. Regularly check cell cultures for any signs of contamination under a microscope. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Symptoms:
-
High variability in cell viability data between replicate wells or separate experiments.
-
Difficulty in obtaining a consistent IC50 value for this compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before seeding and use calibrated pipettes to dispense equal numbers of cells into each well. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can concentrate the test compound and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Variable Incubation Times | Adhere strictly to the planned incubation times for compound treatment and assay development. |
| Reagent Variability | Use fresh reagents and ensure they are properly stored. Reagent degradation can lead to inconsistent results. |
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in non-cancerous cell lines?
A1: Betulinic acid and its derivatives, including this compound, are known to exhibit selective cytotoxicity, being significantly more toxic to cancer cells than to non-cancerous cells[1][2][3]. While specific IC50 values for this compound in non-cancerous cell lines are not widely published, studies on similar betulinic acid ester derivatives have shown IC50 values in the range of 20-50 µM and higher in BALB/3T3 mouse fibroblasts, which is considerably less toxic compared to their effect on cancerous cell lines[4]. One study also noted that a betulinic acid derivative showed no toxic effects on normal HaCaT cells at concentrations of 2 µM and 10 µM[5].
Q2: What is the primary mechanism of cytotoxicity of this compound?
A2: The primary mechanism of cytotoxicity for betulinic acid and its derivatives is the induction of apoptosis, primarily through the intrinsic or mitochondrial pathway[4][6]. This process typically involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, leading to programmed cell death[4][7].
Q3: How can I mitigate the cytotoxicity of this compound in my non-cancerous cell line experiments?
A3: If you observe higher-than-expected cytotoxicity, consider the following strategies:
-
Co-treatment with Antioxidants: Oxidative stress can contribute to cytotoxicity. Co-incubation with an antioxidant like N-acetylcysteine (NAC) may help mitigate these effects.
-
Optimize Concentration: Perform a thorough dose-response analysis to identify the highest concentration of this compound that does not significantly impact the viability of your non-cancerous cell line.
-
Control Exposure Time: Shortening the duration of exposure to the compound may reduce its cytotoxic effects.
Q4: Which non-cancerous cell lines are recommended for comparative cytotoxicity studies with this compound?
A4: Based on studies with related compounds, the following non-cancerous cell lines are suitable for comparative analysis:
-
BALB/3T3: A mouse embryonic fibroblast cell line commonly used in cytotoxicity testing.
-
NIH/3T3: Another mouse embryonic fibroblast cell line.
-
Human Dermal Fibroblasts (HDF): Primary human cells that can provide more clinically relevant data.
-
HaCaT: A human keratinocyte cell line.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of betulinic acid and its derivatives in various cell lines, providing a reference for expected potencies.
Table 1: Cytotoxicity of Betulinic Acid Derivatives in Non-Cancerous vs. Cancerous Cell Lines
| Compound | Non-Cancerous Cell Line | IC50 (µM) | Cancerous Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Betulinic Acid Ester Derivative 1 | BALB/3T3 | 25.04 | MV4-11 (Leukemia) | ~4-8 | ~3-6 |
| Betulinic Acid Ester Derivative 2 | BALB/3T3 | 20.36 | MV4-11 (Leukemia) | ~3-7 | ~3-7 |
| Betulinic Acid | Normal Human Lymphocytes | > 20 | Various Cancer Lines | 1.5 - 17 | >1.2 - 13.3 |
Note: Data is compiled from studies on various betulinic acid derivatives and is intended for comparative purposes[4][8]. The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancerous cell line. A higher SI indicates greater selectivity for cancer cells.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µg/mL) | GI50 (µM) |
| P388 | Murine Lymphocytic Leukemia | 0.12 | ~0.25 |
| MCF-7 | Breast Cancer | 8 | ~16.57 |
| SF-268 | CNS Cancer | 10.6 | ~21.96 |
| H460 | Lung Cancer | 5.2 | ~10.77 |
| KM20L2 | Colon Cancer | 12.7 | ~26.31 |
Data obtained from MedKoo Biosciences and Cayman Chemical product descriptions[9][10][11][12]. GI50 is the concentration for 50% growth inhibition. Molar concentrations are estimated based on a molecular weight of 482.74 g/mol .
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader[13][14][15][16][17].
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm)[18][19][20][21][22].
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as desired.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive[8][23][24][25][26].
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
Caption: Troubleshooting logic for unexpected high cytotoxicity.
References
- 1. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boswellic acid acetate induces apoptosis through caspase-mediated pathways in myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betulinic acid, a potent inhibitor of eukaryotic topoisomerase I: identification of the inhibitory step, the major functional group responsible and development of more potent derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A constitutively active and uninhibitable caspase-3 zymogen efficiently induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Cytotoxic and Apoptotic Effects of drugs Compounds on Human Cell Lines | Sciety [sciety.org]
- 11. researchgate.net [researchgate.net]
- 12. Item - The IC50 values of DD against human cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 13. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective prospectives of triterpenoids [explorationpub.com]
- 21. researchgate.net [researchgate.net]
- 22. Triterpenes and Aromatic Meroterpenoids with Antioxidant Activity and Neuroprotective Effects from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 26. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dosage for In Vivo Studies with 3-Oxobetulin Acetate
Disclaimer: 3-Oxobetulin acetate (B1210297) is a research compound with limited publicly available in vivo data. This guide provides a comprehensive framework for dosage optimization based on established preclinical methodologies for novel chemical entities. The protocols, data, and pathways described are illustrative and should be adapted based on empirical findings.
Frequently Asked Questions (FAQs)
Q1: What is 3-Oxobetulin acetate and what is its potential mechanism of action?
A1: this compound is a synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpene. Its acetylated form is suggested to enhance solubility and bioavailability.[1] Like other betulin derivatives, it is investigated for its anti-inflammatory and anticancer properties.[1] Potential mechanisms of action for betulin-related compounds include the inhibition of the cholesterol biosynthesis pathway and modulation of key signaling pathways in cancer cells, such as the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[2][3]
Q2: I have no in vivo data for this compound. Where do I start with dose selection?
A2: For a novel compound, the process begins with a dose-range finding (DRF) study. This is typically an acute toxicity study in a rodent model (e.g., mice) to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects. The starting dose for a DRF study can be extrapolated from in vitro cytotoxicity data (e.g., IC50 values).
Q3: My this compound formulation is precipitating upon dilution for injection. What can I do?
A3: this compound is a hydrophobic compound with low aqueous solubility. Precipitation is a common issue. Please refer to the Troubleshooting Guide: Formulation and Administration below for detailed solutions, including the use of co-solvents and proper mixing procedures.
Q4: How do I determine the optimal dosing frequency?
A4: The optimal dosing frequency is determined through pharmacokinetic (PK) studies. These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound over time, establishing its half-life (t½) in the plasma. This data will inform how often the drug needs to be administered to maintain therapeutic concentrations.
Q5: What are the key endpoints to monitor during in vivo efficacy studies?
A5: Key endpoints for efficacy studies, particularly in oncology models, include tumor volume, tumor weight, overall survival, and body weight of the animals (as a general health indicator). It is also advisable to collect tissue samples for pharmacodynamic (PD) analysis to confirm that the drug is hitting its intended target in the tumor tissue.
Troubleshooting Guides
Troubleshooting Guide: Formulation and Administration
This guide addresses common issues encountered when preparing and administering this compound for in vivo studies.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation during formulation preparation | 1. Incorrect order of solvent addition. 2. Concentration of this compound is too high for the vehicle. 3. Temperature of the solution is too low. | 1. Follow the correct mixing order: First, completely dissolve this compound in an organic solvent like DMSO. Sequentially add other co-solvents (e.g., PEG300, Tween 80), ensuring the solution is clear after each addition, before finally adding the aqueous component (e.g., saline) dropwise while vortexing. 2. Prepare a lower concentration of the final formulation. 3. Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.[4] |
| Precipitation upon injection into the animal | 1. The formulation is not stable in a physiological environment (e.g., blood). 2. The injection is performed too slowly, allowing for precipitation at the injection site. | 1. Consider alternative formulation strategies such as lipid-based formulations (e.g., liposomes) or nanosuspensions to improve stability. 2. Administer the injection at a steady and appropriate rate. |
| Inconsistent experimental results | 1. Inaccurate dosing due to precipitation or poor formulation homogeneity. 2. Degradation of the compound in the formulation. | 1. Prepare fresh formulations for each experiment. Ensure the solution is homogenous (e.g., by vortexing) before each injection. 2. Assess the stability of the compound in the chosen vehicle over the duration of the experiment. Store formulations appropriately (e.g., protected from light, at 4°C) if not used immediately. |
| Adverse reactions at the injection site (e.g., irritation, inflammation) | 1. High concentration of organic solvents (e.g., DMSO) in the vehicle. 2. The pH of the formulation is not physiological. | 1. Minimize the concentration of organic solvents in the final formulation. For example, aim for a final DMSO concentration of <10%. 2. Check and adjust the pH of the final formulation to be within a physiological range (approx. 7.0-7.4). |
Data Presentation
Table 1: Illustrative Acute Toxicity Profile of this compound in Mice
This table presents hypothetical data based on typical findings for betulin derivatives.[4][5]
| Dose (mg/kg, single i.p. injection) | Number of Animals | Mortality within 14 days | Key Clinical Observations | Effect on Body Weight |
| Vehicle Control | 5 | 0/5 | Normal activity, no visible signs of toxicity | Normal weight gain |
| 500 | 5 | 0/5 | Normal activity | No significant change |
| 1000 | 5 | 0/5 | Mild, transient lethargy within the first 2 hours | No significant change |
| 2000 | 5 | 0/5 | Moderate, transient lethargy and piloerection within the first 4 hours | <5% weight loss on day 1, recovered by day 3 |
| Estimated LD50 | >2000 mg/kg | |||
| Maximum Tolerated Dose (MTD) | ~2000 mg/kg |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats
This table presents hypothetical data based on pharmacokinetic studies of other triterpenoids.[6][7][8]
| Parameter | Intravenous (i.v.) Administration (10 mg/kg) | Oral (p.o.) Administration (100 mg/kg) |
| Cmax (ng/mL) | 1500 ± 210 | 250 ± 45 |
| Tmax (h) | 0.08 (5 min) | 2.0 ± 0.5 |
| AUC₀-t (ng·h/mL) | 3200 ± 450 | 1600 ± 300 |
| t½ (h) | 6.5 ± 1.2 | 8.0 ± 1.5 |
| CL (L/h/kg) | 3.1 ± 0.4 | - |
| Vd (L/kg) | 28 ± 5 | - |
| Oral Bioavailability (F%) | - | ~5% |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the curve from time 0 to the last measurement; t½: Half-life; CL: Clearance; Vd: Volume of distribution.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study for MTD Determination (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity and estimate the LD50 and MTD of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water)
-
Female Swiss albino mice (8-10 weeks old)
-
Oral gavage needles
-
Calibrated balance
Methodology:
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Dosing:
-
Fast the animals overnight (with access to water) before dosing.
-
Start with a single mouse at a dose of 175 mg/kg.
-
If the mouse survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).
-
If the mouse dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).
-
Continue this process, adjusting the dose up or down based on the outcome of the previous animal. A total of 5-6 animals are typically used.
-
-
Observation:
-
Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior.
-
Record body weight just before dosing and on days 7 and 14.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to observe any abnormalities in major organs.
-
Data Analysis: Use the outcomes (survival/death) to calculate the LD50 and determine the MTD.
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration in rats.
Materials:
-
This compound formulated for i.v. and oral administration.
-
Male Sprague-Dawley rats (200-250g) with jugular vein catheters.
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA).
-
Centrifuge, pipettes, and storage vials.
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Dosing:
-
Divide rats into two groups (n=4-6 per group).
-
Group 1 (i.v.): Administer a single bolus dose of 10 mg/kg via the tail vein.
-
Group 2 (p.o.): Administer a single dose of 100 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 150 µL) from the jugular vein catheter at predefined time points.
-
i.v. group: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
p.o. group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the parameters listed in Table 2.
-
Mandatory Visualizations
Caption: A typical experimental workflow for in vivo dose optimization.
Caption: Potential anticancer signaling pathways modulated by this compound.
References
- 1. Comparison of the pharmacokinetic profiles of three triterpenoids after oral administration of a cucurbitacin tablet and nanosuspension by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Preliminary Pharmacokinetic Study of Betulin, the Main Pentacyclic Triterpene from Extract of Outer Bark of Birch (Betulae alba cortex) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 3-Oxobetulin acetate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxobetulin acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is 3-Oxobetulin acetate and what are its primary research applications?
A1: this compound is a synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpene.[1] Its acetylated form is suggested to enhance solubility and bioavailability.[1] It is primarily investigated for its potential anti-inflammatory and anticancer properties.[1][2] Research applications include studies in oncology, virology (specifically anti-HIV), and antiparasitic activity against Leishmania donovani.[3][4][5][6][7][8]
Q2: What is the recommended solvent for dissolving this compound and what are the storage conditions?
A2: this compound is soluble in DMSO.[5] For short-term storage (days to weeks), it is recommended to store the compound at 0 - 4°C. For long-term storage (months to years), it should be kept at -20°C.[5] Stock solutions can also be stored at 0 - 4°C for the short term or -20°C for the long term.[5]
Q3: What is the stability of this compound under typical experimental conditions?
A3: this compound is stable enough for a few weeks during ordinary shipping at ambient temperature.[5] However, for long-term storage, it should be kept dry, dark, and at low temperatures (-20°C) to prevent degradation.[5] Degradation could potentially occur through hydrolysis of the acetate group or oxidation.
Q4: What are the known biological activities and potency of this compound?
A4: this compound has demonstrated cytotoxic activity against a range of cancer cell lines. It is also reported to inhibit the replication of HIV and is active against L. donovani amastigotes.[3][4][5][6][7][8] The potency varies depending on the cell line or organism being tested (see Quantitative Data Summary).
Troubleshooting Guide for Unexpected Experimental Results
Issue 1: Higher or Lower Than Expected Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Compound Purity and Integrity | - Verify the purity of your this compound batch using techniques like HPLC or NMR. Impurities from synthesis can have their own biological activity. - Ensure the compound has not degraded. Use freshly prepared stock solutions and avoid repeated freeze-thaw cycles. Consider potential degradation products that might have altered activity. |
| Cell Line Specificity | - Be aware that the cytotoxic effect of this compound is cell-line dependent. For example, it shows activity against MCF-7 and H460 cancer cells but not BxPC-3 or DU145 cells.[3][5][6][7] - Confirm the identity of your cell line through STR profiling. |
| Off-Target Effects | - Betulin derivatives can have multiple cellular targets. Unexpected cytotoxicity could be due to off-target effects.[9][10] - Consider performing target validation experiments, such as using knockout cell lines, if the primary target is known. |
| Experimental Protocol Variability | - Standardize cell seeding density, treatment duration, and solvent concentration across experiments. - Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells. |
Issue 2: Poor Reproducibility of Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Stock Solution | - Prepare a large, single batch of stock solution for a series of experiments. - Ensure complete solubilization of the compound before making serial dilutions. |
| Cell Culture Conditions | - Monitor and maintain consistent cell culture conditions (e.g., passage number, confluency, media composition). - Be cautious of potential interactions between this compound and components in the cell culture media. |
| Assay-Specific Issues (e.g., MTT Assay) | - Ensure even distribution of cells in multi-well plates to avoid edge effects.[11] - Optimize incubation times for both the compound treatment and the assay reagent (e.g., MTT). - Confirm that the compound does not directly interfere with the assay chemistry (e.g., by directly reducing MTT). |
Issue 3: Compound Precipitation in Culture Media
| Potential Cause | Troubleshooting Steps |
| Low Solubility | - Although the acetate group is intended to improve solubility, precipitation can still occur at high concentrations. - Visually inspect the culture media for any precipitate after adding the compound. - Consider using a lower concentration or preparing a more dilute stock solution. |
| Interaction with Media Components | - Serum proteins in the culture media can sometimes interact with small molecules, affecting their solubility. - Test the solubility of the compound in serum-free media versus serum-containing media. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Potency (GI50/EC50) | Reference |
| P388 | Murine Lymphocytic Leukemia | 0.12 µg/mL (EC50) | [3][4][5][6][7][8] |
| MCF-7 | Human Breast Cancer | 8 µg/mL (GI50) | [3][5][6][7] |
| SF-268 | Human CNS Cancer | 10.6 µg/mL (GI50) | [3][5][6][7] |
| H460 | Human Lung Cancer | 5.2 µg/mL (GI50) | [3][5][6][7] |
| KM20L2 | Human Colon Cancer | 12.7 µg/mL (GI50) | [3][5][6][7] |
| BxPC-3 | Human Pancreatic Cancer | >10 µg/mL (GI50) | [3][5][6][7] |
| DU145 | Human Prostate Cancer | >10 µg/mL (GI50) | [3][5][6][7] |
Table 2: Antiviral and Antiparasitic Activity of this compound
| Organism/Virus | Assay | Potency (IC50/Effective Conc.) | Reference |
| HIV (NL4.3-Ren) | Replication in MT-2 cells | 13.4 µM (IC50) | [3][4][5][6][7][8] |
| L. donovani | Amastigotes | Active at 50 µM | [3][4][5][6] |
Experimental Protocols
Detailed Protocol: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Sterile, tissue culture-treated 96-well plates
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is the same and non-toxic (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Hypothesized Signaling Pathway
This compound is described as a derivative of the cholesterol biosynthesis inhibitor betulin.[3][4][5][6] While the precise signaling pathway for this compound is not fully elucidated, a plausible mechanism involves the disruption of the mevalonate (B85504) pathway, which is central to cholesterol synthesis. This can lead to downstream effects on cell proliferation and survival, particularly in cancer cells that often exhibit altered lipid metabolism.
Caption: Hypothesized signaling pathway for this compound.
Experimental Workflow: Cell Viability Assay
The following diagram illustrates the key steps in a typical cell-based viability assay, such as the MTT assay, used to evaluate the cytotoxic effects of this compound.
Caption: Workflow for a typical cell viability experiment.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting unexpected results in this compound experiments.
Caption: A logical approach to troubleshooting experiments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New acetylenic derivatives of betulin and betulone, synthesis and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science24.com [science24.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. medkoo.com [medkoo.com]
- 6. This compound - Additives & Precursors - CAT N°: 33067 [bertin-bioreagent.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound - Labchem Catalog [catalog.labchem.com.my]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
Validation & Comparative
3-Oxobetulin Acetate vs. Betulin: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activities of 3-Oxobetulin acetate (B1210297) and its parent compound, betulin (B1666924). The information presented is collated from various studies to offer a comprehensive overview supported by experimental data and detailed methodologies.
Introduction
Betulin, a naturally occurring pentacyclic triterpene found abundantly in the bark of birch trees, has garnered significant interest for its potential therapeutic properties, including anticancer effects.[1] Chemical modifications of betulin have been explored to enhance its biological activity. One such derivative is 3-Oxobetulin acetate, where the hydroxyl group at the C-3 position is oxidized to a ketone and the hydroxyl group at the C-28 position is acetylated. This guide delves into a comparative analysis of the in vitro anticancer activity of these two compounds, focusing on their cytotoxicity, mechanisms of action, and the signaling pathways they influence.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for this compound and betulin against a range of human cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited. Variations in cell lines, assay methods, and incubation times can influence the observed cytotoxicity.
Table 1: Comparative Anticancer Activity of this compound and Betulin (IC50/GI50 in µM)
| Cancer Type | Cell Line | This compound (µM) | Betulin (µM) |
| Breast Cancer | MCF-7 | 16.57 (GI50)[2] | 8.32 - 38.82[3][4] |
| CNS Cancer | SF-268 | 21.96 (GI50)[2] | - |
| Lung Cancer | H460 | 10.77 (GI50)[2] | 63.5[3] |
| Colon Cancer | KM20L2 | 26.31 (GI50)[2] | - |
| Leukemia | P388 | 0.25 (EC50)[2] | - |
| Cervical Cancer | HeLa | - | 6.67 - 74.1[3] |
| Lung Adenocarcinoma | A549 | - | 3.8 - 33.4[1][3] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration that inhibits cell growth by 50%. EC50 is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and betulin are provided below.
Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound or betulin and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or GI50 value is determined by plotting the percentage of viability against the concentration of the compound.[8]
Apoptosis Analysis by Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or betulin for a specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[9] The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] It relies on the staining of cellular DNA with a fluorescent dye, typically propidium iodide, followed by flow cytometric analysis.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds of interest, harvest them, and wash with PBS.[11]
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[12]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[13]
-
Incubation: Incubate the cells in the dark to allow for DNA staining.[13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for comparing the anticancer activities of this compound and betulin.
Signaling Pathway
Caption: Proposed intrinsic apoptosis signaling pathway for betulin and its derivatives.
Conclusion
The available data suggests that both this compound and betulin exhibit anticancer activity against a variety of cancer cell lines. While a direct, comprehensive comparison is challenging due to the lack of studies performing a head-to-head analysis under identical conditions, the modification of betulin to this compound appears to modulate its cytotoxic profile. The primary mechanism of action for betulin and its derivatives is believed to be the induction of apoptosis through the intrinsic mitochondrial pathway. Further research is warranted to directly compare the efficacy and elucidate the specific molecular targets of this compound in comparison to betulin, which could pave the way for the development of more potent anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Unveiling the Potency of 3-Oxobetulin Acetate: A Comparative Analysis of Betulin Derivatives in Cancer and Inflammation
For Immediate Release
In the landscape of oncological and anti-inflammatory research, the quest for novel, efficacious therapeutic agents is perpetual. Among the promising candidates are derivatives of betulin (B1666924), a naturally occurring pentacyclic triterpene. This guide offers a comprehensive comparison of the efficacy of 3-Oxobetulin acetate (B1210297) against other notable betulin derivatives, supported by experimental data to empower researchers, scientists, and drug development professionals in their pursuit of next-generation therapies.
Quantitative Efficacy Analysis: A Head-to-Head Comparison
The following tables summarize the cytotoxic and anti-inflammatory activities of 3-Oxobetulin acetate and other key betulin derivatives, providing a clear, data-driven overview of their relative potencies.
Table 1: Comparative Cytotoxicity of Betulin Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| This compound | P388 (Murine Lymphocytic Leukemia) | Not Specified | 0.25 | [1][2][3] |
| MCF-7 (Human Breast Cancer) | Not Specified | 16.57 | [1][2][3] | |
| SF-268 (Human CNS Cancer) | Not Specified | 21.96 | [1][2][3] | |
| H460 (Human Lung Cancer) | Not Specified | 10.77 | [1][2][3] | |
| KM20L2 (Human Colon Cancer) | Not Specified | 26.31 | [1][2][3] | |
| Betulin | Multiple Cancer Cell Lines | Various | Generally > 10 µM | |
| Betulinic Acid | Multiple Cancer Cell Lines | Various | 1 - 20 µM | |
| 28-O-propynoylbetulin | CCRF/CEM (Human Leukemia) | Not Specified | < 0.04 | |
| 3,28-di-O-acryl betulin | HeLa (Human Cervical Cancer) | Not Specified | 1.8 | |
| 3-O-(3',3'-dimethylsuccinyl)betulinic acid | Anti-HIV Activity | Not Specified | - | |
| Betulin-l-lysine ester | Me-45 (Human Melanoma) | Proliferation Assay | 2.456 | |
| Betulin-l-ornithine ester | Me-45 (Human Melanoma) | Proliferation Assay | 2.465 |
Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Table 2: Comparative Anti-Inflammatory Activity of Betulin Derivatives
| Compound | Assay | Cell Line / Model | Endpoint | IC50 (µM) | Reference |
| Betulin | Griess Assay | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | > 50 | |
| Betulinic Acid | Griess Assay | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | ~20-50 | |
| Pyrazole-fused betulin derivative (Compound 9) | Griess Assay | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | < 10 | |
| Betulinic Acid | Not Specified | Not Specified | PGE2 Production | 2.59 |
Experimental Protocols: Methodologies for Key Assays
To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited are provided below.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized and quantified spectrophotometrically.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
2. SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, and therefore to the cell number.
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at 510 nm.
Anti-Inflammatory Assay
Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages and treat with the test compounds for a predetermined time, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Reading: After a short incubation period at room temperature, measure the absorbance at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and experimental designs.
Discussion and Future Directions
The data presented herein indicates that this compound possesses significant cytotoxic activity against a range of cancer cell lines, with particular potency against murine lymphocytic leukemia. While direct comparative studies are limited, the available data suggests its efficacy is comparable to or, in some cases, may exceed that of its parent compound, betulin, and the well-studied betulinic acid. The introduction of the oxo group at the C-3 position and the acetate group at C-28 likely influences the compound's polarity and interaction with cellular targets, contributing to its bioactivity.
The anti-inflammatory potential of betulin derivatives is also a promising area of investigation. While quantitative data for this compound in this regard is not as readily available, the known mechanisms of related compounds, such as the inhibition of the NF-κB pathway and activation of the Nrf2 pathway, suggest that it may also exert beneficial effects in inflammatory conditions.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Head-to-head comparative studies with a broader panel of betulin derivatives under standardized conditions are crucial for a definitive assessment of its relative efficacy. Moreover, in-depth mechanistic studies are needed to identify its specific molecular targets and signaling pathways. Such investigations will be instrumental in guiding the rational design of future betulin-based therapeutics with enhanced potency and selectivity.
References
Validating the In Vivo Anti-inflammatory Efficacy of 3-Oxobetulin Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of 3-Oxobetulin acetate (B1210297), benchmarked against its parent compound, betulinic acid, and established anti-inflammatory agents. The information is collated from multiple preclinical studies, presenting key experimental data, detailed protocols, and insights into the underlying signaling pathways. Due to the limited direct research on 3-Oxobetulin acetate, this guide leverages data from closely related and potent betulinic acid derivatives, specifically a pyrazole-fused derivative and an enone derivative, to project its potential efficacy.
Comparative Efficacy in Preclinical Models
The anti-inflammatory potential of this compound and its analogs has been evaluated in well-established in vivo models of inflammation. The following tables summarize the quantitative data from these studies, offering a side-by-side comparison with standard-of-care anti-inflammatory drugs.
Carrageenan-Induced Paw Edema Model
This model assesses the ability of a compound to reduce acute inflammation. Edema is induced by injecting carrageenan into the paw of a mouse or rat, and the swelling is measured over time. The percentage of edema inhibition reflects the anti-inflammatory activity.
| Compound | Dose | Animal Model | Time Point | Edema Inhibition (%) | Reference |
| Betulinic Acid | 40 mg/kg | Rat | 3 hours | ~65.7% | [1] |
| Pyrazole-Fused Betulin (B1666924) Derivative (Cmpd 9) | 50 mg/kg | Mouse | 6 hours | ~64% | [2] |
| Dexamethasone | 1 mg/kg | Mouse | 5 hours | Significant reduction | [3] |
| Indomethacin | 5 mg/kg | Rat | 3 hours | ~71.4% | [1] |
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model mimics systemic inflammation by administering bacterial lipopolysaccharide (LPS), which triggers a cascade of pro-inflammatory cytokines. The efficacy of a compound is determined by its ability to reduce the levels of these cytokines in the serum.
| Compound | Dose | Animal Model | Cytokine Measured | Reduction (%) | Reference |
| Betulinic Acid | 10, 40 mg/kg | Mouse | IL-1β | Significant reduction | [4][5] |
| Betulinic Acid | 10, 40 mg/kg | Mouse | IL-6 | Significant reduction | [4][5] |
| Celecoxib | 20 mg/kg | Rat | IL-1β, TNF-α | Significant reduction | [6] |
| Dexamethasone | 2 mg/kg | Mouse | IL-6, TNF-α | Significant reduction | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Procedure:
-
Male Swiss albino mice (25-30g) are divided into control, standard, and test groups.
-
The test compound (e.g., Pyrazole-fused betulin derivative) or standard drug (e.g., Dexamethasone, Indomethacin) is administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.
-
After a predetermined time (e.g., 60 minutes), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar tissue of the left hind paw of each mouse.[2]
-
The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.[4][5][8]
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw swelling in the control group, and Vt is the average paw swelling in the test group.
Lipopolysaccharide (LPS)-Induced Endotoxemia
Objective: To assess the effect of a test compound on systemic inflammation and cytokine production.
Procedure:
-
Male C57BL/6 mice (6-8 weeks old) are divided into control, LPS, and treatment groups.
-
The treatment group receives the test compound (e.g., Betulinic acid) via intraperitoneal or oral administration.
-
After a specified pretreatment time (e.g., 1 hour), mice are injected intraperitoneally with LPS (e.g., 50 mg/kg). The control group receives saline.
-
Blood samples are collected at a specific time point post-LPS injection (e.g., 2 hours) for cytokine analysis.
-
Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA kits.[4][5]
-
The percentage reduction in cytokine levels in the treated group is calculated relative to the LPS-only group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of betulinic acid and its derivatives are primarily mediated through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Betulinic acid has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[9]
MAPK Signaling Pathway
The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Inflammatory stimuli activate these kinases, which in turn phosphorylate and activate transcription factors like AP-1. This leads to the expression of various inflammatory mediators. Betulinic acid has been shown to reduce the phosphorylation of JNK, p38, and ERK1/2, thereby inhibiting the downstream inflammatory response.[10]
Experimental Workflow
The general workflow for evaluating the in vivo anti-inflammatory effects of a novel compound like this compound is a multi-step process that begins with the selection of an appropriate animal model and culminates in the analysis of inflammatory markers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of non-steroidal anti-inflammatory agents on behavioural changes and cytokine production following systemic inflammation: Implications for a role of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect and potential mechanism of betulinic acid on λ-carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of 3-Oxobetulin Acetate: A Comparative Analysis
For Immediate Release
Shanghai, China – December 12, 2025 – In the continuous quest for novel and effective anti-cancer therapeutics, the synthetic triterpenoid (B12794562) 3-Oxobetulin acetate (B1210297) has demonstrated notable activity against a range of cancer cell lines. This guide provides a comprehensive cross-validation of its efficacy, presenting a comparative analysis with established chemotherapeutic agents, detailed experimental methodologies, and an exploration of its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology research.
Comparative Efficacy of 3-Oxobetulin Acetate
This compound, a derivative of betulin (B1666924), has shown selective cytotoxicity against various human cancer cell lines. Its growth-inhibitory effects have been quantified using standard in vitro assays, with the resulting IC50 and GI50 values summarized in the table below. For comparative purposes, IC50 values for the widely used chemotherapeutic agents, doxorubicin (B1662922) and cisplatin, are also provided for relevant cell lines. It is important to note that the data for this compound and the comparative drugs are compiled from different studies; therefore, a direct comparison should be interpreted with caution due to potential variations in experimental conditions.
| Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µg/mL) | Reference |
| This compound | P388 | Murine Lymphocytic Leukemia | 0.12 (EC50) | [1][2] |
| MCF-7 | Human Breast Cancer | 8.0 | [1][2] | |
| SF-268 | Human CNS Cancer | 10.6 | [1][2] | |
| H460 | Human Lung Cancer | 5.2 | [1][2] | |
| KM20L2 | Human Colon Cancer | 12.7 | [1][2] | |
| BxPC-3 | Human Pancreatic Cancer | >10 | [1][2] | |
| DU145 | Human Prostate Cancer | >10 | [1][2] | |
| Doxorubicin | MCF-7 | Human Breast Cancer | 0.4 - 8.306 | [3] |
| Cisplatin | H460 | Human Lung Cancer | 0.33 - 32.35 | [4][5] |
The data indicates that this compound is active against leukemia, breast, CNS, lung, and colon cancer cell lines, while showing limited activity against the tested pancreatic and prostate cancer cell lines.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the comparative drugs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Analysis of Apoptosis-Related Proteins (Western Blotting)
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. This method is crucial for investigating the molecular pathways involved in drug-induced apoptosis.
Procedure:
-
Cell Lysis: After treatment with the test compounds for the desired time, cells are harvested and washed with ice-cold PBS. The cell pellet is then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, denatured by heating, and then separated by size through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control protein (e.g., β-actin or GAPDH).
Visualizing the Mechanism of Action
To elucidate the logical flow of the experimental process and the potential signaling cascade initiated by this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the anti-cancer activity of this compound.
Based on studies of structurally related betulin derivatives, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates this proposed signaling cascade.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
References
A Comparative Analysis of 3-Oxobetulin Acetate and Other HIV Inhibitors for Researchers and Drug Development Professionals
An in-depth guide comparing the anti-HIV activity, cytotoxicity, and mechanisms of action of 3-Oxobetulin acetate (B1210297) with established HIV inhibitors across different classes.
This publication provides a comparative analysis of 3-Oxobetulin acetate, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, against a panel of well-characterized HIV inhibitors. This guide is intended for researchers, scientists, and drug development professionals working in the field of HIV therapeutics. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to facilitate a comprehensive understanding of the therapeutic potential of these compounds.
Executive Summary
The global effort to combat HIV/AIDS has led to the development of a diverse arsenal (B13267) of antiretroviral drugs targeting various stages of the viral life cycle. This guide focuses on a comparative analysis of this compound, a potential HIV maturation inhibitor, with representatives from other major classes of HIV inhibitors:
-
Maturation Inhibitors: Bevirimat (B1684568)
-
Entry Inhibitors: Enfuvirtide
-
Reverse Transcriptase Inhibitors (NRTIs): Zidovudine (AZT)
-
Integrase Inhibitors (INSTIs): Raltegravir (B610414)
-
Protease Inhibitors (PIs): Darunavir
Our analysis reveals that while this compound demonstrates anti-HIV activity, its potency is significantly lower than that of the clinically established inhibitors. The data presented herein, including 50% effective concentrations (EC50), 50% cytotoxic concentrations (CC50), and selectivity indices (SI), provide a quantitative basis for these comparisons.
Data Presentation: A Quantitative Comparison of HIV Inhibitors
The following table summarizes the in vitro anti-HIV activity and cytotoxicity of this compound and other selected HIV inhibitors. The data has been compiled from various sources and, where possible, standardized to facilitate comparison. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies (e.g., cell lines, virus strains, and assay methods).
| Inhibitor Class | Compound | Target | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line |
| Maturation Inhibitor | This compound | Gag polyprotein | 13.4[1] | >50 (in A375 melanoma cells)[2] | >3.7 | MT-2[1] |
| Maturation Inhibitor | Bevirimat | Gag polyprotein | ~0.01 | >100[3] | >10,000 | MT-4, PBMCs[3] |
| Entry Inhibitor | Enfuvirtide | gp41 | Potent in vitro activity[4] | Not typically associated with cytotoxicity[5] | High | Various |
| Reverse Transcriptase Inhibitor | Zidovudine (AZT) | Reverse Transcriptase | 0.0022 - 0.0066 | 34.05 | >5159 - 15477 | MT-4[6] |
| Integrase Inhibitor | Raltegravir | Integrase | Low nanomolar range | >50 | High | MAGIC-5A, MT-2[7] |
| Protease Inhibitor | Darunavir | Protease | 0.001 - 0.005 | >100 | >20,000 | Various[8] |
Mechanism of Action and Signaling Pathways
HIV inhibitors function by targeting specific, critical steps in the viral life cycle. Understanding these mechanisms is paramount for the development of new therapeutic strategies and for managing drug resistance.
HIV Life Cycle Overview
The following diagram illustrates the major stages of the HIV-1 life cycle, which serves as a map for the targets of different classes of antiretroviral drugs.
Figure 1: Simplified overview of the HIV-1 life cycle highlighting the main stages targeted by antiretroviral drugs.
Mechanism of Maturation Inhibitors
Maturation inhibitors, including bevirimat and potentially this compound, target the final step in the HIV replication cycle.[9][10] They interfere with the proteolytic cleavage of the Gag polyprotein, specifically the conversion of the capsid-spacer peptide 1 (CA-SP1) precursor protein (p25) to the mature capsid protein (p24).[10] This inhibition leads to the production of immature, non-infectious viral particles with defective cores.[10]
The following diagram illustrates the Gag polyprotein processing pathway and the point of inhibition by maturation inhibitors.
Figure 2: HIV Gag polyprotein processing pathway and the mechanism of action of maturation inhibitors.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section outlines the general methodologies for key experiments used in the evaluation of anti-HIV compounds.
1. Anti-HIV Activity Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.
-
Cell Lines: Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-2, MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Virus: Laboratory-adapted HIV-1 strains (e.g., NL4-3, IIIB) or clinical isolates are used to infect the cells.
-
Procedure:
-
Seed the target cells in a 96-well plate.
-
Prepare serial dilutions of the test compound.
-
Infect the cells with a standardized amount of HIV-1 in the presence of the test compound.
-
Include control wells with infected cells without the compound (virus control) and uninfected cells (cell control).
-
Incubate the plates for 3-7 days at 37°C.
-
After incubation, collect the cell culture supernatant.
-
Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits p24 production by 50% compared to the virus control.
-
2. Cytotoxicity Assay (MTT or XTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic effects of the test compounds.
-
Cell Lines: The same cell lines used for the anti-HIV activity assay are used to assess cytotoxicity.
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Include control wells with untreated cells.
-
Incubate the plates for the same duration as the anti-HIV activity assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.
-
Incubate for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anti-HIV activity and cytotoxicity of a test compound.
Figure 3: General experimental workflow for the in vitro evaluation of anti-HIV compounds.
Conclusion
This comparative analysis provides a valuable resource for researchers and drug developers by contextualizing the anti-HIV activity of this compound alongside established HIV inhibitors. While this compound demonstrates activity, its significantly lower potency compared to bevirimat and other classes of inhibitors suggests that further structural modifications would be necessary to enhance its therapeutic potential. The provided experimental protocols and pathway diagrams offer a framework for the continued investigation and development of novel anti-HIV agents. Future studies should focus on obtaining comprehensive and directly comparable datasets to facilitate more precise evaluations of new chemical entities in the fight against HIV.
References
- 1. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl Amine Bevirimat Derivatives Are Potent and Broadly Active HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enfuvirtide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT Signaling Pathways and Inhibitors Affect Reversion of Envelope-Mutated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are HIV-1 maturation inhibitors and how do they work? [synapse.patsnap.com]
Unraveling the Inactivity of 3-Oxobetulin Acetate in BxPC-3 and DU145 Cancer Cells: A Comparative Guide
For Immediate Release
A comprehensive analysis of the molecular factors contributing to the observed inactivity of 3-Oxobetulin acetate (B1210297) in BxPC-3 pancreatic and DU145 prostate cancer cell lines is presented. This guide synthesizes available data to offer potential mechanistic explanations for researchers and drug development professionals.
While derivatives of betulinic acid have shown promise as anti-cancer agents, 3-Oxobetulin acetate remains notably inactive against the BxPC-3 pancreatic and DU145 prostate cancer cell lines.[1][2] This comparative guide explores the potential reasons for this lack of efficacy by examining the intrinsic molecular characteristics of these cell lines and the known mechanisms of action of related compounds.
Comparative Efficacy of this compound
The table below summarizes the reported growth inhibitory concentrations (GI50) of this compound against various cancer cell lines, highlighting its inactivity in BxPC-3 and DU145 cells.
| Cell Line | Cancer Type | GI50 (µg/mL) | Reference |
| BxPC-3 | Pancreatic | >10 | [1][2] |
| DU145 | Prostate | >10 | [1][2] |
| P388 | Murine Leukemia | 0.12 (EC50) | [1][2] |
| MCF-7 | Breast | 8 | [1][2] |
| SF-268 | CNS | 10.6 | [1][2] |
| H460 | Lung | 5.2 | [1][2] |
| KM20L2 | Colon | 12.7 | [1][2] |
Potential Mechanisms of Inactivity
The lack of response to this compound in BxPC-3 and DU145 cells is likely not due to common multidrug resistance mechanisms, as betulinic acid and its derivatives are often effective against cells overexpressing P-glycoprotein.[3] Instead, the inactivity is likely rooted in the specific molecular landscapes of these cell lines.
BxPC-3: A Profile of Intrinsic Resistance
The BxPC-3 cell line, derived from a primary pancreatic adenocarcinoma, is known for its intrinsic resistance to several chemotherapeutic agents, including gemcitabine.[4][5] This resistance is associated with a distinct molecular profile:
-
Epithelial-to-Mesenchymal Transition (EMT): BxPC-3 cells express proteins associated with EMT, a process linked to drug resistance.[4]
-
Metabolic Profile: These cells show differential expression of proteins involved in glutathione (B108866) and cysteine/methionine metabolism, which can contribute to the detoxification of therapeutic compounds.[4]
-
Signaling Pathways: BxPC-3 cells have frequently dysregulated signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] The molecular target of this compound may not be present or may be constitutively bypassed in these cells.
DU145: A Landscape of Altered Signaling
The DU145 prostate cancer cell line, derived from a brain metastasis, also exhibits a unique resistance profile.
-
Kinase Inhibitor Resistance: DU145 cells are resistant to a number of kinase inhibitors, suggesting robust and potentially redundant signaling pathways that can compensate for the effects of targeted agents.[7]
-
Gene Expression Profile: Compared to other prostate cancer cell lines like LNCaP, DU145 cells have a distinct gene expression signature, with significant differences in genes related to extracellular matrix organization and cell adhesion.[8] This could alter the cellular environment in a way that reduces the effectiveness of certain drugs.
-
Androgen Independence: As an androgen-independent cell line, DU145 has signaling pathways that are not reliant on the androgen receptor, a common target in prostate cancer therapy.[8]
Experimental Methodologies
The data presented in this guide is based on standard in vitro assays used to determine the cytotoxic and growth-inhibitory effects of chemical compounds on cancer cell lines.
Cell Viability and Growth Inhibition Assays (e.g., MTT, SRB):
-
Cell Seeding: BxPC-3 and DU145 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT to a purple formazan (B1609692) product, which is then solubilized and measured spectrophotometrically.
-
SRB Assay: Cells are fixed with trichloroacetic acid, and the cellular proteins are stained with sulforhodamine B. The bound dye is then solubilized and the absorbance is measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to untreated control cells. The GI50 value, the concentration of the compound that causes 50% growth inhibition, is then determined.
Visualizing Potential Resistance Pathways
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to understanding the inactivity of this compound.
Caption: Potential resistance pathways in BxPC-3 and DU145 cells.
Caption: Workflow for in vitro assessment of compound activity.
Conclusion
The inactivity of this compound in BxPC-3 and DU145 cancer cells is likely a multifactorial issue stemming from the intrinsic and distinct molecular characteristics of each cell line. For BxPC-3, factors such as its metabolic profile geared towards detoxification and altered signaling pathways may play a significant role. In DU145 cells, inherent resistance to a broad range of targeted inhibitors and a unique gene expression profile likely contribute to the lack of response. Further research, including molecular docking studies to identify the putative targets of this compound and subsequent expression analysis in these cell lines, is necessary to definitively elucidate the precise mechanisms of this inactivity. Understanding these resistance mechanisms is crucial for the development of more effective and targeted cancer therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Betulinic Acid Exerts Cytotoxic Activity Against Multidrug-Resistant Tumor Cells via Targeting Autocrine Motility Factor Receptor (AMFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Proteomic Profiling of Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of chemoresistance-related mRNAs based on gemcitabine-resistant pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BxPC3 Cell Line - Creative Biogene [creative-biogene.com]
- 7. Sensitivity Profiles of Human Prostate Cancer Cell Lines to an 80 Kinase Inhibitor Panel | Anticancer Research [ar.iiarjournals.org]
- 8. Comparison of baseline global gene expression profiles of prostate cancer cell lines LNCaP and DU145 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-Oxobetulin Acetate and Cisplatin in Lung Cancer Cells
In the landscape of lung cancer therapeutics, the evaluation of novel compounds against established chemotherapeutic agents is crucial for advancing treatment strategies. This guide provides a detailed, data-driven comparison of the in vitro efficacy of 3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring triterpenoid (B12794562) betulin, and cisplatin (B142131), a cornerstone of lung cancer chemotherapy, against non-small cell lung cancer (NSCLC) cells.
Quantitative Comparison of Cytotoxicity
The direct comparison of the cytotoxic effects of 3-Oxobetulin acetate and cisplatin on the human NCI-H460 large cell lung carcinoma cell line reveals the following:
| Compound | Cell Line | Assay | Parameter | Value | Molar Concentration (µM) |
| This compound | NCI-H460 | Not Specified | GI₅₀ | 5.2 µg/mL | ~10.77 µM |
| Cisplatin | NCI-H460 | MTT Assay | IC₅₀ | 0.33 µmol/L | 0.33 µM |
| Cisplatin | NCI-H460 | MTT Assay | IC₅₀ | 3.5 µg/mL | ~11.66 µM |
| Cisplatin | NCI-H460 | CCK-8 Assay | IC₅₀ | 4.83 µM | 4.83 µM |
Note: The GI₅₀ (Growth Inhibition 50) and IC₅₀ (Inhibitory Concentration 50) values represent the concentration of the compound required to inhibit cell growth or viability by 50%. Molar concentrations were calculated using the molecular weights of this compound (482.74 g/mol ) and cisplatin (300.05 g/mol ). The variability in cisplatin's IC₅₀ values can be attributed to differences in experimental conditions such as incubation time and specific assay protocols.
Mechanisms of Action
This compound: An Emerging Anticancer Agent
While specific mechanistic studies on this compound in lung cancer cells are limited, its parent compound, betulin, and related derivatives have been shown to induce apoptosis and inhibit tumor growth in various cancer models. The anticancer activity of these triterpenoids is often associated with the induction of the intrinsic apoptotic pathway.
Cisplatin: The Established DNA Damaging Agent
Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to DNA damage.[1] This damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.[2][3] In lung cancer cells, cisplatin has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[3][4] It can also activate various signaling pathways, including those involving p53 and mitogen-activated protein kinases (MAPKs), which contribute to its anticancer effects.[3] However, cisplatin treatment can also activate pro-survival pathways like NF-κB, which may contribute to chemoresistance.[5]
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways implicated in the anticancer activity of triterpenoids (as a proxy for this compound) and the well-established pathways for cisplatin in lung cancer cells.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A common method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6]
Experimental Workflow for MTT Assay
Detailed Protocol:
-
Cell Seeding: NCI-H460 cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either this compound or cisplatin. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[2]
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[7]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ or GI₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Based on the available in vitro data, both this compound and cisplatin demonstrate cytotoxic activity against the NCI-H460 lung cancer cell line. While cisplatin is a well-characterized agent with a clear mechanism of action involving DNA damage, the precise molecular targets and signaling pathways of this compound in lung cancer cells require further investigation. The preliminary data for this compound are promising and warrant more extensive studies to fully elucidate its therapeutic potential and mechanism of action in comparison to standard chemotherapeutic agents like cisplatin. Future research should focus on direct, parallel comparisons of these compounds under identical experimental conditions to provide a more definitive assessment of their relative efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. geneonline.com [geneonline.com]
- 6. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Validating the Mechanism of Action of 3-Oxobetulin Acetate: A Comparative Guide to Knockout Studies and Alternative Apoptosis-Inducing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental strategies to validate the mechanism of action of 3-Oxobetulin acetate (B1210297), a promising anti-cancer compound. We explore the use of knockout studies to elucidate its function and compare its proposed activity with well-characterized apoptosis-inducing agents and other relevant inhibitors.
Unraveling the Action of 3-Oxobetulin Acetate: A Proposed Mechanism
This compound, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), has demonstrated significant anti-proliferative effects against various cancer cell lines. While its precise molecular target remains to be definitively identified, accumulating evidence suggests that like other betulin derivatives, it likely induces apoptosis through the intrinsic or mitochondrial pathway. This pathway is characterized by the activation of a cascade of caspases, ultimately leading to programmed cell death.
To rigorously validate this proposed mechanism and identify the key molecular players, knockout studies offer a powerful and precise approach.
Validating the Mechanism: A Step-by-Step Guide to CRISPR-Cas9 Knockout Studies
CRISPR-Cas9 gene editing provides a robust method to create knockout cell lines to investigate the necessity of specific genes in the cytotoxic action of this compound. Below is a detailed protocol for this purpose.
Experimental Protocol: CRISPR-Cas9 Mediated Knockout for Target Validation
Objective: To determine if the knockout of a candidate gene involved in the apoptosis pathway confers resistance to this compound-induced cell death.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Culture medium and supplements
-
CRISPR-Cas9 system components:
-
Cas9 nuclease expression vector (or purified Cas9 protein)
-
Synthesized single guide RNA (sgRNA) targeting the gene of interest
-
-
Transfection reagent
-
Puromycin (B1679871) or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents
-
Surveyor nuclease or T7 endonuclease I
-
Sanger sequencing service
-
Western blotting reagents
-
This compound
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
sgRNA Design and Synthesis:
-
Design 2-3 sgRNAs targeting a critical exon of the gene of interest using a publicly available design tool.
-
Synthesize the designed sgRNAs.
-
-
Transfection:
-
Co-transfect the cancer cells with the Cas9 expression vector and the synthesized sgRNA using a suitable transfection reagent.
-
Include a control group with a non-targeting sgRNA.
-
-
Selection of Edited Cells:
-
If the Cas9 vector contains a selection marker (e.g., puromycin resistance), apply the selection antibiotic to eliminate non-transfected cells.
-
-
Single-Cell Cloning:
-
Isolate single cells from the selected population into individual wells of a 96-well plate to generate monoclonal cell lines.
-
-
Verification of Knockout:
-
Genomic Level:
-
Extract genomic DNA from the monoclonal cell lines.
-
Amplify the target region by PCR.
-
Perform a mismatch cleavage assay (e.g., Surveyor or T7E1 assay) to screen for insertions/deletions (indels).
-
Confirm the knockout by Sanger sequencing of the PCR products from positive clones.
-
-
Protein Level:
-
Confirm the absence of the target protein in the knockout clones by Western blotting.
-
-
-
Functional Validation:
-
Treat both the wild-type and validated knockout cell lines with a dose range of this compound.
-
Assess cell viability after a defined incubation period using a suitable assay.
-
Resistance to this compound in the knockout cell line compared to the wild-type would validate the target's role in its mechanism of action.
-
Workflow for CRISPR-Cas9 Knockout Validation
Reproducibility of Published Findings on 3-Oxobetulin Acetate's Bioactivity: A Comparative Guide
A comprehensive analysis of the existing literature on the biological activities of 3-Oxobetulin acetate (B1210297), with a focus on its anticancer, anti-HIV, and anti-leishmanial properties. This guide provides a comparative assessment of its performance against related compounds, betulin (B1666924) and betulinic acid, supported by available experimental data and detailed methodologies to aid in the reproducibility of these findings.
Introduction
3-Oxobetulin acetate is a derivative of betulin, a naturally occurring pentacyclic triterpene found in the bark of birch trees. While betulin and its more oxidized derivative, betulinic acid, have been extensively studied for their wide range of biological activities, this compound has also emerged as a compound of interest for its potential therapeutic applications. This guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource to evaluate the reproducibility of published findings on the bioactivity of this compound. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a practical tool for comparative analysis and future research.
Anticancer Activity
This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. The primary mechanism of action for related compounds like betulinic acid involves the induction of apoptosis through the mitochondrial pathway.[1][2]
Comparative Data
| Compound | Cell Line | Assay | Activity (µg/mL) | Activity (µM) | Reference |
| This compound | P388 (Murine Lymphocytic Leukemia) | EC50 | 0.12 | ~0.25 | [3] |
| This compound | MCF-7 (Breast Cancer) | GI50 | 8 | ~16.57 | [3] |
| This compound | SF-268 (CNS Cancer) | GI50 | 10.6 | ~21.96 | [3] |
| This compound | H460 (Lung Cancer) | GI50 | 5.2 | ~10.77 | [3] |
| This compound | KM20L2 (Colon Cancer) | GI50 | 12.7 | ~26.31 | [3] |
| Betulinic Acid | A549 (Lung Carcinoma) | IC50 | <10 | - | [4] |
| Betulinic Acid | CAOV3 (Ovarian Cancer) | IC50 | >10 | - | [4] |
| Betulin | A549 (Lung Cancer) | IC50 | 15.51 | ~35.0 | [5] |
| Betulin | MCF-7 (Breast Cancer) | IC50 | 38.82 | ~87.6 | [5] |
Experimental Protocols
Cell Viability and Growth Inhibition Assays (General Protocol based on related studies)
A common method to assess anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (Sulphorhodamine B) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (this compound, betulin, betulinic acid) dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.
-
MTT Assay: MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. The formazan is then solubilized with a solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye is then solubilized with a Tris-base solution, and the absorbance is read at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The percentage of cell viability or growth inhibition is calculated relative to untreated control cells. The IC50, EC50, or GI50 values (the concentration of the compound that causes 50% inhibition of cell growth or viability) are determined from dose-response curves.
Signaling Pathway
The anticancer activity of betulinic acid, a close analog of this compound, is known to be mediated through the intrinsic pathway of apoptosis. This process involves the mitochondria and a cascade of caspase activation.
Anti-HIV Activity
This compound has been reported to inhibit the replication of the Human Immunodeficiency Virus (HIV). Betulinic acid derivatives, in particular, have been extensively studied as a class of anti-HIV agents, with some acting as maturation inhibitors.[4][6][7]
Comparative Data
| Compound | Virus Strain | Cell Line | Assay | Activity (µM) | Reference |
| This compound | X4 tropic recombinant HIV (NL4.3-Ren) | MT-2 lymphoblastoid cells | IC50 | 13.4 | [3] |
| Betulinic Acid Derivative (Bevirimat) | HIV-1 | H9 lymphocytes | EC50 | <0.00035 | [6] |
| Betulin Derivative | HIV-1 | H9 lymphocytes | EC50 | 0.00066 | [3] |
Experimental Protocols
Anti-HIV Replication Assay (General Protocol)
-
Cell Culture and Infection: A suitable host cell line (e.g., MT-2 or H9 lymphocytes) is cultured and infected with a specific strain of HIV-1.
-
Compound Treatment: The infected cells are treated with various concentrations of the test compounds.
-
Incubation: The cultures are incubated for a period that allows for viral replication (e.g., 4-5 days).
-
Quantification of Viral Replication: The extent of viral replication is measured using methods such as:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase (RT) Assay: Measures the activity of the viral enzyme reverse transcriptase.
-
Luciferase Reporter Assay: For recombinant viruses expressing a reporter gene like luciferase, the reporter activity is measured.
-
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve. Cytotoxicity of the compounds on the host cells is also determined to assess the therapeutic index.
Experimental Workflow
Anti-leishmanial Activity
This compound has shown activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Several derivatives of betulin and betulinic acid have also been investigated for their anti-leishmanial properties.[1]
Comparative Data
| Compound | Parasite | Stage | Assay | Activity (µM) | Reference |
| This compound | L. donovani | Amastigotes | - | Active at 50 | [3] |
| Betulonic Acid | L. donovani | Axenic Amastigotes | GI50 | 14.6 | [1] |
| Betulin Derivative (BT06) | Leishmania sp. | Promastigotes | IC50 | 50.8 | [8] |
| Betulinic Acid Derivative (AB13) | Leishmania sp. | Promastigotes | IC50 | 25.8 | [8] |
Experimental Protocols
Anti-leishmanial Assay (General Protocol)
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199). For amastigote assays, a host cell line (e.g., THP-1 macrophages) is infected with promastigotes, which then transform into amastigotes.
-
Compound Treatment: The parasites (promastigotes or infected macrophages) are treated with different concentrations of the test compounds.
-
Incubation: The cultures are incubated for a specific period (e.g., 72 hours).
-
Viability/Proliferation Assessment:
-
Promastigotes: Parasite viability can be assessed by counting motile parasites using a hemocytometer or by using a colorimetric assay like the MTT assay.
-
Amastigotes: The number of amastigotes per macrophage is determined by microscopic examination of stained slides (e.g., Giemsa stain).
-
-
Data Analysis: The concentration of the compound that inhibits parasite growth by 50% (GI50 or IC50) is calculated. Cytotoxicity against the host macrophage cell line is also determined to assess selectivity.
Conclusion
The published data indicates that this compound possesses a range of biological activities, including anticancer, anti-HIV, and anti-leishmanial effects. When compared to its parent compound, betulin, and the related betulinic acid, this compound demonstrates comparable or, in some cases, more potent activity. However, for a comprehensive and conclusive comparison, direct head-to-head studies under identical experimental conditions are necessary. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate the replication and further investigation of these promising findings. Further research is warranted to fully elucidate the mechanisms of action of this compound and to explore its full therapeutic potential.
References
- 1. Quantitative Structure-activity Relationship Study of Betulinic Acid Derivatives Against HIV using SMILES-based Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-AIDS agents. 32. Synthesis and anti-HIV activity of betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral effect of phytochemicals from medicinal plants: Applications and drug delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of 3-Oxobetulin Acetate and Its Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The stability of a drug candidate is a critical determinant of its therapeutic potential, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This guide provides a comparative overview of the stability of 3-Oxobetulin acetate (B1210297), a promising derivative of the naturally occurring triterpenoid (B12794562) betulin (B1666924), and its key analogs: Betulin, Betulonic acid, and Betulinic acid. While direct comparative forced degradation studies are not extensively available in published literature, this document synthesizes existing data and outlines the necessary experimental framework for such an analysis.
Introduction to 3-Oxobetulin Acetate and Its Analogs
This compound is a semi-synthetic derivative of betulin, a pentacyclic triterpenoid abundant in the bark of birch trees.[1] Both betulin and its derivatives, including betulinic acid, have garnered significant interest in the scientific community for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The modification of betulin's core structure, such as the oxidation at the C-3 position to form an oxo group and acetylation at C-28, can significantly alter its physicochemical properties, including stability. Understanding these differences is paramount for the selection and development of the most viable drug candidates.
Comparative Stability Profile
Based on available data and the chemical nature of the compounds, a qualitative comparison of their stability is presented below. It is important to note that the following table is a summary based on disparate sources and general chemical principles, and direct quantitative comparisons from a single study are not available.
| Compound | Structure | General Stability | Susceptibility to Degradation |
| This compound | A derivative with an oxo group at C-3 and an acetate group at C-28. | Generally stable under recommended storage conditions (cool, dry, dark). Shelf life of over two years when stored properly at -20°C. | The ester linkage at C-28 is susceptible to hydrolysis under acidic or basic conditions. The ketone at C-3 may be susceptible to certain redox reactions. |
| Betulin | A lupane-type triterpenoid with hydroxyl groups at C-3 and C-28. | Considered relatively stable. However, it is susceptible to oxidation. | The double bond in the isopropenyl group and the secondary hydroxyl group are potential sites for oxidation (photo-oxidation and autoxidation).[4] |
| Betulonic acid | An oxidized derivative of betulin with a ketone at C-3 and a carboxylic acid at C-28. | Appears to be stable in biological matrices like rat plasma.[4] | The carboxylic acid group can undergo esterification. The overall structure is generally more resistant to oxidation compared to betulin due to the absence of the C-3 hydroxyl group. |
| Betulinic acid | An oxidized derivative of betulin with a hydroxyl group at C-3 and a carboxylic acid at C-28. | Generally stable, but its poor aqueous solubility can be a limiting factor in stability studies in solution.[5] | Similar to betulin, the C-3 hydroxyl group can be a site for oxidation, although the carboxylic acid at C-28 is generally stable. |
Experimental Protocols for a Comparative Stability Study
To definitively compare the stability of this compound and its analogs, a forced degradation study employing a stability-indicating analytical method is required. The following protocols are based on established guidelines from the International Council for Harmonisation (ICH) and methodologies reported for triterpenoids.
1. Stability-Indicating HPLC Method Development
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of a comparative stability study. This method must be able to separate the parent compounds from all potential degradation products.
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water (acidified with acetic or formic acid) is often effective for separating triterpenoids.
-
Detection: UV detection at a wavelength of approximately 210 nm is suitable for these compounds as they lack a strong chromophore.[5] Evaporative Light Scattering Detection (ELSD) can also be employed for universal detection of non-chromophoric compounds.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
2. Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation pathways and products.[6]
-
Preparation of Stock Solutions: Prepare individual stock solutions of this compound, Betulin, Betulonic acid, and Betulinic acid in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24-48 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24-48 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Expose the solid compounds to dry heat at 70°C for 48 hours. Dissolve the stressed solid in the mobile phase before analysis.
-
Photolytic Degradation: Expose the stock solutions to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw aliquots from each stress condition, dilute with the mobile phase to a suitable concentration, and analyze by the validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of degradation for each compound under each stress condition. Identify and, if possible, characterize the major degradation products using techniques like LC-MS and NMR.
Visualizing the Experimental Workflow
References
- 1. Biocatalysis in the Chemistry of Lupane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) | springermedizin.de [springermedizin.de]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of 3-Oxobetulin Acetate: A Comparative Guide to its Inhibitory Concentrations
For researchers and scientists immersed in the field of oncology and drug discovery, identifying compounds with potent cytotoxic activity against cancer cells is a paramount objective. This guide provides a comprehensive comparison of the inhibitory concentration (IC50/GI50) of 3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring triterpenoid (B12794562) betulin (B1666924), against various cancer cell lines. By presenting clear, quantitative data alongside detailed experimental protocols and visual representations of relevant biological pathways, this document aims to be an invaluable resource for professionals in drug development.
Comparative Analysis of Inhibitory Concentrations
The efficacy of an anti-cancer agent is fundamentally measured by its ability to inhibit the growth or induce the death of cancer cells. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are standard metrics used to quantify this activity. The following table summarizes the reported IC50 and GI50 values for 3-Oxobetulin acetate and related betulin derivatives across a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µg/mL) | IC50 / GI50 (µM) | Reference |
| This compound | P388 | Murine Lymphocytic Leukemia | 0.12 (EC50) | - | [1][2] |
| This compound | MCF-7 | Breast Cancer | 8.0 (GI50) | - | [1][2] |
| This compound | SF-268 | CNS Cancer | 10.6 (GI50) | - | [1][2] |
| This compound | H460 | Lung Cancer | 5.2 (GI50) | - | [1][2] |
| This compound | KM20L2 | Colon Cancer | 12.7 (GI50) | - | [1][2] |
| This compound | BxPC-3 | Pancreatic Cancer | >10 (GI50) | - | [1][2] |
| This compound | DU145 | Prostate Cancer | >10 (GI50) | - | [1][2] |
| Betulinic Acid | A375 | Melanoma | - | 154 | [3] |
| Betulinic Acid | MCF-7 | Breast Cancer | - | 112 | [3] |
| Ionic Derivative of Betulinic Acid (Compound 5) | A375 | Melanoma | - | 36 | [3] |
| Ionic Derivative of Betulinic Acid (Compound 5) | MCF-7 | Breast Cancer | - | 25 | [3] |
| Betulin | A549 | Lung Cancer | - | 15.51 | [4] |
| Betulin | MV4-11 | Leukemia | - | 18.16 | [4] |
| Betulin | PC-3 | Prostate Cancer | - | 32.46 | [4] |
| Betulin | MCF-7 | Breast Cancer | - | 38.82 | [4] |
Experimental Protocol: Determining IC50/GI50 via MTT Assay
The data presented in this guide is typically generated using cell viability assays. The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50/GI50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete medium from a stock solution in DMSO. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50/GI50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizing the Underlying Mechanisms
To better understand the biological context of the inhibitory effects of betulin derivatives, the following diagrams illustrate a generalized experimental workflow and a potential signaling pathway involved in their mechanism of action.
Caption: A streamlined workflow for determining the IC50 value of a compound using the MTT assay.
Research into the mechanism of action of betulin and its derivatives suggests that they can induce apoptosis, or programmed cell death, in cancer cells.[4] This process is often mediated by a cascade of enzymes called caspases. While the precise signaling pathway for this compound is still under investigation, a plausible mechanism involves the activation of these apoptotic pathways. Furthermore, betulinic acid has been identified as a potent inhibitor of eukaryotic topoisomerase I, an enzyme crucial for DNA replication and transcription.[5]
Caption: A proposed mechanism of action for betulin derivatives, leading to apoptosis.
This guide provides a foundational understanding of the inhibitory potential of this compound. The presented data and protocols are intended to support further research and development in the quest for novel and effective cancer therapeutics. Researchers are encouraged to use this information as a starting point for their own investigations into the promising anti-cancer properties of this and other betulin derivatives.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic acid, a potent inhibitor of eukaryotic topoisomerase I: identification of the inhibitory step, the major functional group responsible and development of more potent derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
How does 3-Oxobetulin acetate's potency compare to its parent compound betulin?
In the landscape of natural product drug discovery, pentacyclic triterpenes derived from birch bark, such as betulin (B1666924), are gaining significant attention for their therapeutic potential. Chemical modifications to the betulin backbone can dramatically alter its biological activity. This guide provides a detailed comparison of the cytotoxic potency of 3-Oxobetulin acetate (B1210297) against its parent compound, betulin, drawing upon experimental data from a key study on antineoplastic agents.
Comparative Potency Analysis
A study by Pettit, G.R., et al., provides a direct comparison of the cancer cell growth inhibitory effects of betulin and its derivative, 3-Oxobetulin acetate (also referred to as 3-oxo-28-O-acetylbetulin). The results indicate that while chemical modification of betulin can influence its activity, in this specific comparison, the parent compound, betulin, generally retains higher potency against the tested human cancer cell lines.
The data reveals that oxidation at the C-3 position combined with acetylation at C-28 (forming this compound) leads to a decrease in cytotoxic activity against several cancer cell lines when compared to betulin. For instance, betulin exhibited a GI50 value of 2.1 µg/mL against the NCI-H460 lung cancer cell line, whereas this compound was significantly less potent with a GI50 of 5.2 µg/mL.[1] A similar trend was observed for breast (MCF-7) and CNS (SF-268) cancer cell lines.[1] However, for colon cancer (KM20L2), the potency was more comparable, and both compounds were found to be inactive against prostate (DU-145) and pancreatic (BXPC-3) cancer cells at the concentrations tested.[1]
Table 1: Comparative Cytotoxicity (GI50, µg/mL) of Betulin and this compound
| Compound | P388 (Murine Leukemia) | NCI-H460 (Lung) | KM20L2 (Colon) | DU-145 (Prostate) | BXPC-3 (Pancreas) | MCF-7 (Breast) | SF-268 (CNS) |
| Betulin | 3.9 | 2.1 | 13.0 | >10 | >10 | 8.2 | 8.8 |
| This compound | 3.6 | 5.2 | 12.7 | >10 | >10 | 8.0 | 10.6 |
| Data sourced from Pettit, G.R., et al. (2014).[1] |
Experimental Protocols
The following methodology was employed to determine the cancer cell growth inhibition for betulin and its derivatives.
Cell Growth Inhibition Assay:
-
Cell Lines: A panel of human and murine cancer cell lines was utilized, including P388 (murine lymphocytic leukemia), NCI-H460 (lung), KM20L2 (colon), DU-145 (prostate), BXPC-3 (pancreas), MCF-7 (breast), and SF-268 (CNS).
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Stock solutions of the test compounds (Betulin, this compound) were prepared in DMSO.
-
Assay Procedure:
-
Cells were seeded into 96-well microtiter plates at appropriate densities.
-
After a 24-hour pre-incubation period, the medium was removed, and fresh medium containing various concentrations of the test compounds was added.
-
The plates were incubated for an additional 48 hours.
-
-
Growth Inhibition Measurement:
-
Following incubation, the cells were fixed in situ with 50% trichloroacetic acid.
-
Cells were stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid.
-
Unbound dye was removed by washing with 1% acetic acid.
-
The protein-bound dye was solubilized with 10 mM Tris base.
-
-
Data Analysis: The absorbance was read at 515 nm using an automated plate reader. The GI50 value, the concentration required to inhibit cell growth by 50%, was calculated from dose-response curves.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the sulforhodamine B (SRB) assay used to determine the cytotoxic potency of the compounds.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
References
Unveiling the Anticancer Potential: A Comparative Guide to 3-Oxobetulin Acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Pentacyclic triterpenoids, a class of natural products, have emerged as a promising scaffold for the development of new therapeutics. Among these, 3-oxobetulin acetate (B1210297), a derivative of betulin (B1666924), has demonstrated notable cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of 3-oxobetulin acetate and its analogs, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing the methodologies used for their evaluation.
Comparative Cytotoxicity Data
The antiproliferative activity of this compound and its derivatives is a critical measure of their potential as anticancer agents. The following table summarizes the available 50% growth inhibition (GI₅₀) and 50% effective concentration (EC₅₀) values against a panel of human cancer cell lines. For comparison, data for the widely used chemotherapeutic drug, Doxorubicin, is also included where available.
| Compound | Cancer Cell Line | GI₅₀ (µg/mL)[1] | EC₅₀ (µg/mL)[1] | Doxorubicin IC₅₀ (µM) |
| This compound | P388 (Murine Leukemia) | - | 0.12 | |
| MCF-7 (Breast) | 8 | - | 0.258[2] | |
| SF-268 (CNS) | 10.6 | - | ||
| H460 (Lung) | 5.2 | - | ||
| KM20L2 (Colon) | 12.7 | - | ||
| BxPC-3 (Pancreas) | >10 | - | ||
| DU145 (Prostate) | >10 | - |
Structure-Activity Relationship (SAR) Insights
While systematic SAR studies on a broad range of this compound analogs are still emerging, research on related betulin and betulinic acid derivatives provides valuable insights into the structural features crucial for anticancer activity.
-
Modification at C-3: The presence of a keto group at the C-3 position, as seen in this compound, is a common feature in many biologically active triterpenoids. Further modifications at this position can significantly impact cytotoxicity.
-
Modification at C-28: The acetate group at the C-28 position of this compound contributes to its lipophilicity and may influence its cellular uptake and bioavailability. Studies on betulinic acid have shown that modifications at the C-28 carboxyl group can either enhance or diminish anticancer activity, suggesting that the nature of the substituent at this position is critical.[3]
-
A-Ring Modifications: Alterations to the A-ring of the triterpenoid (B12794562) scaffold have been shown to modulate cytotoxic effects.
Further synthesis and evaluation of a diverse library of this compound analogs with systematic modifications at these key positions are warranted to establish a comprehensive SAR and identify lead compounds with improved potency and selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Synthesis of this compound Analogs
A general synthetic workflow for the preparation of this compound analogs from betulin is outlined below. This multi-step process typically involves oxidation of the C-3 hydroxyl group, followed by modification of the C-28 hydroxyl group.
In Vitro Cytotoxicity Assays
The antiproliferative activity of the synthesized compounds is commonly assessed using colorimetric assays such as the MTT or Sulforhodamine B (SRB) assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound analogs) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total cell biomass.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After treatment, the cells are fixed to the plate using trichloroacetic acid (TCA).
-
SRB Staining: The fixed cells are stained with an SRB solution (typically 0.4% w/v in 1% acetic acid).
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 515 nm. The GI₅₀ value, the concentration that causes 50% growth inhibition, is then calculated.
Mechanism of Action: Signaling Pathways
Betulinic acid and its derivatives, including this compound, are known to induce apoptosis (programmed cell death) in cancer cells through the intrinsic or mitochondrial pathway. Furthermore, they have been shown to modulate key signaling pathways involved in cell survival and inflammation, such as the NF-κB and JAK/STAT pathways.
Intrinsic Apoptosis Pathway
These compounds can directly or indirectly induce mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c. This triggers a caspase cascade, ultimately leading to apoptosis.
References
- 1. Betulinic Acid Suppresses STAT3 Activation Pathway Through Induction of Protein Tyrosine Phosphatase SHP-1 in Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Betulinic Acid Derivatives as New Antitumor Agents for Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 3-Oxobetulin Acetate's Anti-leishmanial Activity: A Comparative Guide
This guide provides an objective comparison of the anti-leishmanial activity of 3-Oxobetulin acetate (B1210297) with established alternative treatments. The information presented is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of Anti-leishmanial Efficacy and Cytotoxicity
| Compound | Leishmania Species | Parasite Stage | IC50/EC50/GI50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| 3-Oxobetulin acetate | L. donovani | Amastigote | Active at 50 µM | THP-1 | >50 | - | Alakurtti et al., 2010 |
| Betulonic acid | L. donovani | Amastigote | 14.6 | THP-1 | >50 | >3.4 | Alakurtti et al., 2010 |
| Dihydrobetulinic acid | L. donovani | Promastigote | 2.6 | - | - | - | Chowdhury et al., 2003 |
| Dihydrobetulinic acid | L. donovani | Amastigote | 4.1 | - | - | - | Chowdhury et al., 2003 |
| Amphotericin B | L. donovani | Amastigote | 0.1 - 0.4 | PMM | - | - | De Rycker et al., 2009 |
| Miltefosine | L. donovani | Amastigote | 0.9 - 4.3 | PMM | - | - | De Rycker et al., 2009 |
| Pentamidine | L. martiniquensis | Promastigote | 12.0 - 12.8 | - | - | - | Phumee et al., 2020 |
| Sodium Stibogluconate | L. donovani | Amastigote | 22 - 28 (µg/mL) | PMM | - | - | De Rycker et al., 2009 |
PMM: Primary Mouse Macrophages
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
In Vitro Anti-leishmanial Assay against Axenic Amastigotes
This protocol is based on the methodology described by Alakurtti et al. (2010) for evaluating the activity of compounds against Leishmania donovani axenic amastigotes.
-
Parasite Culture: Leishmania donovani axenic amastigotes are cultured at 37°C in a humidified atmosphere with 5% CO2 in MAA/20 medium (Medium for Acidic Amastigotes) supplemented with 20% fetal bovine serum.
-
Compound Preparation: Test compounds, including this compound and reference drugs, are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are prepared in the culture medium.
-
Assay Procedure:
-
Amastigotes in the logarithmic growth phase are harvested and resuspended in fresh medium to a density of 2 x 10^6 cells/mL.
-
100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.
-
100 µL of the diluted test compounds are added to the wells to achieve the final desired concentrations. Control wells receive medium with DMSO at the same concentration used for the test compounds.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay. 20 µL of resazurin (B115843) solution is added to each well, and the plates are incubated for another 4-6 hours. The fluorescence is measured using a microplate reader (excitation 560 nm, emission 590 nm).
-
Data Analysis: The 50% growth inhibition (GI50) values are calculated by plotting the percentage of growth inhibition against the compound concentration using a suitable software.
Cytotoxicity Assay against THP-1 Macrophages
This protocol outlines the procedure for determining the cytotoxicity of compounds on the human macrophage cell line THP-1.
-
Cell Culture: Human acute monocytic leukemia cells (THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.
-
Macrophage Differentiation: THP-1 monocytes are differentiated into macrophages by treatment with 50 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, the PMA-containing medium is removed, and the adherent macrophages are washed with fresh medium.
-
Compound Exposure:
-
The differentiated macrophages are seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
Serial dilutions of the test compounds are prepared and added to the wells. Control wells receive medium with the corresponding concentration of DMSO.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for 4 hours. The formazan (B1609692) crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of anti-leishmanial compounds.
Caption: Workflow for in vitro anti-leishmanial screening.
Proposed Signaling Pathway for Betulin (B1666924) Derivatives in Leishmania
The diagram below illustrates the proposed mechanism of action for betulin derivatives, including this compound, leading to parasite cell death.
Caption: Proposed signaling pathway of betulin derivatives.
References
Comparative Transcriptomic Analysis of 3-Oxobetulin Acetate Treatment: A Hypothetical Guide
Disclaimer: As of late 2025, publicly accessible data from direct comparative transcriptomic studies on cells treated with 3-Oxobetulin acetate (B1210297) versus a control group is unavailable. The following guide is a hypothetical example constructed to meet the structural and content requirements of the prompt. It illustrates the kind of data and analysis that would be presented if such a study were conducted.
This guide provides a hypothetical comparative overview of the transcriptomic changes induced by 3-Oxobetulin acetate in a cancer cell line. This compound is a derivative of betulin, a compound known for its anti-inflammatory and anti-cancer properties.[1][2][3] This analysis aims to elucidate the potential molecular mechanisms underlying the observed biological effects of this compound.
Hypothetical Gene Expression Data
In this hypothetical study, a human colorectal cancer cell line (e.g., HCT116) was treated with 10 µM this compound or a vehicle control (DMSO) for 24 hours. RNA was then extracted for next-generation sequencing (RNA-Seq) to identify differentially expressed genes. The following table summarizes a selection of key hypothetical differentially expressed genes.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function |
| Upregulated Genes | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.5 | <0.001 | Cell cycle arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.1 | <0.001 | DNA repair, apoptosis |
| BAX | BCL2 Associated X, Apoptosis Regulator | 1.8 | <0.005 | Apoptosis |
| TP53I3 | Tumor Protein P53 Inducible Protein 3 | 1.5 | <0.01 | Apoptosis |
| Downregulated Genes | ||||
| CCND1 | Cyclin D1 | -2.2 | <0.001 | Cell cycle progression |
| BCL2 | B-Cell CLL/Lymphoma 2 | -1.9 | <0.001 | Anti-apoptosis |
| MYC | MYC Proto-Oncogene, BHLH Transcription Factor | -1.7 | <0.005 | Cell proliferation |
| VEGFA | Vascular Endothelial Growth Factor A | -1.4 | <0.01 | Angiogenesis |
Hypothetical Signaling Pathway Analysis
The differentially expressed genes from our hypothetical dataset suggest that this compound may exert its anti-cancer effects by activating the p53 signaling pathway, a critical tumor suppressor pathway. Upregulation of p53 target genes like CDKN1A, GADD45A, and BAX indicates an induction of cell cycle arrest and apoptosis. Concurrently, the downregulation of key pro-proliferative and anti-apoptotic genes such as CCND1 and BCL2 further supports this hypothesis.
Below is a diagram illustrating the hypothetical p53 signaling pathway activated by this compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Oxobetulin Acetate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of 3-Oxobetulin acetate (B1210297), a derivative of the cholesterol biosynthesis inhibitor betulin. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Key Chemical and Physical Properties
A summary of important data for 3-Oxobetulin acetate is presented below. This information is crucial for correct labeling and handling of the waste material.
| Property | Value | Source(s) |
| CAS Number | 136587-07-0 | [1][2][3] |
| Molecular Formula | C₃₂H₅₀O₃ | [1][2] |
| Molecular Weight | 482.75 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Storage | Store at 2-8°C | [1] |
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) and operate within a designated and well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE) Requirements:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use within a chemical fume hood to minimize inhalation.
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations for hazardous waste. Never dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Isolate all waste materials containing this compound. This includes unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection and Containerization:
-
Place all this compound waste into a designated, leak-proof, and chemically compatible hazardous waste container.
-
For solid waste, a securely sealed bag or container is appropriate. For solutions, use a sealed, non-reactive bottle.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (136587-07-0), the approximate quantity of waste, the date of accumulation, and the name of the principal investigator or laboratory.
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be cool and dry.
5. Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
The primary and recommended method for the disposal of this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning, the container may be recycled or disposed of as non-hazardous waste, in accordance with institutional policies.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
Disclaimer: This document provides general guidance on the proper disposal of this compound. It is essential to consult the official Safety Data Sheet (SDS) for this specific compound and to adhere to all applicable local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) office should be your primary resource for specific disposal protocols.
References
Personal protective equipment for handling 3-Oxobetulin acetate
Essential Safety and Handling Guide for 3-Oxobetulin Acetate (B1210297)
Disclaimer: This document provides essential safety and logistical information for handling 3-Oxobetulin acetate based on general laboratory safety principles and data for similar compounds. No official Safety Data Sheet (SDS) for this compound was found. This guide is not a substitute for a substance-specific SDS, which should be obtained from your chemical supplier. Always perform a risk assessment for your specific experimental conditions.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₂H₅₀O₃ |
| Molecular Weight | 482.74 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
Given that this compound is a powder and based on the general safety profile of its parent compound, betulin (B1666924), which exhibits low toxicity, the following standard personal protective equipment is recommended to minimize exposure.[1]
-
Eye Protection: Chemical safety goggles should be worn at all times to protect from potential splashes or airborne particles.
-
Hand Protection: Nitrile gloves are recommended to prevent skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: While triterpenoids like betulin are generally considered non-toxic, it is good laboratory practice to handle any chemical powder in a well-ventilated area or a fume hood to avoid inhalation. If weighing or transferring large quantities outside of a fume hood, a dust mask (e.g., N95) may be considered.
Experimental Protocols: Safe Handling and Operational Plan
Adherence to the following step-by-step procedures will ensure the safe handling of this compound throughout the experimental workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any known hazards.
-
Storage: Store the container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C. Keep the container tightly closed.
Preparation of Solutions
-
Work Area Preparation: Designate a clean and uncluttered area for handling the powder. A chemical fume hood is the preferred workspace for weighing and preparing solutions.
-
Weighing:
-
To minimize the generation of airborne dust, use a weigh boat or weigh paper.
-
Avoid scooping or pouring aggressively.
-
Close the primary container immediately after removing the desired amount.
-
-
Dissolving:
-
Add the solvent to the weighed powder slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or vented to prevent pressure buildup.
-
During the Experiment
-
Containment: Keep all vessels containing this compound covered when not in immediate use.
-
Spill Management:
-
In case of a small spill, gently cover the powder with a damp paper towel to prevent it from becoming airborne.
-
Wipe the area with the damp towel, and place the towel in a sealed bag for disposal.
-
For larger spills, follow your institution's spill response protocol.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment. As this compound is not classified as a hazardous waste based on available information for similar compounds, the following general disposal guidelines for non-regulated laboratory chemical waste should be followed.[2] Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.
Unused or Waste this compound (Solid)
-
Collection: Collect solid waste in a clearly labeled, sealed container. The label should include the chemical name and the words "Non-hazardous Waste for Disposal."
-
Disposal Route: Dispose of the sealed container through your institution's chemical waste program. Do not mix with other waste streams unless explicitly permitted by your EHS office.
Solutions Containing this compound
-
Collection: Collect liquid waste in a compatible, leak-proof container. The container must be clearly labeled with the chemical name, solvent, and approximate concentration.
-
Disposal Route: Dispose of the liquid waste container through your institution's chemical waste program. Do not pour solutions down the drain unless authorized by your EHS office.
Empty Containers
-
Decontamination: Rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.
-
Rinsate Disposal: Collect the rinsate as chemical waste for proper disposal.
-
Final Disposal: Once decontaminated, the empty container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material. Deface the original label before disposal.
Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
